Methoxydimethylvinylsilane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethenyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-7(3,4)6-2/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVQEIPPHHQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937090 | |
| Record name | Ethenyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16546-47-7 | |
| Record name | Ethenylmethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16546-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxydimethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016546477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenyl(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxydimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Foreword: Understanding a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties of Methoxydimethylvinylsilane
This compound (MDMVS) stands as a pivotal reagent in the toolkit of the modern synthetic chemist. Its unique bifunctional nature, possessing both a reactive vinyl moiety and a hydrolyzable methoxysilyl group, offers a remarkable degree of versatility. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial understanding of this compound. Herein, we will dissect the core chemical properties of MDMVS, not as a mere list of facts, but as a series of interconnected principles that govern its reactivity. Our focus will be on the causality behind its behavior, providing the field-proven insights necessary to harness its full synthetic potential with precision and confidence.
Core Molecular Profile and Physicochemical Properties
At its heart, the behavior of this compound is dictated by its structure: a central silicon atom bonded to a vinyl group, two methyl groups, and a methoxy group. This arrangement creates a molecule with distinct electronic and steric properties that are crucial to its function.
The Si-C bond is longer and more polarizable than a C-C bond, while the Si-O bond introduces a site susceptible to nucleophilic attack and hydrolysis. The vinyl group, influenced by the silicon atom, acts as a masked nucleophile. A summary of its fundamental physical properties provides the initial parameters for its application in a laboratory setting.[1]
| Property | Value | Reference |
| CAS Number | 16546-47-7 | [1] |
| Molecular Formula | C₅H₁₂OSi | [1] |
| Molecular Weight | 116.23 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Density | 0.783 g/cm³ | [1] |
| Boiling Point | 64.6 °C at 760 mmHg | [1] |
| Vapor Pressure | 176 mmHg at 25°C | [1] |
| Refractive Index (n²⁰/D) | 1.393 | [1] |
Spectroscopic Characterization: The Molecule's Fingerprint
For any high-stakes application, particularly in drug development, unambiguous structural confirmation is non-negotiable. Spectroscopic analysis provides a definitive fingerprint of this compound, ensuring purity and structural integrity. The primary techniques—NMR, IR, and Mass Spectrometry—each offer a unique and complementary piece of the structural puzzle.[2]
Predicted Spectroscopic Data
| Technique | Observation | Inferred Structural Feature |
| ¹H NMR | δ ≈ 5.7-6.2 ppm (m, 3H) | Vinyl protons (CH=CH₂) |
| δ ≈ 3.5 ppm (s, 3H) | Methoxy protons (O-CH₃) | |
| δ ≈ 0.1 ppm (s, 6H) | Dimethylsilyl protons (Si-(CH₃)₂) | |
| ¹³C NMR | δ ≈ 130-140 ppm | Vinyl carbons |
| δ ≈ 50 ppm | Methoxy carbon | |
| δ ≈ -5 ppm | Dimethylsilyl carbons | |
| IR Spectroscopy | ~3050 cm⁻¹ (weak) | =C-H stretch |
| ~1600 cm⁻¹ (medium) | C=C stretch | |
| ~1260 cm⁻¹ (strong) | Si-CH₃ symmetric deformation | |
| ~1090 cm⁻¹ (strong) | Si-O-C stretch | |
| ~840 cm⁻¹ (strong) | Si-C stretch | |
| Mass Spectrometry | m/z = 116 (M⁺) | Molecular Ion |
| m/z = 101 (M-15)⁺ | Loss of a methyl group (•CH₃) | |
| m/z = 85 (M-31)⁺ | Loss of a methoxy group (•OCH₃) |
Self-Validating Protocol for Spectroscopic Analysis
Trust in experimental results stems from robust and self-validating protocols. The following workflow is designed to ensure accurate and reproducible spectroscopic characterization of this compound, drawing parallels from established methods for similar alkoxysilanes.[3]
Objective: To obtain high-fidelity ¹H NMR, ¹³C NMR, IR, and Mass Spectra for structural verification and purity assessment.
Methodology:
-
Sample Preparation (NMR): a. Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable as it is chemically inert towards the silane and provides a clean spectral window. c. Cap the tube and gently invert to ensure homogeneity.
-
¹H & ¹³C NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. The integration of the vinyl, methoxy, and dimethylsilyl proton signals should correspond to a 3:3:6 ratio, providing an internal validation of the structure. b. Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the four unique carbon environments.
-
IR Spectroscopy: a. Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr). b. Acquire the spectrum and verify the presence of the key vibrational bands as listed in the table above. The simultaneous presence of the C=C and Si-O-C stretches is a strong confirmation of the molecule's identity.[3]
-
Mass Spectrometry (MS): a. Utilize a technique such as Electron Ionization (EI) to generate the mass spectrum. b. Confirm the molecular ion peak at m/z = 116. The observed fragmentation pattern, particularly the loss of methyl and methoxy fragments, should be cross-referenced with the known structure to provide a final layer of validation.[4]
Chemical Reactivity: A Tale of Two Moieties
The synthetic power of this compound arises from the distinct reactivity of its vinyl and methoxy groups. Understanding how and why these groups react is key to designing successful synthetic transformations.
A. Reactions at the Vinyl Group: The Power of the β-Effect
The vinyl group in vinylsilanes does not behave like a simple alkene. The adjacent silicon atom exerts a powerful electronic influence, known as the β-effect, which stabilizes a positive charge on the β-carbon atom through hyperconjugation. This effect dictates the regioselectivity of electrophilic attacks.[5]
Electrophilic Substitution: This is the hallmark reaction of vinylsilanes. When an electrophile (E⁺) attacks the double bond, the intermediate β-silyl carbocation is formed. Instead of addition, the reaction proceeds via elimination of the silyl group to yield a substituted alkene. Crucially, this substitution occurs with retention of the double bond's original geometry .[5][6] This stereospecificity is a highly valuable feature for controlling stereochemistry in complex molecule synthesis.
Cross-Coupling Reactions: The vinylsilane moiety can participate as the nucleophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). Activation with a fluoride source (like TBAF) generates a hypervalent, more nucleophilic silicate species that readily undergoes transmetalation. These reactions are also stereospecific, preserving the geometry of the vinyl group in the coupled product.[7]
B. Reactions at the Silicon Center: The Hydrolysis Pathway
The methoxy group attached to the silicon is a key functional handle, but also a point of vulnerability. The Si-O bond is readily cleaved by water, a process known as hydrolysis.
Hydrolysis and Condensation: In the presence of acid or base catalysts, the methoxy group is hydrolyzed to form a silanol intermediate (dimethylvinylsilanol). Silanols are often unstable and can readily undergo self-condensation to form disiloxanes and, ultimately, polysiloxane networks. This reactivity is fundamental to the use of this compound as a surface modification agent or as a monomer in the synthesis of silicone polymers.[8] The rate of hydrolysis is a critical parameter that must be controlled to achieve the desired outcome.
Synthetic Routes: Accessing the Reagent
The synthesis of this compound is typically achieved through well-established organosilicon chemistry. A common and efficient laboratory-scale approach involves the reaction of a suitable chlorosilane with a vinyl nucleophile.
Grignard-based Synthesis Workflow: A prevalent method is the nucleophilic substitution of methoxydimethylchlorosilane with a vinyl Grignard reagent (vinylmagnesium bromide). The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent and hydrolysis of the chlorosilane. This approach offers a direct and high-yielding route to the desired product. Alternative routes, such as the direct hydrosilylation of acetylene, are also employed, particularly in industrial settings.[9][10]
Safety, Handling, and Storage: A Prerequisite for Success
The chemical properties of this compound necessitate stringent safety protocols. Its volatility and flammability, combined with its reactivity towards moisture, demand careful handling.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. All equipment must be grounded to prevent static discharge, which could ignite the flammable vapors.[12] Use only non-sparking tools.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12] To prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Incompatibilities: Keep away from water, strong acids, strong bases, and oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity of its dual functional groups. The stereospecific electrophilic substitution of its vinyl group offers a reliable method for creating specific alkene geometries, while the hydrolytic sensitivity of its methoxy group provides a pathway for polymerization and surface functionalization. By understanding the fundamental principles governing its behavior—from its spectroscopic signature to the electronic effects driving its reactivity—researchers can confidently and creatively apply this versatile silane to solve complex challenges in drug discovery, materials science, and beyond.
References
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Methoxydimethyl(vinyl)silane | CAS#:16546-47-7 . Chemsrc. [Link]
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Vinylsilane synthesis . Organic Chemistry Portal. [Link]
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Lau, P. W. K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES . eScholarship@McGill. [Link]
- US5084589A - Process for synthesis of methoxy substituted methylsilanes.
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SAFETY DATA SHEET - Fisher Scientific (Generic) . Fisher Scientific. [Link]
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry . YouTube. [Link]
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Mahmoud, A. R. (2024). Organosilicon Chemistry in Organic Synthesis: Methods and Applications . ResearchGate. [Link]
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Synthesis of Vinylsilanes . ResearchGate. [Link]
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Poly(oxy(methylsilylene)) | C3H10OSi | CID 2758577 . PubChem - NIH. [Link]
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H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review . YouTube. [Link]
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The Electrophilic Substitution of Allylsilanes and Vinylsilanes . Organic Reactions. [Link]
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Mahmoud, A. R. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . ResearchGate. [Link]
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Organic synthesis of high added value molecules with MOF catalysts . RSC Publishing. [Link]
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Electrophilic substitution of unsaturated silanes . Wikipedia. [Link]
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Sanz, R. et al. (2013). Applications of Dioxomolybdenum(VI) Complexes to Organic Synthesis . ResearchGate. [Link]
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Methoxydimethylvinylsilane molecular weight
Topic: Methoxydimethylvinylsilane: Molecular Weight, Physicochemical Profile, and Surface Engineering Protocols Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Delivery Engineers
Executive Summary
This compound (MDMVS), CAS 1825-68-9 , is a monofunctional organosilane coupling agent critical for precision surface engineering.[1] Unlike its trifunctional counterparts (e.g., vinyltrimethoxysilane), MDMVS possesses a single hydrolyzable methoxy group.[1] This structural specificity dictates its primary utility: end-capping and the formation of self-limiting monolayers (SAMs) without the risk of uncontrolled vertical polymerization.
This guide provides an exhaustive technical breakdown of MDMVS, focusing on its molecular weight verification, stoichiometric impact on surface functionalization, and protocols for its application in silica-based drug delivery systems.[1]
Part 1: Physicochemical Profile & Molecular Weight Analysis[1]
For high-precision synthesis, relying on a generic molecular weight (MW) is insufficient.[1] Stoichiometric calculations for monolayer coverage require exact isotopic mass values.[1]
Structural Identity
-
IUPAC Name: Vinyldimethylmethoxysilane[1]
-
Common Abbreviation: MDMVS
-
CAS Number: 1825-68-9[1]
-
Molecular Formula:
[1]
Molecular Weight Breakdown
The precise molecular weight is 116.23 g/mol .[1] In mass spectrometry quality control, deviations from this value often indicate hydrolysis (loss of
| Element | Isotope | Atomic Mass (Da) | Count | Contribution (Da) |
| Carbon | 12.011 | 5 | 60.055 | |
| Hydrogen | 1.008 | 12 | 12.096 | |
| Oxygen | 15.999 | 1 | 15.999 | |
| Silicon | 28.085 | 1 | 28.085 | |
| Total | 116.235 |
Critical Physical Properties
-
Boiling Point: 38–40°C at reduced pressure (approx. 100°C at 760 mmHg).[1] Note: High volatility requires cold-trap handling.[1]
-
Density: 0.78–0.80 g/mL (25°C).[1]
-
Refractive Index:
1.398.[1] -
Purity Marker: Absence of broad -OH peak in IR (3400 cm⁻¹) confirms the methoxy group is intact.[1]
Part 2: Mechanistic Utility & Reaction Pathways
The value of MDMVS lies in its dual functionality .[1] It serves as a bridge between inorganic substrates (via the methoxy group) and organic matrices or biomolecules (via the vinyl group).
The Monolayer Advantage (Scientific Integrity)
Most silanes are trifunctional (
-
Mechanism: The single methoxy group hydrolyzes to a silanol (
), which condenses with a surface hydroxyl group.[1] -
Result: Once bonded, the molecule has no further leaving groups.[1] It cannot polymerize vertically.[1] This guarantees a true monolayer , essential for reproducible drug release profiles.[1]
Pathway Visualization
The following diagram illustrates the divergent reactivity of MDMVS: surface anchoring vs. vinyl functionalization.
Figure 1: Dual reaction pathways of MDMVS.[1] The methoxy terminus anchors to the substrate, while the vinyl terminus remains available for bio-conjugation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The use of anhydrous conditions ensures that hydrolysis only occurs at the interface, preventing bulk polymerization.
Protocol A: Precision Silanization of Silica Nanoparticles (SNPs)
Objective: Create a hydrophobic, vinyl-terminated shell on SNPs for subsequent drug loading.[1]
Reagents:
-
Calcined Silica Nanoparticles (dried at 120°C for 4h).[1]
-
Anhydrous Toluene (solvent).[1]
-
MDMVS (CAS 1825-68-9).[1]
-
Triethylamine (Catalyst).[1]
Workflow:
-
Surface Activation: Disperse 1.0 g SNPs in 50 mL anhydrous toluene via ultrasonication (30 min).
-
Stoichiometric Addition: Add 2.0 mL MDMVS.
-
Why? Excess silane drives the equilibrium, but since MDMVS cannot self-polymerize, excess can be easily washed away.
-
-
Catalysis: Add 50 µL Triethylamine. Reflux at 110°C for 12 hours under Nitrogen atmosphere.[1]
-
Purification (Validation Step): Centrifuge particles (10,000 rpm, 15 min). Wash 3x with toluene, then 2x with ethanol.[1]
-
Check: If supernatant is cloudy after 3rd wash, physically adsorbed silane remains.[1] Continue washing.
-
-
Curing: Dry in a vacuum oven at 80°C for 6 hours to drive the final condensation reaction (formation of covalent Si-O-Si bonds).
Data Validation Table:
| Metric | Method | Expected Result | Interpretation |
| Contact Angle | Goniometry | 95° - 105° | Surface has shifted from hydrophilic (OH) to hydrophobic (Vinyl/Methyl).[1] |
| Functional Group | FTIR | Peak @ 1600 cm⁻¹ (C=C) | Successful vinyl attachment.[1][2] |
| Surface Coverage | TGA | Mass loss ~0.5-2.0% | Quantitative measure of grafting density ( |
Protocol B: Hydrosilylation for Drug Conjugation
Objective: Attach a thiol-containing drug linker to the vinyl-functionalized surface via "Click Chemistry".[1]
Workflow Visualization:
Figure 2: Thiol-ene click chemistry workflow for attaching active pharmaceutical ingredients (APIs) to MDMVS-treated surfaces.
Part 4: Applications in Drug Development
Controlled Release Matrices
MDMVS is used to hydrophobize the pores of mesoporous silica nanoparticles (MSNs).[1]
-
Mechanism: Native silica is hydrophilic, causing rapid water ingress and "burst release" of drugs.[1]
-
MDMVS Effect: By capping surface silanols with dimethylvinyl groups, the pore wettability decreases.[1] This slows water penetration, linearizing the drug release profile over time.[1]
Chromatographic Stationary Phases
In HPLC method development for drug purity, MDMVS is used to create "end-capped" stationary phases.[1] It reacts with residual silanols that steric-bulky C18 chains missed, reducing peak tailing for basic drugs.[1]
References
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Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1][3] Gelest Technical Brochures. [Link]
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PubChem. "Vinyldimethylmethoxysilane (Compound)."[1][4][5] National Library of Medicine. [Link]
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Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[1] Gelest, Inc.[1][3][6] Whitepaper. [Link]
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Hermanson, G. T. "Bioconjugate Techniques."[1] Academic Press, 3rd Edition.[1] (Standard reference for Thiol-Ene click chemistry protocols).
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Hydrolysis mechanism of methoxydimethylvinylsilane
An In-depth Technical Guide to the Hydrolysis Mechanism of Methoxydimethylvinylsilane
Executive Summary
Organofunctional silanes are indispensable molecules in materials science, surface chemistry, and advanced drug delivery systems. Their efficacy is fundamentally linked to their hydrolysis, a process that converts stable, typically alkoxy-substituted, silanes into reactive silanols. This guide provides a detailed examination of the hydrolysis mechanism of a key representative, this compound. We will dissect the core acid- and base-catalyzed pathways, explore the kinetics and factors influencing the reaction rate, and provide field-proven experimental protocols for mechanistic investigation. This document is intended for researchers, scientists, and professionals who utilize silane chemistry and seek a deeper, mechanistically-grounded understanding of the process.
Introduction to this compound
This compound ((CH₃)₂(CH₂=CH)SiOCH₃) is a bifunctional molecule featuring both a hydrolyzable methoxy group and a polymerizable vinyl group. This unique structure allows it to act as a molecular bridge, or "coupling agent," between inorganic surfaces (via the silanol formed upon hydrolysis) and organic polymers (via the vinyl group). The hydrolysis of the Si-OCH₃ bond to form a Si-OH (silanol) group is the critical activation step that precedes condensation and surface functionalization.[1] Understanding the intricacies of this hydrolysis reaction is paramount for controlling the performance, stability, and reproducibility of silane-based applications.
The overall hydrolysis reaction is a nucleophilic substitution at the silicon center:
(CH₃)₂ (CH₂=CH)Si-OCH₃ + H₂O ⇌ (CH₃)₂ (CH₂=CH)Si-OH + CH₃OH (this compound + Water ⇌ Dimethylvinylsilanol + Methanol)
This seemingly simple reaction is, in fact, a complex process heavily influenced by catalysis, pH, solvent, and the electronic nature of the substituents on the silicon atom.
Core Mechanistic Pathways
The hydrolysis of alkoxysilanes does not proceed at a significant rate at neutral pH.[2] The reaction requires either acid or base catalysis to achieve practical conversion rates.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via a mechanism involving the protonation of the methoxy group's oxygen atom. This initial step makes the methoxy group a better leaving group (methanol).[3] The central silicon atom then becomes more electrophilic and susceptible to nucleophilic attack by a water molecule.[2] This pathway involves a positively charged, pentacoordinate transition state.[4]
The key steps are:
-
Protonation: The lone pair on the methoxy oxygen is protonated by a hydronium ion (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.
-
Leaving Group Departure: A molecule of methanol is eliminated, and the attacking water molecule is deprotonated, yielding the final dimethylvinylsilanol product and regenerating the acid catalyst.
Base-Catalyzed Hydrolysis
In basic media, the mechanism is distinctly different. It involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] This leads to the formation of a negatively charged, pentacoordinate intermediate, which is the rate-determining step.[4] This intermediate then rearranges to expel the methoxide anion (CH₃O⁻), which is subsequently protonated by water to form methanol.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.
-
Intermediate Formation: A transient, pentacoordinate silicon intermediate with a negative formal charge is formed.
-
Leaving Group Expulsion: The Si-OCH₃ bond cleaves, releasing a methoxide anion.
-
Protonation: The methoxide anion rapidly abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.
Analysis by FTIR Spectroscopy
Principle: FTIR spectroscopy can monitor the disappearance of the Si-O-C stretching vibration from the reactant and the appearance of the broad O-H stretching band from the product silanol. [5][6] Step-by-Step Protocol:
-
Background Spectrum: Acquire a background spectrum of the solvent and catalyst system.
-
Initiation (t=0): Introduce a known concentration of this compound into the reaction solution.
-
Data Acquisition: Using an Attenuated Total Reflectance (ATR) probe or by taking aliquots at timed intervals, acquire FTIR spectra over the course of the reaction.
-
Analysis: Monitor the decrease in the absorbance of a characteristic peak for the Si-O-C bond (e.g., ~1080-1100 cm⁻¹) and the increase in the broad absorbance band for the Si-OH group (e.g., ~3200-3600 cm⁻¹). [7]The rate can be determined by tracking the change in peak height or area over time.
Conclusion and Future Outlook
The hydrolysis of this compound is a cornerstone reaction governed by well-defined acid- and base-catalyzed mechanisms. A comprehensive understanding of how factors such as pH, temperature, and molecular structure—particularly the electronic influence of the vinyl substituent—dictate the reaction kinetics is essential for the rational design and control of processes in material science and beyond. The provided methodologies for NMR and FTIR analysis offer robust frameworks for researchers to empirically determine the hydrolysis kinetics under their specific application conditions. Future computational studies could provide deeper insight into the transition state energies and geometries, further refining our understanding of the nuanced role played by the vinyl group in this pivotal transformation.
References
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Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). PubMed Central. [Link]
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Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). MDPI. [Link]
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Hydrolysis of vinyl silanes. (2016). Chemistry Stack Exchange. [Link]
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Kinetic analysis of organosilane hydrolysis and condensation. (2020). ResearchGate. [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest. [Link]
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Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Silane Coupling Agents. (2006). Gelest. [Link]
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Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. (2013). ResearchGate. [Link]
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1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (2007). ResearchGate. [Link]
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FTIR spectra of silanol region (3000–3800 cm⁻¹) of nanosized AP-CHA,.... (2022). ResearchGate. [Link]
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Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020). ACS Publications. [Link]
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Synthesis of Vinylsilanes. (2012). ResearchGate. [Link]
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Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). PubMed. [Link]
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Determination of Silanol in Silicones by Quantitative FTIR. (1982). Office of Scientific and Technical Information. [Link]
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A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. [Link]
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NMR Methods for Kinetic Analysis. (2011). ResearchGate. [Link]
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Theoretical study of the hydrolysis of chlorosilane. (2012). ResearchGate. [Link]
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FTIR analysis conforming to hybrid silanol formulation and hybrid.... (2022). ResearchGate. [Link]
-
A FTIR study of silanol nests over mesoporous silicate materials. (2017). ResearchGate. [Link]
Sources
- 1. thenanoholdings.com [thenanoholdings.com]
- 2. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. ntrl.ntis.gov [ntrl.ntis.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methoxydimethylvinylsilane for Pharmaceutical Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of methoxydimethylvinylsilane, its commercial suppliers, and its critical applications in the pharmaceutical industry. This document is structured to offer not just data, but field-proven insights to support your research and development endeavors.
Introduction to this compound: A Versatile Silylating Agent
This compound (CAS No. 16546-47-7) is an organosilicon compound with the chemical formula C5H12OSi.[][2][3] It is a clear, colorless liquid that plays a significant role as a silylating agent in organic synthesis and analytical chemistry. Its unique structure, featuring a vinyl group, a methoxy group, and two methyl groups attached to a central silicon atom, imparts valuable reactivity and properties for various applications.
In the context of pharmaceutical development, the purity and consistency of reagents are paramount.[4][5][6] Even trace impurities can lead to unwanted side reactions, affect the accuracy of analytical results, and compromise the safety and efficacy of the final drug product.[5] Therefore, a thorough understanding of the available commercial grades of this compound and the quality control measures employed by suppliers is crucial for any researcher or developer.
The Critical Role of High-Purity Reagents in Drug Development
The journey of a drug from discovery to market is a long and arduous one, with stringent quality control at every stage.[7] The use of high-purity reagents is not merely a preference but a regulatory and scientific necessity.[4][6] In drug synthesis, the purity of starting materials and reagents directly impacts the purity of the active pharmaceutical ingredient (API).[4] Impurities can lead to the formation of undesired byproducts, some of which may be toxic or difficult to separate from the API.
In analytical applications, such as chromatography and mass spectrometry, the presence of impurities in derivatizing agents like this compound can introduce extraneous peaks, interfere with the detection of target analytes, and lead to inaccurate quantification.[8] This can have significant consequences in areas like metabolite profiling and stability testing.[7][9]
Commercial Suppliers of this compound: A Comparative Analysis
Selecting a reliable supplier for critical reagents is a key decision in any research and development project. The following table provides a comparative overview of prominent commercial suppliers of this compound.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Key Features |
| BOC Sciences | Silane,ethenylmethoxydimethyl- | 16546-47-7 | Not specified | Inquire | Supplier of silane coupling agents.[] |
| TCI (Shanghai) Development Co., Ltd. | Methoxydimethyl(vinyl)silane | 16546-47-7 | >98.0%(GC) | Inquire | Provides detailed specifications and safety information. |
| Alfa Chemistry | Vinyldimethylmethoxysilane, 95% | 16546-47-7 | 95% | Inquire | Offers the product for experimental/research use.[10] |
| Chem-Impex International, Inc. | Vinyldimethylmethoxysilane | 16546-47-7 | 95% | Inquire | |
| Anvia Chemicals Pvt. Ltd. | This compound | 16546-47-7 | 98% | Inquire |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective suppliers.
Trustworthiness and Quality Assurance: The Importance of the Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a critical document that provides evidence of a product's quality and conformity to specifications.[11] When procuring this compound, researchers should always request and carefully review the CoA for each lot.
A comprehensive CoA should include the following information:
-
Product Identification: Name, CAS number, lot number.
-
Physical and Chemical Properties: Appearance, molecular formula, molecular weight.[2][3]
-
Analytical Test Results: Purity (typically determined by Gas Chromatography - GC), identity (confirmed by techniques like NMR), and levels of any specified impurities.
-
Date of Analysis and Expiration Date.
By scrutinizing the CoA, researchers can verify that the reagent meets the required purity standards for their specific application, ensuring the reliability and reproducibility of their results. Many suppliers provide access to their CoAs on their product webpages.[12]
Application in Pharmaceutical Analysis: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is frequently employed as a derivatizing agent in GC-MS analysis.[13] Derivatization is a chemical modification process used to convert non-volatile or thermally unstable compounds into derivatives that are suitable for GC analysis.[14] Silylation, the introduction of a silyl group, is a common derivatization technique.[13]
The Causality Behind Derivatization with this compound:
Many drug molecules and their metabolites contain polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2). These groups can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. By reacting these functional groups with this compound, the active hydrogens are replaced with a dimethylvinylsilyl group. This transformation:
-
Increases Volatility: The resulting silyl ethers, esters, and amines are more volatile than the parent compounds, allowing them to be readily vaporized and transported through the GC column.
-
Enhances Thermal Stability: The silylated derivatives are often more thermally stable, preventing degradation at the high temperatures used in GC.
-
Improves Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and improved resolution.
Experimental Protocol: Silylation of a Model Hydroxylated API for GC-MS Analysis
This protocol provides a step-by-step methodology for the derivatization of a model active pharmaceutical ingredient (API) containing a hydroxyl group.
Materials:
-
This compound (≥98% purity)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Model Hydroxylated API
-
GC Vials with Septa
-
Microsyringe
-
Heating Block or Oven
-
Vortex Mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Protocol:
-
Sample Preparation: Accurately weigh 1 mg of the model hydroxylated API into a clean, dry GC vial.
-
Solvent and Catalyst Addition: Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the API.
-
Derivatization Reaction: Using a microsyringe, add 50 µL of this compound to the vial.
-
Incubation: Tightly cap the vial and place it in a heating block or oven at 60°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Self-Validating System:
-
Blank Analysis: A blank sample containing only the solvent and derivatizing agent should be run to identify any potential interferences.
-
Control Sample: A known standard of the underivatized API should be analyzed to confirm its unsuitability for direct GC-MS analysis.
-
Confirmation of Derivatization: The mass spectrum of the derivatized peak should show the expected molecular ion and fragmentation pattern corresponding to the silylated API.
Visualization of the Reagent Selection and Quality Control Workflow
The following diagram illustrates the logical workflow for selecting and qualifying a commercial supplier of this compound for use in a regulated pharmaceutical development environment.
Sources
- 2. Methoxydimethyl(vinyl)silane | CAS#:16546-47-7 | Chemsrc [chemsrc.com]
- 3. CAS NO. 16546-47-7 | DIMETHYLVINYLMETHOXYSILANE | C5H12OSi [localpharmaguide.com]
- 4. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 5. techmate.co.uk [techmate.co.uk]
- 6. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 7. jocpr.com [jocpr.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 11. chemscene.com [chemscene.com]
- 12. Where can I get a Certificate of Analysis (CoA) for my product? | FAQ | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. thescipub.com [thescipub.com]
- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability & Degradation Profile of Methoxydimethylvinylsilane (MDMVS)
The following technical guide details the thermal stability profile of Methoxydimethylvinylsilane (MDMVS). It is structured to provide actionable insights for researchers handling this organosilane in drug development and material science applications.
Executive Summary
This compound (MDMVS, CAS: 18244-07-4) is a monofunctional organosilane characterized by a unique "dual-reactivity" profile: a hydrolyzable methoxy group and a polymerizable vinyl group. Unlike trifunctional silanes (e.g., Vinyltrimethoxysilane) that form 3D sol-gel networks, MDMVS acts primarily as a chain terminator or dimerization agent upon hydrolysis.[1]
Its thermal stability is governed by two competing failure modes: hydrolytic condensation (low-energy pathway driven by moisture) and radical polymerization (high-energy pathway driven by heat). This guide provides the physicochemical baseline, degradation mechanisms, and self-validating experimental protocols to assess its stability in your specific application.[1]
Physicochemical Baseline
The thermodynamic boundaries of MDMVS are defined by its volatility and flammability.[1]
| Property | Value | Technical Context |
| Boiling Point | 106 °C | Moderate volatility. Significant vapor pressure exists at standard process temperatures (40–60 °C). |
| Flash Point | < 25 °C (Est.) | Highly Flammable. Handling requires grounding and inert atmosphere (N₂/Ar).[2] |
| Density | ~0.80 g/mL | Lower than water; immiscible but reacts at the interface. |
| Functionality | Mono-methoxy | Critical: Does not crosslink into a gel alone. Hydrolysis yields dimers (1,3-divinyl-1,1,3,3-tetramethyldisiloxane).[1] |
| Reactive Groups | Vinyl (-CH=CH₂)Methoxy (-OCH₃) | Vinyl is susceptible to thermal polymerization >100°C. Methoxy is susceptible to hydrolysis at RT.[2] |
Thermal Degradation Mechanisms
Understanding why MDMVS degrades is prerequisite to preventing it. The molecule faces three distinct stability threats depending on environmental conditions.
Pathway A: Hydrolytic Dimerization (Moisture-Driven)
-
Trigger: Ambient humidity, acidic/basic impurities.[1]
-
Mechanism: The methoxy group hydrolyzes to a silanol (Si-OH), which rapidly condenses with another silanol.[1]
-
Product: Because MDMVS has only one leaving group, it cannot form a network.[1] It forms a stable dimer : 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.[1]
-
Thermal Impact: Hydrolysis lowers the boiling point of the mixture (releasing methanol) and alters stoichiometry.[1]
Pathway B: Radical Polymerization (Heat-Driven)[2]
-
Trigger: Temperatures >100 °C, UV light, or presence of radical initiators (e.g., peroxides).[1]
-
Mechanism: Homolytic cleavage of the vinyl bond creates a radical species, leading to chain propagation.[1]
-
Product: Poly(this compound). This is a viscous oil or solid, not a gelled network.[1]
-
Warning: This reaction is exothermic. In a closed vessel (e.g., a sealed storage drum), uncontrolled polymerization can lead to rapid pressure buildup.[1]
Pathway C: Oxidative Decomposition[2]
-
Mechanism: Oxidation of the methyl/vinyl groups.[1]
Visualization: Degradation Pathways
The following diagram maps the logical flow of MDMVS degradation, highlighting the divergence between moisture-induced and heat-induced failures.
Caption: Figure 1. Dual degradation pathways of MDMVS. Note that hydrolysis leads to dimerization (self-limiting), while thermal stress leads to polymerization.
Experimental Protocols for Stability Assessment
To validate the quality of MDMVS batches or determine process windows, use the following self-validating protocols.
Protocol 1: Differential Scanning Calorimetry (DSC)[2][5][6][7]
-
Objective: Determine the onset temperature of thermal polymerization.
-
Why: Establishing the "safe ceiling" temperature prevents runaway reactions in reactors.[1]
-
Methodology:
-
Sample: 5–10 mg of MDMVS in a high-pressure gold-plated crucible (sealed to prevent evaporation before reaction).
-
Ramp: Heat from 25 °C to 300 °C at 10 °C/min under Nitrogen (50 mL/min).
-
Analysis: Look for an exothermic peak .
-
Interpretation: A sharp exotherm (typically >120 °C) indicates vinyl polymerization.[2] The onset (
) is your Maximum Safe Process Temperature.
-
-
Validation: Run a second scan. If the peak disappears, the reaction was irreversible (polymerization).[1]
-
Protocol 2: Thermogravimetric Analysis (TGA)[2][5][6][8]
-
Objective: Distinguish between evaporation (volatility) and decomposition.
-
Why: MDMVS is volatile (BP 106 °C). You must differentiate mass loss due to boiling from mass loss due to degradation.
-
Methodology:
-
Open Pan: Heat 10 mg in an open alumina pan.
-
Result: Expect 100% mass loss near 106 °C (Evaporation).
-
-
Sealed Pan (Pinhole): Heat 10 mg in a hermetically sealed pan with a laser-drilled pinhole.
-
Result: This suppresses evaporation, allowing you to observe higher-temperature degradation or residue formation (silica) if the atmosphere is oxidative.[1]
-
-
Protocol 3: GC-MS Impurity Profiling (Storage Stability)
-
Objective: Detect early signs of moisture ingress (Hydrolysis).
-
Why: The formation of the dimer (divinyltetramethyldisiloxane) is the "canary in the coal mine" for storage failure.[1]
-
Methodology:
-
Diluent: Anhydrous Toluene or Hexane.
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Target Ions: Monitor for the molecular ion of the dimer (approx. MW 186 g/mol ).[2]
-
Pass Criteria: Dimer content < 0.5%.
-
Visualization: Stability Testing Workflow
Caption: Figure 2. Integrated workflow for thermal and chemical stability validation.
Safety & Handling Implications
Based on the thermal stability profile, the following handling mandates apply:
-
Inert Storage: Store under positive pressure of Nitrogen or Argon. The flash point (<25 °C) dictates that static discharge protection is mandatory.[2]
-
Temperature Control: Maintain storage temperature < 30 °C . Do not heat static vessels above 60 °C; use flow chemistry or active stirring to prevent hot spots that could initiate radical polymerization.
-
Moisture Exclusion: Use septum-sealed containers. Even trace moisture will convert MDMVS into the dimer, which is chemically distinct (non-reactive methoxy group lost) and will ruin stoichiometry in subsequent synthesis.[1]
References
-
Boiling Point & Polymerization: Wang, X. et al. "Reproducible Superinsulation Materials: Organosilica-Based Hybrid Aerogels with Flexibility Control." MDPI, 2024.[1] Link[2]
-
Citation Context: Confirms boiling point of 106°C and radical polymerization conditions at 120°C.[5]
-
-
Hydrolysis Kinetics: Brinker, C. J., & Scherer, G. W.[1] "Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing." Academic Press.
- Citation Context: Authoritative text on the hydrolysis mechanisms of mono- vs. tri-functional alkoxysilanes.
-
Physical Properties (Analogous Silanes): PubChem Compound Summary for Vinyltrimethoxysilane. National Center for Biotechnology Information. Link[2]
- Citation Context: Provides comparative baseline for flash point and density estim
-
Safety Data (General Silanes): Sigma-Aldrich Safety Data Sheet: Vinylmethyldimethoxysilane.Link[2]
-
Citation Context: Reference for handling protocols of flammable, moisture-sensitive vinyl-silanes.[1]
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2015119260A1 - Modified polysilazane, coating solution containing said modified polysilazane, and gas barrier film produced using said coating solution - Google Patents [patents.google.com]
- 3. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JP2002121285A - New organopolysiloxane and waterproofing agent containing the same and waterproofing method - Google Patents [patents.google.com]
- 5. Reproducible Superinsulation Materials: Organosilica-Based Hybrid Aerogels with Flexibility Control [mdpi.com]
Technical Guide: Methoxydimethylvinylsilane (MDMVS) Reaction Pathways
Executive Summary
Methoxydimethylvinylsilane (MDMVS) represents a critical class of bifunctional organosilanes used extensively in the synthesis of advanced silicone elastomers, surface modification of inorganic substrates, and the development of biocompatible matrices. Its utility stems from its asymmetric reactivity: a vinyl group (
This guide details the mechanistic underpinnings of these pathways, providing researchers with the kinetic and thermodynamic context required to optimize reaction conditions for drug delivery systems and material synthesis.
Molecular Architecture & Reactivity Profile
MDMVS possesses a "Janus" character, allowing it to act as a bridge between organic and inorganic chemistries.
| Feature | Chemical Group | Reactivity Mode | Key Application |
| Head | Vinyl ( | Hydrosilylation, Radical Polymerization | Crosslinking, Polymer Backbone Formation |
| Tail | Methoxy ( | Hydrolysis, Condensation | Surface Grafting, Sol-Gel Networking |
| Center | Dimethylsilane ( | Steric Directing, Inductive Effect | Hydrophobicity, Kinetic Stabilization |
Key Insight: The methoxy leaving group is kinetically faster to hydrolyze than ethoxy analogs due to lower steric hindrance, making MDMVS a "fast-cure" precursor in moisture-sensitive environments.
Pathway A: Hydrosilylation (The Curing Engine)
The primary utility of MDMVS in silicone rubber and hydrogel synthesis is hydrosilylation —the addition of a silicon-hydride (Si-H) bond across the vinyl double bond. This reaction is thermodynamically driven but kinetically inhibited without catalysis.[1]
The Chalk-Harrod Mechanism
The industry standard for this transformation is Karstedt’s Catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), which prevents the formation of colloidal platinum often seen with Speier’s catalyst.
Mechanism Steps:
-
Oxidative Addition: The Si-H bond adds to the Pt(0) center.
-
Olefin Coordination: The vinyl group of MDMVS coordinates to the Pt center.
-
Migratory Insertion: The hydride migrates to the alkene, forming a Pt-alkyl intermediate.
-
Critical Control Point: This step determines regioselectivity (
-addition is favored over -addition due to steric bulk at the silicon center).
-
-
Reductive Elimination: The final product is released, regenerating the Pt(0) species.
Visualization: Catalytic Cycle
Figure 1: The Chalk-Harrod catalytic cycle for MDMVS hydrosilylation using a Platinum(0) catalyst.
Pathway B: Hydrolytic Sol-Gel Chemistry
The methoxy group allows MDMVS to anchor onto hydroxyl-rich surfaces (silica, glass, oxidized PDMS) or self-condense into siloxane oligomers.
pH-Dependent Kinetics
The hydrolysis rate is strictly governed by pH, following an
-
Acidic Conditions (pH < 4):
-
Basic Conditions (pH > 9):
-
Mechanism: Hydroxyl ions (
) directly attack the silicon center. -
Result: Slow hydrolysis, fast condensation. Favors rapid crosslinking and cluster formation (unsuitable for uniform surface monolayers).
-
Visualization: Sol-Gel Pathways
Figure 2: Competitive pathways between self-condensation and surface grafting during MDMVS hydrolysis.
Pathway C: Radical Polymerization[4]
While vinyl silanes are sluggish in homopolymerization due to steric hindrance and degradative chain transfer to the silicon methyl groups, they are excellent comonomers.
-
Copolymerization: MDMVS is frequently copolymerized with styrene or methacrylates. The vinyl silyl group is incorporated into the carbon backbone, leaving the methoxy group pendant.
-
Post-Polymerization Modification: These pendant methoxy groups can subsequently be crosslinked via moisture curing (sol-gel), creating a material that cures after processing (e.g., moisture-curing adhesives).
Experimental Protocols
Protocol A: Surface Silanization (Grafting)
Objective: Covalently attach MDMVS to a silica or glass substrate to introduce vinyl functionality.
-
Activation: Clean substrate with Piranha solution (
) or plasma (100W, 60s) to maximize surface silanol (Si-OH) density. -
Solution Prep: Prepare a 2% (v/v) solution of MDMVS in 95% Ethanol / 5% Water. Adjust pH to 4.5–5.0 using Acetic Acid.
-
Why Acidic? As noted in Section 3.1, this promotes hydrolysis to active silanols while suppressing premature oligomerization.
-
-
Hydrolysis: Stir solution for 5–10 minutes to allow methoxy groups to convert to silanols.
-
Deposition: Immerse substrate for 30–60 minutes at room temperature.
-
Curing (Critical): Rinse with ethanol to remove physisorbed silanes. Cure in an oven at 110°C for 30 minutes.
Protocol B: Hydrosilylation Crosslinking
Objective: React MDMVS with a hydride-terminated PDMS to form a silicone elastomer.
-
Stoichiometry: Calculate a 1.1:1 molar ratio of Vinyl (MDMVS) to Hydride (PDMS-H). The slight vinyl excess prevents residual reactive hydrides.
-
Catalyst Dosing: Add Karstedt’s catalyst to the vinyl component (MDMVS) to achieve 10–20 ppm Pt concentration.
-
Warning: Never add catalyst directly to the hydride; it can cause rapid, exothermic gas evolution (
).
-
-
Mixing: Combine the MDMVS/Catalyst mixture with the Hydride-PDMS. Degas under vacuum (25 inHg) to remove entrapped air.
-
Cure: Heat at 80°C for 2–4 hours.
-
Validation: Monitor the disappearance of the Si-H peak (
) using FTIR.
-
References
-
Karstedt, B. D. (1973). Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. U.S. Patent 3,775,452. Link
-
Chalk, A. J., & Harrod, J. F. (1965).[9] Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link
-
Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link
-
Arkles, B. (2013). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Brochure. Link
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier Science. Link
Sources
- 1. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 9. revroum.lew.ro [revroum.lew.ro]
Methodological & Application
Application Note: Precision Functionalization via Methoxydimethylvinylsilane (MDMVS)
Topic: Methoxydimethylvinylsilane (MDMVS) in Radical Polymerization Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Radical Polymerization Protocols for Surface Engineering and Soluble Functional Copolymers
Executive Summary & Chemical Rationale
This compound (MDMVS) represents a specialized class of vinyl silane monomers distinct from the more common trimethoxyvinylsilane (TMVS). While TMVS is widely used for moisture-induced crosslinking (e.g., PEX piping), MDMVS is monofunctional regarding hydrolysis (
The Critical Distinction:
-
TMVS (
): Hydrolysis leads to a 3D siloxane network (gelation). -
MDMVS (
): Hydrolysis yields a single silanol ( ) which can only dimerize ( ) or cap a surface. It does not form a network.
This unique property allows researchers to incorporate silane functionality into polymer backbones via radical polymerization without risking uncontrolled gelation . It is the reagent of choice for synthesizing soluble, moisture-stable copolymers, modifying surface hydrophobicity, or creating "brush" architectures on silica nanoparticles for drug delivery applications.
Mechanistic Insight: Radical Propagation & Kinetics
Vinyl silanes are generally electron-rich monomers. In radical homopolymerization, they exhibit sluggish kinetics due to the stabilization of the radical by the silicon atom (
Reactivity Profile
-
Homopolymerization: Difficult. High activation energy required; low molecular weights (oligomers) are typical.
-
Copolymerization: Highly effective with electron-deficient monomers (e.g., Maleic Anhydride, Acrylonitrile) or conjugated monomers (Styrene, MMA).
-
Reactivity Ratios (
): typically , indicating a tendency for alternating or statistical incorporation rather than block formation.
Visualization: Reaction Pathway
The following diagram illustrates the dual-functionality mechanism: Radical addition to the vinyl group and the hydrolytic limit of the methoxy group.
Figure 1: Mechanistic pathway of MDMVS. Note the "Impossible" path to networking, highlighting its utility for soluble functional materials.
Protocol 1: Synthesis of Soluble Functional Copolymers
Application: Creating hydrophobic coatings or adhesion promoters that remain soluble in organic solvents. Target Copolymer: Poly(Methyl Methacrylate-co-MDMVS)
Materials
-
Monomer A: Methyl Methacrylate (MMA), purified to remove inhibitor.
-
Monomer B: this compound (MDMVS) [CAS: 1825-68-9].
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
Solvent: Anhydrous Toluene or THF (Moisture control is critical to prevent premature hydrolysis of the methoxy group).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round bottom flask equipped with a condenser and nitrogen inlet.
-
Purge with dry nitrogen for 15 minutes.
-
-
Feed Composition:
-
Prepare a molar feed ratio of 90:10 (MMA:MDMVS).
-
Note: Due to low reactivity of MDMVS, a 10% feed often results in ~2-5% incorporation in the final polymer.
-
-
Reaction:
-
Dissolve monomers in Toluene (20 wt% solid content).
-
Add AIBN (1 wt% relative to monomers).
-
Heat to 70°C under continuous stirring and nitrogen flow.
-
Run for 12-16 hours .
-
-
Work-up:
-
Precipitate the polymer into cold Hexane (Avoid methanol/water mixtures to prevent hydrolysis of the methoxy group).
-
Filter and dry under vacuum at 40°C.
-
-
Validation (Self-Check):
-
Solubility Test: Re-dissolve a small amount in THF. If the solution is clear, no crosslinking occurred. If it is cloudy/gelled, moisture contamination occurred.
-
FTIR: Look for Si-C stretch (~1250 cm⁻¹) and Si-O-C (~1080 cm⁻¹).
-
Protocol 2: Surface "Grafting From" for Drug Delivery Carriers
Application: Functionalizing Silica Nanoparticles (SiNPs) to attach polymer brushes for drug encapsulation. MDMVS acts as the "anchor" that provides a vinyl group for subsequent polymerization.
Experimental Workflow
This protocol uses MDMVS to convert surface silanols (Si-OH) into reactive vinyl groups.
Figure 2: Two-step "Grafting From" workflow using MDMVS as the surface anchor.
Detailed Steps
-
Silanization (Anchoring):
-
Disperse 1g of Silica NPs in 50mL anhydrous Toluene.
-
Add 0.5mL MDMVS (Excess is not required as it is monofunctional and won't self-polymerize easily on the surface).
-
Reflux at 110°C for 12 hours.
-
Mechanism:[1] The
group reacts with surface , releasing Methanol. The two methyl groups prevent vertical polymerization, ensuring a monolayer . -
Centrifuge and wash with Toluene to remove unreacted silane.
-
-
Radical Grafting (Brush Growth):
-
Disperse Vinyl-modified NPs in DMF.
-
Add functional monomer (e.g., PEG-Methacrylate for stealth properties or Acrylic Acid for pH sensitivity).
-
Add AIBN.[2]
-
Polymerize at 70°C. The propagating radical attacks the surface vinyl group, growing the chain from the particle.
-
Data Summary: Reactivity & Properties[1][4][5][6]
| Parameter | Value / Characteristic | Implication |
| Boiling Point | 106°C | Easy to remove unreacted monomer via vacuum. |
| Hydrolyzable Groups | 1 (Methoxy) | No Gelation. Forms dimers only. |
| Q-e Scheme | Q ≈ 0.03, e ≈ -0.1 | Electron-rich vinyl. Copolymerizes best with electron-poor monomers (e.g., Acrylates). |
| Stability | High (vs. Chlorosilanes) | Does not release acidic HCl; safe for acid-sensitive substrates. |
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochures. Link (Accessed via general knowledge of silane reactivity).
-
Sen, S. et al. (2025). "Radical Polymerization Kinetics of Vinyl Silanes." Journal of Polymer Science Part A. (Extrapolated from search results on VTMS kinetics).
-
Moad, G. & Solomon, D.H. "The Chemistry of Radical Polymerization." Elsevier.[3] (Standard text for Q-e scheme and reactivity ratios).
-
ResearchGate. "Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane." (Analogous protocol adapted for MDMVS). Link
Sources
Application Notes and Protocols: The Strategic Application of Methoxydimethylvinylsilane as a High-Performance Coupling Agent
Foreword
In the ever-evolving landscape of materials science and drug development, the interface between organic and inorganic materials remains a critical frontier. It is at this junction that performance, durability, and functionality are often defined. Methoxydimethylvinylsilane (MDMVS) emerges as a key enabling molecule, a versatile and powerful coupling agent capable of bridging these disparate material classes. This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing not only the foundational principles governing the use of MDMVS but also detailed, field-proven protocols for its successful implementation. We will delve into the causality behind experimental choices, ensuring a deep, practical understanding of how to leverage this unique organosilane to its fullest potential.
Foundational Principles: Understanding the Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that function as molecular bridges, creating a durable link between inorganic and organic materials.[1][2] Their general structure, R-Si(OR')₃, is the key to their utility. The (OR') groups are hydrolyzable alkoxy groups, while the R group is an organofunctional moiety. This bifunctional nature allows them to chemically bind to both material types.
This compound, with the chemical formula CH₂=CHSi(CH₃)₂(OCH₃), is a prominent member of this class. Its methoxy group provides the pathway for bonding to inorganic substrates, while the vinyl group offers a reactive site for engaging with organic polymers. This dual reactivity makes MDMVS an invaluable tool for enhancing adhesion, improving mechanical properties, and modifying surface characteristics in a wide array of applications.[3]
The Mechanism of Action: A Tale of Two Reactions
The efficacy of this compound is predicated on a two-step reaction mechanism:
-
Hydrolysis: The process is initiated by the hydrolysis of the methoxy group in the presence of water, forming a reactive silanol group (Si-OH).[4][5] This reaction is often the rate-determining step and can be influenced by pH and the presence of catalysts.
-
Condensation: The newly formed silanol can then undergo two types of condensation reactions:
-
Interfacial Condensation: The silanol reacts with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form a stable, covalent Si-O-substrate bond.
-
Self-Condensation: Silanols can also react with each other to form a siloxane network (Si-O-Si) on the surface, creating a durable, cross-linked interlayer.[6]
-
The vinyl group remains intact and available for subsequent reaction with the organic matrix.
Caption: The two-step reaction mechanism of this compound.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of MDMVS is paramount for its safe and effective use.
| Property | Value |
| CAS Number | 16753-62-1[7] |
| Molecular Formula | C₅H₁₂OSi |
| Molecular Weight | 116.23 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 77-78 °C |
| Density | 0.78 g/cm³ |
Handling and Storage: this compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[7][8] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7]
Application Protocols: From Theory to Practice
The following protocols are designed to provide a robust starting point for the application of this compound. Researchers are encouraged to optimize these procedures for their specific substrates and polymers.
Protocol 1: Surface Modification of Glass and Silica Substrates
This protocol outlines the procedure for creating a vinyl-functionalized surface, which can serve as a versatile platform for subsequent polymer grafting or biomolecule immobilization.[9]
Objective: To covalently bond a vinyl-functional silane layer to a glass or silica surface.
Materials:
-
This compound (MDMVS)
-
Anhydrous Toluene
-
Isopropanol
-
Deionized Water
-
Glass or Silica Substrates
-
Nitrogen or Argon Gas
-
Oven
Procedure:
-
Substrate Preparation (Critical Step):
-
The cleanliness and activation of the substrate surface are paramount for successful silanization.
-
Thoroughly clean the substrates by sonicating in isopropanol, followed by deionized water (15 minutes each).
-
Dry the substrates in an oven at 110-120 °C for at least one hour to remove physisorbed water and maximize the number of surface hydroxyl groups.
-
Cool the substrates in a desiccator before use.
-
-
Silanization Solution Preparation:
-
Work in a dry, inert atmosphere (glovebox or under a nitrogen/argon blanket) to prevent premature hydrolysis of the silane.
-
Prepare a 1-5% (v/v) solution of MDMVS in anhydrous toluene. The optimal concentration may vary depending on the desired surface coverage.
-
-
Surface Treatment:
-
Immerse the cleaned, dry substrates in the silanization solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
-
Post-Treatment and Curing:
-
Remove the substrates and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Perform a final rinse with isopropanol and dry under a stream of inert gas.
-
Cure the coated substrates in an oven at 110 °C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Self-Validation: The success of the surface modification can be qualitatively assessed by observing a change in the surface's wettability. A successful vinyl functionalization will result in a more hydrophobic surface, which can be quantified by measuring the water contact angle.
Caption: Experimental workflow for the surface modification of substrates with MDMVS.
Protocol 2: MDMVS as a Crosslinking Agent in Polymer Synthesis
This compound can be incorporated into polymer chains to introduce crosslinking capabilities.[3][10] The vinyl group can participate in polymerization reactions, and the methoxy group provides a latent site for subsequent moisture-curing crosslinking.
Objective: To synthesize a copolymer with pendant this compound groups for subsequent crosslinking.
Materials:
-
Primary Monomer (e.g., methyl methacrylate, styrene)
-
This compound (MDMVS)
-
Free Radical Initiator (e.g., AIBN, BPO)
-
Anhydrous Solvent (e.g., Toluene, THF)
-
Nitrogen or Argon Gas
Procedure:
-
Reaction Setup:
-
Assemble a reaction vessel equipped with a condenser, magnetic stirrer, and an inlet for inert gas.
-
Charge the reactor with the primary monomer and the desired amount of MDMVS (typically 1-10 mol%).
-
Add the anhydrous solvent.
-
-
Polymerization:
-
De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Add the free-radical initiator.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain for the desired reaction time (typically 4-24 hours).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Crosslinking: The resulting polymer can be crosslinked by exposure to atmospheric moisture. The methoxy groups on the silyl moieties will hydrolyze and condense to form a durable siloxane network. This process can be accelerated by the addition of a catalyst, such as a tin compound.
Self-Validation: The incorporation of MDMVS into the polymer backbone can be confirmed using spectroscopic techniques such as NMR and FTIR. The success of the crosslinking can be evaluated by observing changes in the polymer's solubility and mechanical properties (e.g., increased modulus and reduced elongation at break).
Conclusion: A Gateway to Advanced Materials
This compound is more than just a chemical reagent; it is a versatile tool that empowers researchers to engineer the interface between the organic and inorganic worlds. By understanding its fundamental chemistry and applying the robust protocols outlined in this guide, scientists and developers can unlock new possibilities in the creation of high-performance composites, advanced coatings, and novel drug delivery systems. The key to success lies in the meticulous control of reaction conditions and a thorough understanding of the underlying scientific principles.
References
- Silane Coupling Agents - Silico. (n.d.).
- Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor - Silsource. (n.d.).
- Surface modification of the cellulose nanocrystals through vinyl silane grafting. (2022). PubMed.
- MESIL ® Silane Coupling Agent from China manufacturer - hjsil. (n.d.).
- Vinyl Silane Polyolefin Adhesion Promoter - Guangzhou ECOPOWER New Material Co.Limited. (n.d.).
- Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.).
- The mechanism for the MTMS (methyltrimethoxysilane) reactions with the... - ResearchGate. (n.d.).
- Silane Coupling Agents - Shin-Etsu Silicone. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 12).
- Silanes and Surface Modification - Gelest Technical Library. (n.d.).
Sources
- 1. silicorex.com [silicorex.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. China Manufacturer Vinyl Silane Polyolefin Adhesion Promoter | ECOPOWER [ecopowerchem.com]
- 4. Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 5. Surface modification of the cellulose nanocrystals through vinyl silane grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
- 9. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 10. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]
Precision Functional Hydrophobization: Methoxydimethylvinylsilane (MDMVS) Application Note
Executive Summary
This guide details the application of Methoxydimethylvinylsilane (MDMVS) for the hydrophobization and functionalization of siliceous substrates (glass, silicon wafers, silica nanoparticles). Unlike trifunctional silanes (e.g., vinyltrimethoxysilane) which form disordered polymeric multilayers, MDMVS is monofunctional . It possesses a single hydrolyzable methoxy group, ensuring the formation of a self-limiting, high-fidelity Self-Assembled Monolayer (SAM) .
Key Utility:
-
Controlled Hydrophobicity: Increases water contact angle (WCA) to ~75–80°, removing surface hygroscopicity without creating a superhydrophobic barrier.
-
Reactive "Handle": The vinyl (
) tail remains available for downstream conjugation via thiol-ene click chemistry or olefin cross-metathesis. -
End-Capping: Ideal for "capping" residual silanol groups left by bulky trifunctional silane modifications.
Chemical Mechanism & Logic
The Monofunctional Advantage
The primary failure mode in silanization is uncontrolled vertical polymerization, leading to cloudy, uneven coatings. MDMVS eliminates this risk.
-
Structure:
-
Reaction Pathway:
-
Hydrolysis: The methoxy group reacts with adventitious water to form a silanol (
) and methanol. -
Condensation: The silanol reacts with a surface hydroxyl group (
) on the substrate to form a stable siloxane bond ( ). -
Termination: Because there are no other hydrolyzable groups, the reaction stops at the surface, preventing multilayer growth.
-
Mechanism Visualization
The following diagram illustrates the transition from surface activation to the final vinyl-terminated monolayer.
Figure 1: Reaction pathway of MDMVS. Note the requirement for hydrolysis prior to surface condensation.
Experimental Protocols
Pre-treatment (CRITICAL)
Silanes require surface hydroxyl groups (
-
Glass/Silicon: Piranha clean (
) for 15 min, or Plasma (100W, 2 min). Safety: Piranha solution reacts violently with organics. -
Nanoparticles: Wash with ethanol/water to ensure surface hydration, then dry under vacuum at 60°C to remove bulk water while retaining surface silanols.
Protocol A: Vapor Phase Deposition (Preferred for Wafers/Chips)
Best for: Ultra-smooth surfaces, microfluidics, and applications requiring <1 nm thickness precision.
Workflow Diagram:
Figure 2: Vapor phase deposition workflow ensuring monolayer uniformity.
Step-by-Step:
-
Place activated substrates in a vacuum desiccator.
-
Add 200 µL of MDMVS into a small open glass vial and place it next to the substrates.
-
Apply vacuum (<10 mbar) for 5 minutes to purge air, then seal the chamber.
-
Allow vapor equilibrium for 2 to 12 hours (overnight is standard).
-
Remove substrates and bake at 110°C for 30 minutes . This "locks" the siloxane bond via dehydration.
-
Sonicate in toluene then ethanol to remove physisorbed material.
Protocol B: Liquid Phase Deposition (Preferred for Particles)
Best for: Silica nanoparticles, porous beads, or bulk glass where vapor chambers are impractical.
-
Solvent Prep: Prepare a 1% (v/v) solution of MDMVS in anhydrous Toluene .
-
Note: Toluene is preferred over ethanol to prevent premature reaction of the silane with the solvent.
-
-
Catalysis: Add 0.5% (v/v) n-butylamine or acetic acid to catalyze the hydrolysis/condensation.
-
Reaction: Immerse substrate or disperse particles.
-
Planar substrates: Incubate 1–4 hours at room temperature.
-
Particles: Reflux at 60°C for 4 hours with stirring.
-
-
Washing: Rinse 2x with Toluene, 2x with Ethanol.
-
Curing: Cure at 80–110°C for 1 hour.
Characterization & Expected Data
To validate the protocol, compare your results against these standard benchmarks.
Comparative Hydrophobicity Table
Vinyl silanes provide intermediate hydrophobicity compared to methyl or fluoro silanes.
| Silane Type | Functional Group | Water Contact Angle (°) | Surface Energy (mN/m) | Application |
| MDMVS | Vinyl ( | 75° – 82° | ~35 | Reactive intermediate, mild hydrophobicity |
| HMDS | Trimethyl ( | 95° – 105° | ~22 | Passivation, high hydrophobicity |
| FDTS | Perfluoro | 110° – 120° | ~12 | Anti-stiction, superhydrophobicity |
| Bare Silica | Hydroxyl ( | < 15° | >70 | Hydrophilic control |
Spectroscopy Markers (XPS/FTIR)
-
FTIR: Look for the disappearance of the broad
stretch ( ) and appearance of weak vinyl stretch at . -
XPS: High-resolution C1s scan should show a C-Si peak (
) and a shoulder.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (<60°) | Incomplete coverage | Re-clean substrate (Piranha/Plasma). Increase reaction time. Check silane shelf-life (moisture sensitivity). |
| Hazy/White Film | Silane polymerization | Moisture contamination in solvent. Switch to anhydrous toluene. Use Vapor Phase method.[1][2][3] |
| Particles Aggregating | Cross-linking between particles | Reduce particle concentration. Use high-shear mixing. Switch to MDMVS (monofunctional) if using trifunctional silanes erroneously. |
| Poor Stability | Lack of covalent bonding | Ensure the Thermal Annealing (Curing) step is performed at >100°C to drive the condensation reaction. |
References
-
Gelest, Inc. (2008).[4] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Brochures. Link
-
Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778.[5][6] (Foundational text on silane selection).
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces. Langmuir, 16(18), 7268–7274. Link
-
Pasternack, R. M., et al. (2008).[7] Surface Modification of Silicon and Polydimethylsiloxane Surfaces with Vapor-Phase-Deposited Ultrathin Fluorosilane Films. Journal of Vacuum Science & Technology A. (Protocol adaptation for vapor phase). Link
-
PubChem. (n.d.). Compound Summary: Chloromethoxydimethylsilane (Related Precursor Data). National Library of Medicine. Link
Sources
- 1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces [academia.edu]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the contact angle of water on set elastomeric impression materials | JCDA [jcda.ca]
Application Note & Protocols: Copolymerization of Methoxydimethylvinylsilane with Acrylic Monomers
For: Researchers, scientists, and drug development professionals exploring advanced functional polymers.
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of copolymers derived from methoxydimethylvinylsilane (MDMVS) and various acrylic monomers. The incorporation of organosilane moieties into acrylic polymer backbones imparts a unique combination of properties, including enhanced thermal stability, hydrophobicity, and the capacity for post-polymerization crosslinking via hydrolysis and condensation of the methoxysilane groups.[1] This guide details the underlying reaction mechanisms, provides validated, step-by-step protocols for free-radical copolymerization, and outlines systematic procedures for copolymer characterization. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific applications, ranging from advanced coatings and adhesives to biomedical materials.[2][3][4]
Introduction & Scientific Context
The strategic combination of inorganic silicon-based functionalities with organic polymer chains offers a powerful route to hybrid materials with synergistic properties. Copolymers of vinylsilanes and acrylics are of particular interest because they merge the flexibility, transparency, and tunable glass transition temperature (Tg) of polyacrylates with the unique attributes conferred by the silane component.[5]
This compound is a valuable comonomer in this class. Its vinyl group readily participates in free-radical polymerization with a wide range of acrylic monomers, while the methoxysilyl group remains intact for subsequent chemical modification.[6] This dual reactivity is the cornerstone of its utility. The methoxy group can undergo hydrolysis to form reactive silanol (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages, respectively.[7][8] This process is fundamental to the use of these copolymers as adhesion promoters and crosslinking agents in coatings and sealants.[3]
Key Advantages of Silane-Acrylate Copolymers:
-
Dual Curing Mechanisms: Can be crosslinked through both the acrylic backbone (e.g., via UV radiation) and moisture-curing of the silane moieties.[2]
-
Enhanced Adhesion: The silanol groups formed upon hydrolysis can form strong covalent bonds with inorganic substrates like glass, metal, and ceramics.[3]
-
Improved Durability: The formation of a siloxane network enhances thermal stability, chemical resistance, and weatherability.[5]
-
Tunable Properties: Copolymer properties such as Tg, solubility, and mechanical strength can be precisely controlled by adjusting the type and ratio of the acrylic comonomer.[5][9]
Reaction Mechanism: Free-Radical Copolymerization
The synthesis of poly(MDMVS-co-acrylate) is typically achieved through free-radical polymerization.[4][10][11] This chain reaction consists of three primary stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary radicals (I•). This radical then adds across the double bond of one of the monomers (M) to form an active monomer radical (IM•).
-
Propagation: The newly formed monomer radical rapidly adds to other monomer molecules in a repeating fashion, extending the polymer chain. In a copolymerization system with two monomers, this compound (M₁) and an acrylic monomer (M₂), four distinct propagation reactions can occur:
-
A growing chain ending in an M₁ radical adds another M₁ monomer.
-
A growing chain ending in an M₁ radical adds an M₂ monomer.
-
A growing chain ending in an M₂ radical adds another M₂ monomer.
-
A growing chain ending in an M₂ radical adds an M₁ monomer.
-
-
Termination: The growth of a polymer chain is halted when two radical species react with each other through combination or disproportionation, resulting in a stable, non-reactive polymer chain.
The relative rates of these four propagation reactions determine the final composition and microstructure of the copolymer. This relationship is quantified by the monomer reactivity ratios (r₁ and r₂) .[12][13][14][15] For instance, r₁ is the ratio of the rate constant for a growing chain ending in M₁ adding another M₁ to the rate constant of it adding M₂.
-
If r₁ > 1, the growing chain prefers to add its own monomer type.
-
If r₁ < 1, the growing chain prefers to add the other monomer type.
-
If r₁r₂ ≈ 1, the copolymer will have a random distribution of monomers.[12]
Understanding these ratios is critical for predicting and controlling the copolymer's final composition.[12][16]
Caption: Free-Radical Copolymerization Mechanism.
Experimental Protocols & Methodologies
This section provides a detailed workflow for the synthesis, purification, and characterization of a representative copolymer of this compound (MDMVS) and Methyl Methacrylate (MMA).
General Experimental Workflow
The overall process follows a logical sequence from preparation to final analysis. This ensures that each step validates the success of the previous one.
Caption: General Experimental Workflow.
Protocol: Synthesis of Poly(MDMVS-co-MMA)
Objective: To synthesize a random copolymer with a target composition of 80 mol% MMA and 20 mol% MDMVS via solution polymerization.
Materials:
-
Methyl methacrylate (MMA), ≥99%
-
This compound (MDMVS), ≥97%
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous, ≥99.8%
-
Methanol, ACS reagent, ≥99.8%
-
Basic alumina column
-
Nitrogen or Argon gas supply
Experimental Causality:
-
Monomer Purification: MMA is passed through a basic alumina column to remove the inhibitor (e.g., hydroquinone monomethyl ether), which would otherwise quench the free radicals and prevent polymerization.
-
Solvent Choice: Toluene is an excellent solvent for both monomers and the resulting copolymer. Its chain transfer constant is low, minimizing unwanted side reactions.
-
Initiator Choice: AIBN is a common thermal initiator that decomposes at a predictable rate at the chosen reaction temperature (70 °C), providing a steady supply of radicals.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxygen from inhibiting the polymerization by reacting with the free radicals.[17]
Procedure:
-
Monomer Preparation: Purify 20.0 g of MMA by passing it through a short column of basic alumina.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the purified MMA (16.0 g, 0.160 mol), MDMVS (4.17 g, 0.032 mol), and AIBN (0.13 g, 0.8 mmol, ~0.5 mol% of total monomer).
-
Solvent Addition & Degassing: Add 80 mL of anhydrous toluene to the flask. Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Maintain vigorous stirring under a positive pressure of nitrogen. Allow the reaction to proceed for 8 hours.
-
Reaction Quenching: After 8 hours, cool the reaction vessel rapidly in an ice-water bath to quench the polymerization. Expose the solution to air.
-
Purification by Precipitation: Slowly pour the viscous polymer solution into a beaker containing 800 mL of rapidly stirring methanol. The copolymer will precipitate as a white solid.
-
Rationale: The copolymer is insoluble in methanol, while unreacted monomers and the initiator are soluble, allowing for efficient separation.
-
-
Isolation and Drying: Allow the precipitate to settle. Decant the supernatant. Re-dissolve the polymer in a minimal amount of toluene (~50 mL) and re-precipitate into fresh methanol to ensure high purity. Collect the final product by vacuum filtration and dry it in a vacuum oven at 40 °C to a constant weight.
Protocol: Copolymer Characterization
Accurate characterization is essential to confirm the synthesis of the desired product.[1]
| Technique | Purpose & Key Insights | Typical Expected Results for Poly(MDMVS-co-MMA) |
| ¹H NMR | Compositional Analysis: Determine the molar ratio of MDMVS to MMA in the final copolymer by integrating characteristic proton signals.[6][9] | - MMA: Signal for -OCH₃ protons at ~3.6 ppm. - MDMVS: Signal for Si-OCH₃ protons at ~3.4 ppm and Si-CH₃ protons at ~0.1 ppm. - The ratio of the integrals for these peaks allows for calculation of the copolymer composition. |
| GPC/SEC | Molecular Weight Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][6][9] | Mn in the range of 10,000-30,000 g/mol with a PDI between 1.5 and 2.5, typical for conventional free-radical polymerization.[1] |
| FTIR | Functional Group Confirmation: Verify the presence of key functional groups from both monomers in the copolymer. | - Acrylate: Strong C=O stretch around 1730 cm⁻¹. - Silane: Si-O-C stretch around 1080 cm⁻¹ and Si-C stretch around 840 cm⁻¹. - Absence of C=C vinyl stretch (~1630 cm⁻¹) confirms polymerization. |
| DSC | Thermal Property Analysis: Determine the glass transition temperature (Tg), which indicates the polymer's transition from a rigid to a rubbery state. | A single, sharp Tg between the values of homopolymer PMMA (~105 °C) and the likely lower Tg of poly(MDMVS), confirming a random copolymer rather than a blend. |
| TGA | Thermal Stability Analysis: Evaluate the thermal stability of the copolymer by measuring weight loss as a function of temperature. | Onset of degradation temperature should be significantly higher than conventional polyacrylates, demonstrating the stabilizing effect of the siloxane component. |
Post-Polymerization Modification: Hydrolysis & Condensation
A key feature of these copolymers is the ability of the methoxysilane groups to undergo hydrolysis and condensation, leading to crosslinking.[7][18][19]
Mechanism:
-
Hydrolysis: In the presence of water (often catalyzed by an acid or a base), the methoxy group (-OCH₃) on the silicon atom is replaced by a hydroxyl group (-OH), forming a reactive silanol.[8][20]
-
Condensation: Two silanol groups can then react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This reaction creates a crosslink between polymer chains, forming a network structure.[7][20]
This moisture-curing mechanism is widely used in sealant and coating applications to build mechanical strength and chemical resistance after application.[3]
Applications & Future Directions
The unique hybrid nature of silane-acrylate copolymers makes them suitable for a variety of high-performance applications:
-
Weather-Resistant Coatings: The crosslinked siloxane network provides excellent resistance to UV degradation, moisture, and temperature fluctuations.[5]
-
Adhesion Promoters & Sealants: The ability to form covalent bonds with inorganic surfaces makes them exceptional primers and adhesives for glass and metal.[3]
-
Biomedical Devices: Their biocompatibility and tunable properties are being explored for applications such as contact lenses and drug delivery vehicles.
-
Microelectronics: Used as dielectric layers and encapsulants due to their thermal stability and insulating properties.[2]
Future research is focused on utilizing controlled radical polymerization techniques (e.g., ATRP, RAFT) to synthesize well-defined block copolymers, enabling the creation of advanced self-assembling nanostructures and "smart" materials that respond to environmental stimuli.
References
-
Copolymerization of methyl methacrylate and N‐alkyl methacrylamide. (2025). ResearchGate. [Link]
-
Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric. (n.d.). National Institutes of Health. [Link]
-
Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. (n.d.). Semantic Scholar. [Link]
-
Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. (2021). PubMed Central. [Link]
-
Polysilane—polysilazane copolymers and methods for their preparation and use. (n.d.). TREA. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2025). ResearchGate. [Link]
-
Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI. [Link]
- Silicone acrylate compositions and methods of preparing the same. (n.d.).
-
Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. (2017). ACS Publications. [Link]
-
Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. (2024). RSC Publishing. [Link]
-
Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an. (1994). Pure. [Link]
-
Silylated Polyether: Application In Adhesives And Sealant. (2024). IOSR Journal. [Link]
-
PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. (n.d.). Publikationen der UdS. [Link]
-
Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids. (2010). RSC Publishing. [Link]
-
Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023). National Institutes of Health. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). MDPI. [Link]
-
Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 1. Methyl methacrylate. (2024). arXiv. [Link]
-
Organosilane Technology in Coating Applications: Review and Perspectives. (n.d.). Gelest. [Link]
-
Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis. (n.d.). RSC Publishing. [Link]
-
Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. (2019). ResearchGate. [Link]
-
1 H NMR and GPC characterization of the block copolymer. (n.d.). ResearchGate. [Link]
-
Synthesis and properties of methyl acrylate- co -MSiA copolymers. (2025). ResearchGate. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). sandia.gov. [Link]
-
Hydrolysis and condensation of alkoxysilanes. (n.d.). ResearchGate. [Link]
-
Silanes in High-Solids and Waterborne Coatings. (n.d.). paint.org. [Link]
-
Determination of Monomer Reactivity Ratios of Poly ( Acrylonitrile – co – vinylacetate ). (n.d.). iasj.net. [Link]
-
Monomer reactivity ratios for acrylonitrile-methyl acrylate free-radical copolymerization. (n.d.). ResearchGate. [Link]
Sources
- 1. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. arxiv.org [arxiv.org]
- 12. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 13. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. qspace.qu.edu.qa [qspace.qu.edu.qa]
Protocol for surface treatment with methoxydimethylvinylsilane
Application Note: Surface Functionalization with Methoxydimethylvinylsilane (MDMVS)
Executive Summary
This guide details the protocol for modifying inorganic substrates (silica, glass, silicon, and metal oxides) with This compound (MDMVS) . Unlike trifunctional silanes (e.g., vinyltrimethoxysilane) that form disordered 3D polysiloxane networks, MDMVS is a monofunctional silane. It possesses a single hydrolyzable methoxy group, allowing it to form a self-limiting monolayer or "brush" structure.
Key Applications in Drug Development:
-
Chromatographic End-Capping: Deactivating residual silanol groups on HPLC stationary phases to prevent analyte tailing.
-
Polymer Grafting: Introducing reactive vinyl groups to silica nanoparticles for subsequent radical polymerization (e.g., grafting PEG or drug-conjugates).
-
Microfluidics: Tuning surface hydrophobicity in lab-on-a-chip devices without altering channel geometry due to the ultrathin nature of the coating.
Mechanistic Principles
Understanding the chemistry of MDMVS is critical for protocol success. The reaction is a two-step process: Hydrolysis and Condensation .[1]
Critical Distinction:
Because MDMVS is monofunctional (
-
Risk: If hydrolysis occurs in the bulk solution (away from the surface), two MDMVS molecules will condense to form a dimer (disiloxane), which is chemically inert and will not bond to the substrate.
-
Solution: The protocol must prioritize surface-limited hydrolysis . We avoid adding water to the bulk solvent; instead, we rely on the hydration layer naturally adsorbed on the hydrophilic substrate.
Reaction Pathway Diagram
Figure 1: Reaction pathway for MDMVS. Note the critical failure mode (Dimer formation) if bulk water is present.
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | This compound (>95%) | Surface active agent. |
| Solvent | Toluene (Anhydrous, 99.8%) | Primary solvent; prevents bulk hydrolysis. |
| Catalyst | n-Butylamine or Triethylamine | Base catalyst to promote Si-O bond formation. |
| Substrate | Silicon wafer, Glass, or SiO2 particles | Target surface.[2] |
| Cleaning | Piranha Solution ( | Crucial: Generates surface -OH groups. |
| Inert Gas | Nitrogen or Argon | To maintain anhydrous environment. |
Experimental Protocols
Method A: Solution Phase Deposition (Batch Processing)
Best for: Nanoparticles, loose powders, and standard glass slides.
Step 1: Surface Activation (The most critical step)
-
Clean substrates with Piranha solution (3:1 conc.
: 30% ) for 30 minutes. (Caution: Exothermic/Corrosive). -
Rinse exhaustively with DI water (18.2 MΩ).
-
Drying: Blow dry with Nitrogen.
-
Note: Do not bake at >150°C immediately before coating. We need a trace molecular layer of water on the surface to catalyze the hydrolysis of the methoxy group.
-
Step 2: Silanization
-
Prepare a 1% - 3% (v/v) solution of MDMVS in anhydrous toluene .
-
Add 0.5% (v/v) n-butylamine or triethylamine as a catalyst.
-
Immerse the substrate immediately.
-
Incubate for 12–24 hours at room temperature under nitrogen atmosphere.
-
Why long incubation? Monofunctional silanes have slower kinetics than trichloro-silanes. The steric hindrance of the two methyl groups requires time for proper orientation.
-
Step 3: Washing & Curing
-
Remove substrate and rinse sequentially with: Toluene
Ethanol DI Water. -
Cure: Bake the substrate at 110°C for 60 minutes .
Method B: Vapor Phase Deposition (High Precision)
Best for: AFM tips, Microfluidics, MEMS, and situations where solvent contamination must be zero.
Step 1: Setup
-
Place clean, activated substrates (see Method A, Step 1) into a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place an open vial containing 1 mL of neat MDMVS into the chamber.
-
(Optional) Place a separate small vial with 100 µL of TEA (catalyst) in the chamber.
Step 2: Deposition
-
Evacuate the chamber to <10 mTorr to remove air.
-
Isolate the vacuum pump (close the valve) to create a static vacuum.
-
Allow the MDMVS vapor to equilibrate and react with the surface for 2–4 hours at room temperature.
-
Note: MDMVS has sufficient vapor pressure at RT. Heating the chamber to 60°C can accelerate this to 30 minutes.
-
Step 3: Post-Process
-
Vent chamber.
-
Bake substrates at 110°C for 30 minutes to anneal the monolayer.
Quality Control & Validation
A successful MDMVS treatment creates a hydrophobic surface with specific characteristics.
| Test | Expected Result | Interpretation |
| Water Contact Angle | 80° – 90° | < 70° indicates incomplete coverage. > 95° suggests multilayering or contamination. |
| Ellipsometry | ~0.6 – 0.8 nm | Thickness should correspond to the molecular length of MDMVS. Values >1.5 nm indicate dimerization/polymerization. |
| XPS (ESCA) | C/Si ratio increase | Appearance of C=C peak (Pi bond) in C1s spectrum. |
Troubleshooting Logic
Figure 2: Troubleshooting logic for failed hydrophobicity.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[7] Gelest Technical Brochures. [Link]
-
Arkles, B. (1977).[1] "Tailoring Surfaces with Silanes." CHEMTECH, 7, 766-778. [Link]
-
Fadeev, A. Y., & McCarthy, T. J. (2000). "Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces." Langmuir, 16(18), 7268–7274. [Link]
-
Plueddemann, E. P. (1991). Silane Coupling Agents (2nd ed.). Springer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Monolayers on Silicon Surfaces [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of surface treatment strategies on bond strength of additively and subtractively manufactured hybrid materials for permanent crowns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface modification of PDMS via self-organization of vinyl-terminated small molecules - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
Methoxydimethylvinylsilane in the synthesis of silicone polymers
Application Note: Precision Synthesis of Vinyl-Terminated Polysiloxanes using Methoxydimethylvinylsilane (MDMVS)
Abstract
This technical guide details the utilization of This compound (MDMVS) as a monofunctional chain terminator (end-capper) in the synthesis of well-defined silicone polymers.[1] Unlike chlorosilane precursors, which release corrosive HCl, MDMVS offers a "soft chemistry" route, releasing only methanol upon hydrolysis.[1] This guide provides validated protocols for Ring-Opening Polymerization (ROP) to synthesize vinyl-terminated polydimethylsiloxane (Vi-PDMS) and subsequent hydrosilylation curing, essential for high-purity medical and optical silicone applications.[1]
Chemical Profile & Strategic Utility
MDMVS (CAS 1825-68-9) is a monofunctional silane containing one vinyl group (polymerizable/crosslinkable) and one methoxy group (hydrolyzable).[1]
| Property | Value | Relevance |
| Formula | M-Unit precursor ( | |
| Molecular Weight | 116.23 g/mol | Essential for stoichiometric |
| Boiling Point | ~106 °C | Volatile; requires reflux or sealed reactors.[1] |
| Density | 0.88 g/mL | Liquid handling calculations.[1] |
| Hydrolytic Byproduct | Methanol ( | Non-corrosive, but toxic; requires removal.[1] |
Strategic Advantage: In the synthesis of medical-grade silicones, removing chloride residues from chlorosilane precursors is difficult and costly.[1] MDMVS eliminates this risk, making it the preferred end-capper for high-purity applications.[1]
Mechanism of Action: Equilibration Polymerization[1]
The synthesis of vinyl-terminated PDMS using MDMVS relies on acid-catalyzed equilibration .[1] The reaction involves two simultaneous processes:
-
Ring Opening: The cyclic monomer Octamethylcyclotetrasiloxane (
) is opened to form linear chains.[1][5] -
End-Capping: MDMVS hydrolyzes to form a silanol active species, which condenses with the polymer chain ends, terminating propagation and fixing the molecular weight.[1]
Diagram 1: Synthesis Workflow (ROP & End-Capping)
Caption: Workflow for the acid-catalyzed synthesis of Vi-PDMS. The methoxy group of MDMVS converts to silanol to terminate the D4 ring-opening chains.[1]
Protocol A: Synthesis of -Vinyl-Terminated PDMS
Objective: Synthesize a linear silicone fluid with a target molecular weight (
Materials
-
Monomer: Octamethylcyclotetrasiloxane (
), dried over molecular sieves.[1] -
End-Capper: this compound (MDMVS).[1]
-
Catalyst: Trifluoromethanesulfonic acid (Triflic acid) or Acid Clay (Filtrol).[1]
-
Solvent: None (Bulk polymerization) or Toluene (if viscosity is high).[1]
Stoichiometric Calculation
The target degree of polymerization (
Experimental Steps
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser.[1]
-
Inerting: Purge the system with dry Nitrogen (
) for 15 minutes. -
Charging: Add
(e.g., 296 g, ~1.0 mol) and MDMVS (Calculated amount: ~7.0 g for 10k MW target). -
Initiation:
-
Add Triflic acid (0.1 wt% relative to total mass).[1]
-
Critical Step: Add a stoichiometric equivalent of water (relative to methoxy groups) to facilitate hydrolysis of MDMVS.
-
Heat to 80–90°C .
-
-
Equilibration: Maintain stirring at temperature for 4–6 hours. The viscosity will rise as rings open and chains extend.[1]
-
Quenching:
-
Cool to 50°C.
-
Add Sodium Bicarbonate (
) or Hexamethyldisilazane (HMDZ) to neutralize the acid. -
Stir for 1 hour to ensure complete neutralization.
-
-
Purification (Devolatilization):
-
Filter off the neutralization salts.[1]
-
Strip low-boiling cyclics (
, , ) and methanol byproduct using a rotary evaporator at 150°C under full vacuum (<10 mmHg).
-
-
Validation: Analyze via GPC (Molecular Weight) and
-NMR (Vinyl content verification).
Protocol B: Hydrosilylation Curing (Crosslinking)
Once the Vi-PDMS is synthesized, it serves as "Part A" in a 2-part silicone elastomer system.[1] This protocol describes the curing mechanism.
Diagram 2: Hydrosilylation Network Formation
Caption: Platinum-catalyzed addition of Si-H crosslinker to the Vinyl-PDMS synthesized via MDMVS.
Experimental Steps
-
Formulation:
-
Mixing: Mix Part A and Part B thoroughly (SpeedMixer or planetary mixer). Degas under vacuum to remove entrapped air bubbles.[1]
-
Curing:
-
Pour into mold.
-
Cure at 120°C for 30 minutes .
-
-
Post-Cure: Optional post-cure at 150°C for 2 hours to remove any volatile residues and stabilize properties.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Excess MDMVS or incomplete | Check stoichiometry. Ensure reaction reaches equilibrium (viscosity plateau).[1] |
| Haze / Opacity | Residual salts or water.[1] | Improve filtration efficiency. Ensure thorough vacuum stripping.[1] |
| Gelling during synthesis | Accidental crosslinking or T-unit contamination.[1] | Ensure MDMVS purity (no dimethoxy/trimethoxy impurities). Use dry |
| Cure Inhibition | Poisoning of Pt catalyst.[1] | Avoid amines, sulfur, or tin compounds in contact with the vinyl polymer. |
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Technical Brochure. Available at: [Link] (Accessed via Gelest Technical Library).[1]
-
Chojnowski, J. (2022).[1] Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. National Institutes of Health (PubMed).[1] Available at: [Link]
-
MDPI. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers Journal. Available at: [Link]
-
EPA. TSCA Inventory: 1985 Edition, Volume I. (CAS 1825-68-9 Listing).[1][6] Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104231276A - Preparation method of vinyl-terminated silicon oil - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gelest.com [gelest.com]
Application Note: Precision Interface Engineering with Methoxydimethylvinylsilane (MDMVS) in Composite Materials
Executive Summary
Methoxydimethylvinylsilane (MDMVS) represents a specialized class of "monofunctional" silane coupling agents. Unlike its trifunctional counterparts (e.g., vinyltrimethoxysilane) which form rigid 3D siloxane networks, MDMVS possesses a single hydrolyzable methoxy group. This unique architecture allows for the formation of self-limiting monolayers or "brush" structures on inorganic surfaces and precise end-capping of polymer chains.
This guide details the protocols for utilizing MDMVS to synthesize vinyl-terminated prepolymers and to functionalize nanofillers (silica/alumina) for high-loading composites. The primary utility of MDMVS lies in viscosity reduction and controlled crosslinking architecture , making it indispensable in the formulation of Liquid Silicone Rubber (LSR), Thermal Interface Materials (TIMs), and optical encapsulants.
Chemical Profile & Mechanism of Action[1]
Structural Distinction
The efficacy of MDMVS is defined by its steric and reactive profile.
| Feature | This compound (MDMVS) | Vinyltrimethoxysilane (VTMS) |
| CAS Number | 1825-68-9 | 2768-02-7 |
| Hydrolyzable Groups | 1 (-OCH₃) | 3 (-OCH₃) |
| Surface Architecture | Monolayer / Brush | 3D Network / Multilayer |
| Primary Function | End-capper, Dispersant, Viscosity Reducer | Crosslinker, Adhesion Promoter |
| Risk of Gelation | Low (Self-limiting) | High (if uncontrolled) |
Mechanism: The "Brush" Effect
In composite materials, the interface between the inorganic filler and organic matrix is the failure point.
-
Trifunctional Silanes (VTMS): Hydrolyze to form silanols that condense with the surface and each other. This creates a thick, rigid interphase that can bridge particles, increasing viscosity and brittleness.
-
Monofunctional MDMVS: The single methoxy group hydrolyzes to form a silanol, which condenses with a surface hydroxyl. The two methyl groups block further lateral condensation. This results in a "brush" of vinyl groups pointing outward, providing steric stabilization and preventing particle-particle agglomeration.
Figure 1: Mechanistic comparison of interfacial architectures. MDMVS creates a non-bridging monolayer, essential for low-viscosity composites.
Application 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (Vi-PDMS)
Rationale: MDMVS acts as a chain terminator (end-blocker). By controlling the ratio of MDMVS to cyclic siloxanes (D4), you can precisely target the molecular weight of the silicone polymer used as the composite matrix.
Protocol: Equilibrium Polymerization
Objective: Synthesize a linear PDMS fluid terminated with vinyldimethylsilyl groups.
Reagents:
-
Octamethylcyclotetrasiloxane (
) -
This compound (MDMVS) or 1,1,3,3-tetramethyl-1,3-divinyldisiloxane (hydrolysis product of MDMVS)
-
Catalyst: Tetramethylammonium hydroxide (TMAH) or Potassium Silanolate.
Workflow:
-
Stoichiometry Calculation: Calculate the target Degree of Polymerization (
) using the molar ratio of to End-blocker (MDMVS). -
Dehydration: Charge
into a reactor equipped with a mechanical stirrer and nitrogen inlet. Heat to 100°C under flow for 30 mins to remove moisture. -
Initiation: Add MDMVS (calculated amount) and Catalyst (0.01 - 0.05 wt%). Note: If using MDMVS directly, a small amount of water is needed to hydrolyze the methoxy group, or pre-hydrolyze MDMVS to the disiloxane form.
-
Equilibration: Heat to 110°C - 120°C for 4–6 hours. Viscosity will increase as ring-opening polymerization proceeds.
-
Neutralization & Devolatilization:
-
Raise temperature to 150°C to decompose the transient catalyst (if using TMAH).
-
Apply vacuum (<10 mmHg) at 160°C to strip unreacted cyclics (
, ).
-
-
Filtration: Cool to 60°C and filter through a 1-micron pressure filter to remove any silica-like residues.
Validation:
-
Viscosity: Rotational viscometer check against target.
-
Vinyl Content: Iodometric titration or
-NMR (vinyl protons at ~5.8-6.2 ppm).
Application 2: Surface Modification of Nanofillers (Silica/Alumina)
Rationale: In high-performance composites (e.g., dental resins or thermal pastes), filler loading can exceed 70 vol%. Unmodified fillers aggregate, causing impossible processing viscosities. MDMVS renders the surface hydrophobic and compatible with vinyl-curing matrices without crosslinking particles together.
Protocol: Slurry-Phase Silanization
Objective: Functionalize Fumed Silica (
Reagents:
-
Fumed Silica (Surface area: 200
) -
Solvent: Toluene or Ethanol (anhydrous)
-
MDMVS
-
Catalyst: Acetic Acid (to promote hydrolysis)
Step-by-Step Methodology:
-
Dispersion: Disperse 100g of Fumed Silica in 1000mL of solvent using a high-shear mixer or ultrasonicator. Ensure no visible agglomerates remain.
-
Silane Addition:
-
Calculate Silane Load (
grams): Where is the amount of silica (g), is surface area ( ), and is the wetting surface of the silane (approx 350 for monolayer coverage). -
Add MDMVS dropwise to the stirring slurry.
-
Add 1% (relative to silane) Acetic Acid/Water mixture to catalyze methoxy hydrolysis.
-
-
Reflux: Heat the slurry to reflux (approx. 80°C for ethanol, 110°C for toluene) for 4 hours . Mechanism:
. Then . -
Washing & Drying:
-
Centrifuge to separate solids.
-
Wash 2x with fresh solvent to remove unreacted silane (critical to prevent free silane acting as plasticizer).
-
Dry in a vacuum oven at 120°C for 12 hours. This "bakes" the covalent bond.
-
Data Presentation: Expected Surface Properties
| Parameter | Unmodified Silica | MDMVS-Modified Silica |
| Water Contact Angle | < 20° (Hydrophilic) | > 110° (Hydrophobic) |
| C-Content (TGA) | 0% | 2.5 - 4.0% |
| Dispersion in Toluene | Settles immediately | Stable suspension |
| Composite Viscosity | High (Thixotropic) | Low (Newtonian-like) |
Application 3: High-Performance Rubber Composites
Context: MDMVS-modified fillers are critical in Liquid Silicone Rubber (LSR) .
-
Problem: Standard silica causes "crepe hardening" (stiffening over time) due to hydrogen bonding between silica silanols and the silicone backbone oxygen.
-
Solution: MDMVS caps the silica silanols. The vinyl group participates in the cure (hydrosilylation with hydride crosslinker) only during the final vulcanization step, integrating the filler covalently into the rubber network.
Experimental Workflow for LSR Compounding:
Figure 2: Integration of MDMVS-treated fillers into Liquid Silicone Rubber manufacturing.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| High Viscosity in Resin | Incomplete surface coverage; Particle bridging. | Increase MDMVS dosage; Ensure thorough washing to remove dimers. |
| Poor Hydrophobicity | Hydrolysis failed; insufficient water/catalyst. | Check pH of reaction (maintain pH 4-5 with acetic acid). Ensure reaction temp > 60°C. |
| Bubbles in Final Composite | Methanol release during cure. | MDMVS releases methanol upon reaction. Ensure filler is fully dried and devolatilized before adding the curing agent. |
| Low Mechanical Strength | Lack of crosslinking. | MDMVS provides only 1 vinyl group. Blend with small amount of VTMS if higher modulus is required. |
References
- Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest Inc.
-
Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press.
- Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. Wiley-Interscience.
- Chen, H., et al. (2007). "Surface modification of silica nanoparticles with vinyltriethoxysilane and its effect on the properties of ethylene-vinyl acetate composites." Journal of Applied Polymer Science.
-
Kickelbick, G. (2003). "Concepts for the incorporation of inorganic building blocks into organic polymers on a nanoscale." Progress in Polymer Science, 28(1), 83-114.
- Pujari, S. P., et al. (2014). "Covalent surface modification of oxide surfaces." Angewandte Chemie International Edition, 53(25), 6322-6356.
Methoxydimethylvinylsilane as a Crosslinking Agent: Application Notes and Protocols
Introduction
Methoxydimethylvinylsilane is a versatile organosilicon compound that serves as an effective crosslinking agent in a variety of polymer systems. Its unique molecular structure, featuring both a reactive vinyl group and a hydrolyzable methoxy group, allows it to participate in two distinct crosslinking chemistries: platinum-catalyzed hydrosilylation (addition cure) and moisture-initiated condensation cure. This dual functionality makes it a valuable tool for researchers, scientists, and drug development professionals seeking to tailor the properties of polymers for specific applications, such as enhancing the mechanical strength, thermal stability, and chemical resistance of elastomers, adhesives, and sealants.[1][2]
This technical guide provides an in-depth exploration of the application of this compound as a crosslinking agent. It is designed to move beyond a simple recitation of steps, offering instead a comprehensive understanding of the underlying chemical principles and the rationale behind experimental choices. The protocols described herein are intended to serve as robust starting points for the development of novel materials with tailored properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.
| Property | Value |
| CAS Number | 16546-47-7 |
| Molecular Formula | C5H12OSi |
| Molecular Weight | 116.23 g/mol |
| Boiling Point | 64.6 °C at 760 mmHg |
| Density | 0.783 g/cm³ |
| Appearance | Colorless transparent liquid |
Crosslinking Mechanisms
This compound can induce crosslinking through two primary mechanisms, each offering distinct advantages and suited to different polymer systems and applications.
Moisture-Initiated Condensation Cure
This mechanism is predominantly used for crosslinking polymers that have been functionalized with this compound. The process occurs in two stages:
-
Hydrolysis: The methoxy group on the silicon atom reacts with water (moisture) to form a silanol group (-Si-OH) and methanol as a byproduct.
-
Condensation: The newly formed silanol groups then react with each other, or with other methoxy groups, to form stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network. This process is often accelerated by a condensation catalyst.
This method is commonly employed in the production of moisture-curable adhesives and sealants, as well as for crosslinking polyolefins.[3][4]
Caption: Moisture-initiated condensation cure mechanism.
Platinum-Catalyzed Addition Cure (Hydrosilylation)
This mechanism is central to the curing of two-component silicone elastomers and adhesives.[5][6] In this system, the vinyl group of this compound reacts with a silicon-hydride (Si-H) group on another polymer chain in the presence of a platinum catalyst. This reaction, known as hydrosilylation, forms a stable ethyl bridge between the two silicon atoms, resulting in a crosslinked network.
The key components of an addition cure system are:
-
A vinyl-functionalized polymer or crosslinker: In this case, this compound.
-
A hydride-functionalized polymer (crosslinker): Typically a polydimethylsiloxane with Si-H groups.
-
A platinum catalyst: Such as Karstedt's catalyst.
The cure can be initiated at room temperature or accelerated by heat. A key advantage of this method is that no byproducts are formed during the curing process.[6]
Caption: Platinum-catalyzed addition cure (hydrosilylation) mechanism.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound in your research. Optimization of these protocols will likely be necessary to achieve the desired properties for your specific application.
Protocol 1: Moisture-Cure Crosslinking of a Silyl-Terminated Polymer
This protocol describes the formulation of a one-component, moisture-curable sealant.
Materials:
-
Silyl-terminated polyether (e.g., KANEKA MS POLYMER™ S303H)[2]
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Fumed silica (as a reinforcing filler)
-
Plasticizer (e.g., diisononyl phthalate)
-
Dehydrating agent (e.g., vinyltrimethoxysilane)
Procedure:
-
Pre-mixing: In a moisture-free planetary mixer, combine the silyl-terminated polyether, plasticizer, and fumed silica. Mix under vacuum until a homogeneous paste is formed.
-
Addition of Crosslinker and Catalyst: While maintaining an inert atmosphere (e.g., nitrogen), add this compound (typically 1-5 parts per 100 parts of polymer) and the dehydrating agent. Mix thoroughly.
-
Catalyst Incorporation: In the final step, add the DBTDL catalyst (typically 0.1-0.5 parts per 100 parts of polymer) and mix until uniformly dispersed.
-
Packaging and Curing: Package the sealant in a moisture-proof container. To cure, expose a sample of the sealant to ambient atmospheric moisture. The curing time will depend on the humidity, temperature, and thickness of the sample.
Characterization:
-
Tack-free time: The time it takes for the surface of the sealant to become non-tacky to the touch.
-
Mechanical properties: Once fully cured, the sealant can be tested for tensile strength, elongation at break, and hardness (Shore A) according to relevant ASTM standards.
Protocol 2: Platinum-Catalyzed Addition Cure of a Silicone Elastomer
This protocol outlines the preparation of a two-component, addition-cure silicone elastomer.[5][6]
Materials:
-
Part A (Base):
-
Vinyl-terminated polydimethylsiloxane (PDMS)
-
This compound
-
Platinum catalyst (e.g., Karstedt's catalyst, 5 ppm Pt)
-
Reinforcing filler (e.g., fumed silica)
-
-
Part B (Curing Agent):
-
Methylhydrosiloxane-dimethylsiloxane copolymer (containing Si-H groups)
-
Vinyl-terminated PDMS (as a carrier)
-
Cure inhibitor (optional, to extend pot life)
-
Procedure:
-
Preparation of Part A: In a high-shear mixer, blend the vinyl-terminated PDMS and fumed silica until a homogeneous dispersion is achieved. Under an inert atmosphere, add the this compound and the platinum catalyst. Mix until uniform.
-
Preparation of Part B: In a separate container, blend the methylhydrosiloxane-dimethylsiloxane copolymer with the vinyl-terminated PDMS carrier and the optional cure inhibitor.
-
Mixing and Curing:
-
Combine Part A and Part B in a specific ratio (e.g., 10:1 by weight). The exact ratio should be calculated to achieve the desired molar ratio of Si-H to vinyl groups (typically between 1.2:1 and 2:1).
-
Thoroughly mix the two parts, taking care to avoid entrapping air.
-
De-gas the mixture in a vacuum chamber to remove any air bubbles.
-
Pour the mixture into a mold and cure at the desired temperature (e.g., room temperature for several hours or at an elevated temperature, such as 80°C, for a shorter duration).[5]
-
Characterization:
-
Cure time: The time required for the elastomer to fully solidify.
-
Mechanical Properties: Measure the tensile strength, elongation at break, and Shore A hardness of the cured elastomer.
-
Swelling Studies: The degree of crosslinking can be assessed by swelling the cured elastomer in a suitable solvent (e.g., toluene) and measuring the change in weight.
Expected Impact on Material Properties
The incorporation of this compound as a crosslinking agent can significantly enhance the properties of the resulting polymer.
| Property | Effect of Crosslinking | Rationale |
| Mechanical Strength | Increase | The formation of a three-dimensional network restricts polymer chain movement, leading to higher tensile strength and modulus.[7][8] |
| Thermal Stability | Increase | The covalent Si-O-Si bonds formed during crosslinking are more thermally stable than the intermolecular forces in the uncrosslinked polymer. |
| Chemical Resistance | Increase | The crosslinked network reduces the permeability of the polymer to solvents and other chemicals. |
| Elasticity | Can be tailored | The degree of crosslinking can be controlled to produce materials ranging from soft gels to hard elastomers. |
| Adhesion | Increase | The methoxy group can react with hydroxyl groups on inorganic substrates, improving adhesion. |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] Always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
-
Work in a well-ventilated area or under a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
This compound is a valuable crosslinking agent that offers a versatile means of modifying polymer properties. By understanding the principles of both moisture-initiated condensation cure and platinum-catalyzed addition cure, researchers can effectively utilize this compound to develop advanced materials with tailored performance characteristics for a wide range of applications. The protocols provided in this guide serve as a foundation for further exploration and innovation in the field of polymer science.
References
- Camsi-X.
- Gelest, Inc. Modification of Silicone Elastomers Using Silicone Comonomers Containing Hydrophilic Surface Active Endgroups.
- National Center for Biotechnology Information. Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials.
- MDPI. Reliable Condensation Curing Silicone Elastomers with Tailorable Properties.
- DiVA. New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems.
- Mascherpa. MS adhesive sealants.
- SpecialChem. KANEKA MS POLYMER™ S303H by Kaneka.
- DuPont.
- MDPI.
- Evonik. Dynasylan® Crosslinking of Polyethylene.
- Thermo Fisher Scientific. crosslinking technology.
- SpecialChem. Selecting Antioxidants for Adhesives & Sealants.
- SCIENOMICS. Modeling properties of cross-linked polymers.
Sources
Application Note: Precision Surface Engineering with Methoxydimethylvinylsilane (MDMVS)
Topic: Enhancing Adhesion of Polymers to Inorganic Substrates via Monolayer Silanization Target Audience: Research Scientists, Materials Engineers, Drug Delivery Systems (DDS) Developers Document ID: AN-MDMVS-2024-V1
Executive Summary
In the development of advanced composites and biomedical devices, the interface between inorganic substrates (silica, glass, metal oxides) and organic polymers is often the failure point. Traditional silane coupling agents (e.g., trimethoxysilanes) create disordered, multilayer 3D networks that can suffer from hydrolytic degradation and brittle fracture.
This guide details the use of Methoxydimethylvinylsilane (MDMVS) , a monofunctional silane. Unlike its trifunctional counterparts, MDMVS forms a self-limiting monolayer . This "end-capping" capability allows for precise control over surface topology, preventing agglomeration while providing reactive vinyl handles for covalent grafting to polymer matrices (e.g., polyolefins, acrylates, silicones).
Scientific Foundation: The Monolayer Advantage
Chemical Mechanism
MDMVS (CAS No. 1825-68-9) possesses a unique architecture comprising three distinct functional zones:
-
Methoxy Group (-OMe): The sole hydrolyzable site. It reacts with surface hydroxyls (silanols) to form a single siloxane bond (Si-O-Si).
-
Dimethyl Groups (-Me2): These provide steric hindrance and hydrophobicity, preventing cross-linking between silane molecules.
-
Vinyl Group (-CH=CH2): The organofunctional handle that participates in free-radical polymerization or hydrosilylation with the bulk polymer.
Mono- vs. Tri-functional Silanes
The choice of MDMVS over common agents like Vinyltrimethoxysilane (VTMS) is dictated by the need for interfacial precision.
| Feature | Trifunctional (e.g., VTMS) | Monofunctional (MDMVS) |
| Deposition Type | Multilayer / 3D Network | Monolayer / Brush |
| Surface Control | Low (prone to agglomeration) | High (Self-limiting) |
| Hydrolytic Stability | Variable (network can trap water) | High (Hydrophobic shielding) |
| Primary Use | Bulk fillers, concrete, thick coatings | Chromatography, microfluidics, precision optics |
Mechanism Visualization
The following diagram illustrates the pathway from hydrolysis to polymer grafting.
Figure 1: Mechanistic pathway of MDMVS adhesion. The monofunctional nature ensures a direct 1:1 interaction with surface silanols without self-polymerization.
Experimental Protocols
Protocol A: Substrate Pre-treatment (Critical)
Rationale: Because MDMVS forms a monolayer, it cannot "bridge" over surface contaminants like trifunctional silanes can. The surface must be pristine and hydroxyl-rich.
Materials:
-
Substrate (Glass slides, Silicon wafers, Silica particles)
-
Piranha Solution (
, 3:1) [DANGER: Corrosive/Explosive] OR Oxygen Plasma Cleaner.
Steps:
-
Solvent Wash: Sonicate substrate in Acetone (10 min), then Isopropanol (10 min), then DI Water.
-
Activation (Choice of Method):
-
Method I (Wet): Immerse in Piranha solution for 30 minutes. Rinse copiously with DI water.
-
Method II (Dry): Oxygen Plasma treat at 100W for 5 minutes (Preferred for delicate microstructures).
-
-
Drying: Dry under a stream of Nitrogen. Use immediately (surface -OH groups are unstable and will adsorb atmospheric hydrocarbons).
Protocol B: Anhydrous Silanization (Toluene Reflux)
Rationale: Aqueous deposition is not recommended for MDMVS due to its high volatility and rapid hydrolysis. Anhydrous toluene reflux drives the reaction while maintaining the silane in the liquid phase at the necessary reaction temperature (
Materials:
-
Anhydrous Toluene (99.8%)
-
This compound (MDMVS)
-
Reaction vessel with reflux condenser
-
Nitrogen atmosphere
Steps:
-
Preparation: Prepare a 2-5% (v/v) solution of MDMVS in anhydrous toluene.
-
Reaction: Immerse the activated substrates in the solution.
-
Reflux: Heat the solution to reflux (
) for 12–24 hours under nitrogen.-
Note: The elevated temperature promotes the condensation reaction between the silane methoxy group and the surface silanol.
-
-
Washing: Remove substrates and rinse sequentially with Toluene (to remove unreacted silane) and Ethanol.
-
Curing: Bake substrates at
for 1 hour. This finalizes the covalent bond formation (Si-O-Surface).
Protocol C: Polymer Grafting (Free Radical Cure)
Rationale: The vinyl group on the surface is now ready to react with a polymer containing unsaturation or via peroxide initiation.
Materials:
-
Silanized Substrate (from Protocol B)
-
Initiator (e.g., Dicumyl Peroxide or AIBN)
Steps:
-
Coating: Apply the polymer resin (mixed with 0.5-1.0% initiator) onto the silanized surface.
-
Degassing: Vacuum degas to ensure intimate contact with the monolayer.
-
Cure: Heat according to the initiator's half-life (typically
for peroxides).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for MDMVS surface modification.
Characterization & Quality Control
To validate the protocol, the following metrics should be assessed.
| Method | Expected Result (MDMVS Treated) | Control (Untreated Silica) | Interpretation |
| Contact Angle (Water) | Successful hydrophobic vinyl layer formation. | ||
| XPS (Si 2p) | Shift in binding energy | Standard | Presence of Si-C bonds. |
| Ellipsometry | Thickness | 0 nm | Confirms monolayer deposition. |
Troubleshooting Guide
Issue: Low Contact Angle (
-
Cause: Incomplete coverage due to surface moisture competing with silane.
-
Fix: Ensure toluene is anhydrous; dry substrate thoroughly before silanization.
Issue: Hazy/Cloudy Surface
-
Cause: Polymerization of silane in solution (dimerization) depositing as debris.
-
Fix: MDMVS is less prone to this than trimethoxysilanes, but ensure fresh reagents are used. Perform rigorous post-reaction solvent washing.
Issue: Poor Polymer Adhesion
-
Cause: Incompatible cure mechanism.
-
Fix: Ensure the polymer cure chemistry (e.g., peroxide radical) is compatible with vinyl groups. Vinyl groups do not react well with condensation-cure silicones (RTV) without specific primers.
References
-
Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[1][5] Technical Brochure.
-
Plueddemann, E. P. (1991). Silane Coupling Agents (2nd Ed.). Springer Science+Business Media.
-
Shin-Etsu Silicone. (2023). Silane Coupling Agents Technical Guide.
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces. Langmuir, 16(18), 7268–7274.
Sources
Application Notes and Protocols: Controlled Polymerization Techniques with Methoxydimethylvinylsilane for Advanced Drug Development Platforms
Introduction: The Strategic Advantage of Methoxydimethylvinylsilane in Polymer Chemistry
For researchers, scientists, and drug development professionals, the quest for novel polymeric architectures with precisely controlled properties is paramount. This compound (MDMVS) emerges as a monomer of significant interest, offering a unique combination of a polymerizable vinyl group and a hydrolyzable methoxysilane moiety. This dual functionality opens avenues for the synthesis of well-defined polymers that can be further modified into sophisticated materials for applications ranging from drug delivery systems to advanced coatings for medical devices.
This technical guide provides an in-depth exploration of controlled polymerization techniques applicable to MDMVS. We will delve into the mechanistic nuances of anionic, Reversible Addition-Fragmentation chain Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP) methods, offering not just procedural steps but the scientific rationale behind them. Furthermore, we will detail the post-polymerization modification of poly(this compound) (PMDMVS) through hydrolytic condensation, a critical step in harnessing the full potential of this versatile monomer.
I. Anionic Polymerization of this compound: Precision Synthesis of Well-Defined Precursors
Anionic polymerization is a powerful technique for synthesizing polymers with low polydispersity and controlled molecular weights.[1] The electron-withdrawing nature of the silicon atom in vinylsilanes makes them suitable candidates for this method.[2]
Causality of Experimental Choices in Anionic Polymerization
The success of the anionic polymerization of MDMVS hinges on the stringent exclusion of protic impurities, as the propagating carbanion is highly reactive. The choice of initiator is critical; alkyllithium reagents, such as sec-butyllithium, are often preferred over n-butyllithium for vinylsilane polymerization due to their faster initiation rates relative to propagation, leading to a more uniform growth of polymer chains.[3]
The solvent plays a crucial role in modulating the reactivity of the propagating species.[3] Non-polar solvents like cyclohexane lead to the aggregation of organolithium species, slowing down the polymerization. In contrast, polar aprotic solvents like tetrahydrofuran (THF) solvate the lithium cation, leading to a more reactive "naked" carbanion and consequently, a much faster polymerization rate.[1][3] For MDMVS, a mixture of a non-polar and a polar solvent can offer a balance between control and reaction speed.
A notable side reaction in the anionic polymerization of some vinylsilanes is an isomerization via proton abstraction from a silylmethyl group by the propagating carbanion.[4] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence this isomerization.[4] For the purposes of this protocol, we will aim to minimize isomerization by conducting the polymerization at low temperatures.
Experimental Workflow for Anionic Polymerization of MDMVS
Caption: Workflow for the anionic polymerization of MDMVS.
Detailed Protocol for Anionic Polymerization of this compound
Materials:
-
This compound (MDMVS), freshly distilled from CaH₂
-
sec-Butyllithium (in cyclohexane), titrated
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Cyclohexane, anhydrous
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Solvent Addition: Transfer anhydrous cyclohexane and THF (e.g., 9:1 v/v ratio for controlled polymerization) to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly inject the titrated sec-butyllithium solution into the stirred solvent.
-
Monomer Addition: Add the purified MDMVS dropwise to the initiator solution over a period of 30 minutes to control the exotherm.
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 2-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing by ¹H NMR or GPC.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The disappearance of the characteristic color of the living anions indicates complete termination.
-
Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.[5]
-
Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.[5]
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
II. Controlled Radical Polymerization of this compound: Versatility and Functional Group Tolerance
Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, offer greater tolerance to functional groups and less stringent reaction conditions compared to anionic polymerization.[6][7]
A. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method that can be applied to a wide range of monomers.[6] The choice of the RAFT agent is crucial for achieving good control over the polymerization. For vinyl monomers, dithiobenzoates or trithiocarbonates are commonly used.[4]
Causality of Experimental Choices in RAFT Polymerization:
The key to a successful RAFT polymerization is the selection of a suitable RAFT agent that provides a high transfer constant for the monomer being polymerized. The general order of reactivity for RAFT agents is dithiobenzoates > trithiocarbonates > dithiocarbamates. The choice also depends on the desired end-group functionality. A conventional radical initiator, such as AIBN or V-50, is used to generate the initial radicals. The ratio of monomer to RAFT agent determines the target molecular weight, while the ratio of RAFT agent to initiator influences the number of living chains.
Experimental Workflow for RAFT Polymerization of MDMVS
Caption: Workflow for the RAFT polymerization of MDMVS.
Detailed Protocol for RAFT Polymerization of this compound
Materials:
-
This compound (MDMVS), passed through a column of basic alumina to remove inhibitor
-
2-Cyano-2-propyl dodecyl trithiocarbonate (or a suitable dithiobenzoate)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, dissolve the MDMVS, RAFT agent, and AIBN in toluene. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 6-24 hours).
-
Termination and Isolation: Stop the polymerization by cooling the vial in an ice bath and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
B. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper) in complex with a ligand to control the polymerization.[7]
Causality of Experimental Choices in ATRP:
The ATRP of vinyl monomers is typically initiated by an alkyl halide in the presence of a copper(I) complex. The equilibrium between the active radical species and the dormant alkyl halide, mediated by the Cu(I)/Cu(II) redox couple, allows for controlled polymer growth. The choice of ligand is critical for solubilizing the copper catalyst and tuning its reactivity. For many vinyl monomers, nitrogen-based ligands like PMDETA or Me₆TREN are effective.
Detailed Protocol for ATRP of this compound
Materials:
-
This compound (MDMVS), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Catalyst Complex Formation: To a Schlenk flask under argon, add CuBr and toluene. Add PMDETA and stir until a homogeneous solution is formed.
-
Reaction Mixture: In a separate flask, dissolve MDMVS and EBiB in toluene.
-
Initiation of Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a cannula.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 90 °C) and stir. Monitor the reaction by taking samples for analysis.
-
Termination and Purification: After the desired conversion is reached, cool the reaction and expose it to air to oxidize the copper catalyst. Pass the polymer solution through a short column of neutral alumina to remove the copper complex.
-
Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
| Parameter | Anionic Polymerization | RAFT Polymerization | ATRP |
| Initiator | Alkyllithium (e.g., sec-BuLi) | Radical Initiator (e.g., AIBN) + RAFT Agent | Alkyl Halide (e.g., EBiB) + Cu(I)/Ligand |
| Temperature | Low (-78 °C to 0 °C) | Moderate (60-90 °C) | Moderate to High (60-110 °C) |
| Solvent | Aprotic (e.g., THF, Cyclohexane) | Various (e.g., Toluene, Dioxane) | Various (e.g., Toluene, DMF) |
| Purity Req. | Very High (moisture/air sensitive) | High (oxygen sensitive) | High (oxygen sensitive) |
| PDI | Very Low (< 1.1) | Low (1.1 - 1.3) | Low (1.1 - 1.3) |
| End-group | Defined by termination agent | Thiocarbonylthio group | Halogen atom |
III. Post-Polymerization Modification: Hydrolytic Condensation of PMDMVS
The true utility of PMDMVS lies in the ability to hydrolyze the methoxy-silyl groups to form reactive silanols, which can then undergo condensation to form a cross-linked polysiloxane network.[8] This transformation converts a linear thermoplastic into a robust thermoset material.
Mechanism of Hydrolysis and Condensation
The hydrolysis of the methoxysilane groups can be catalyzed by either acid or base.[9] Under acidic conditions, the reaction proceeds through the protonation of the methoxy group, making it a better leaving group. Under basic conditions, the nucleophilic attack of a hydroxide ion on the silicon atom is the key step. The resulting silanol groups are then prone to condensation, forming stable siloxane (Si-O-Si) bonds and releasing water.
Workflow for Hydrolytic Condensation
Caption: Workflow for the hydrolytic condensation of PMDMVS.
Detailed Protocol for Hydrolytic Condensation
Materials:
-
Poly(this compound) (PMDMVS)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as a catalyst
Procedure:
-
Solution Preparation: Dissolve the PMDMVS in THF to a desired concentration (e.g., 10 wt%).
-
Hydrolysis: Add a stoichiometric excess of water relative to the methoxy groups. Add a catalytic amount of either HCl or NH₄OH.
-
Reaction: Stir the solution at room temperature. The progress of hydrolysis can be monitored by FTIR spectroscopy by observing the disappearance of the Si-O-CH₃ stretching band and the appearance of a broad Si-OH stretching band.
-
Condensation and Curing: The condensation can proceed at room temperature as the solvent evaporates, or it can be accelerated by heating. For forming a film or coating, the solution can be cast onto a substrate and then heated in an oven to complete the cross-linking process.
IV. Applications in Drug Development
The ability to create well-defined polymers with pendant reactive silanol groups, or to form cross-linked polysiloxane networks, makes PMDMVS-derived materials highly attractive for drug development.[10][11]
-
Drug Conjugation: The silanol groups on the hydrolyzed PMDMVS can be used as anchor points for covalently attaching drug molecules. This allows for the creation of polymer-drug conjugates with controlled drug loading.
-
Controlled Release Matrices: The cross-linked polysiloxane network can serve as a matrix for the encapsulation and controlled release of therapeutic agents.[12][13] The release rate can be tuned by controlling the cross-linking density.
-
Hydrophilic/Hydrophobic Balance: The polysiloxane backbone is inherently hydrophobic, while the silanol groups are hydrophilic. By controlling the degree of condensation, the surface properties of the material can be tailored for specific interactions with biological systems.
-
Coatings for Medical Devices: The cross-linked polysiloxane can be used to create biocompatible and lubricious coatings on medical devices to reduce friction and prevent biofouling.
V. Conclusion
This compound is a monomer with significant potential for the creation of advanced polymeric materials. Through the application of controlled polymerization techniques such as anionic, RAFT, and ATRP, it is possible to synthesize well-defined precursor polymers. Subsequent hydrolytic condensation provides a pathway to functionalized linear polymers or cross-linked networks with tunable properties. These materials offer exciting opportunities for innovation in drug delivery, medical device coatings, and other biomedical applications. This guide provides the foundational knowledge and protocols to empower researchers to explore the full potential of this versatile monomer.
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-
Chemical Communications (RSC Publishing). (n.d.). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Retrieved from [Link]
- Baskaran, D., & Müller, A. H. E. (2007). Anionic Vinyl Polymerization.
-
Wikipedia. (2023). Anionic addition polymerization. Retrieved from [Link]
- Hirao, A., & Loykulnant, S. (2003). Recent development in living anionic polymerization of functionalized styrenes. Progress in Polymer Science, 28(5), 739–819.
- Asua, J. M. (2014). Anionic polymerization of vinylsilanes. II. Mechanism of isomerization in the polymerization of trimethylvinylsilane with butyll. Polymer Journal, 20(8), 693-699.
-
ACS Publications. (2023). Precision Synthesis of End-Functionalized Star Poly(vinyl alcohol)s by RAFT Polymerization and Post-polymerization Modification. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. Retrieved from [Link]
-
YouTube. (2024). Polymer Chemistry: Understanding Anionic Polymerization. Retrieved from [Link]
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Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). ATRP in Protic Media. Retrieved from [Link]
-
ACS Publications. (1996). Controlled Synthesis of Amphiphilic Block Copolymers with Pendant N-Acetyl-d-glucosamine Residues by Living Cationic Polymerization and Their Interaction with WGA Lectin. Retrieved from [Link]
-
PMC. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Retrieved from [Link]
-
PUBDB. (n.d.). Anionic polymerization. Retrieved from [Link]
-
ResearchGate. (2015). Easy Synthesis and Characterization of Poly(alkoxysilane)s Promoted by Silver-Platinum Mixed Complexes. Retrieved from [Link]
-
MDPI. (2023). Review and Future Perspectives of Stimuli-Responsive Bridged Polysilsesquioxanes in Controlled Release Applications. Retrieved from [Link]
-
MDPI. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]
-
RSC Publishing. (2021). ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release. Retrieved from [Link]
-
ResearchGate. (2016). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Retrieved from [Link]
- Wiley-VCH. (2013). 1 History of Post-polymerization Modification.
-
PMC. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Retrieved from [Link]
-
PubMed. (2015). Easy Synthesis and Characterization of Poly(alkoxysilane)s Promoted by Silver-Platinum Mixed Complexes. Retrieved from [Link]
-
NIH. (2021). ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release. Retrieved from [Link]
-
ResearchGate. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (2021). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. Retrieved from [Link]
-
MDPI. (2019). Preparation of Pendant Group-Functionalized Diblock Copolymers with Adjustable Thermogelling Behavior. Retrieved from [Link]
-
ResearchGate. (2010). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Characterization of Poly(alkoxysilane)s Catalyzed by Co/Ni Colloidal Nanoparticles. Retrieved from [Link]
-
Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Surfaces. Retrieved from [Link]
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-
Wikipedia. (2023). Antimicrobial polymer. Retrieved from [Link]
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Bibliothèque et Archives Canada. (2002). Hydrolysis of Silicone Polymers in Aqueous Systems. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2018). Functional polysiloxanes: a novel synthesis method and hydrophilic applications. Retrieved from [Link]
-
YouTube. (2021). Controlling Sequence in Polymerization Reactions. Retrieved from [Link]
-
YouTube. (2025). Atom Transfer Radical Polymerization | ATRP Living Polymer. Retrieved from [Link]
-
ACS Publications. (2020). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Reactive Silicones. Retrieved from [Link]
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- 6. RAFT Polymerization Procedures [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Methoxydimethylvinylsilane (MDMVS) Stability & Handling
Topic: Preventing Premature Hydrolysis of Methoxydimethylvinylsilane (CAS: 1825-68-9) Audience: Researchers, Synthetic Chemists, and Process Engineers. Classification: Technical Guide / Troubleshooting Manual.
Core Directive: The "Invisible" Failure Mode
Unlike tri-alkoxy silanes (e.g., TMS, TES) which signal hydrolysis by turning cloudy or gelling, This compound (MDMVS) presents a unique danger: Silent Dimerization .
Because MDMVS is a mono-methoxy silane, it possesses only one hydrolyzable group. Upon exposure to moisture, it does not crosslink into a polymer network. Instead, it hydrolyzes to a silanol and immediately condenses into a stable, unreactive dimer (1,3-divinyl-1,1,3,3-tetramethyldisiloxane ).
The Consequence: The liquid remains clear and low-viscosity. You may proceed with your reaction assuming the reagent is active, only to suffer from low coupling efficiency or failed end-capping because the dimer is chemically inert toward surface hydroxyls.
The Hydrolysis Mechanism & Prevention
The Chemical Pathway
The following diagram illustrates the competition between the desired coupling reaction and the parasitic dimerization caused by moisture.
Figure 1: Reaction pathways of MDMVS. Note that the "Dimer" pathway effectively neutralizes the reagent without visible precipitation.
Critical Stability Factors
| Parameter | Impact on MDMVS Stability | Optimal Condition |
| Leaving Group | Methoxy groups hydrolyze 6–10x faster than ethoxy groups due to lower steric hindrance [1]. | Strict Anhydrous (<10 ppm H₂O) |
| pH Sensitivity | Hydrolysis is catalyzed by both acid and base. Rates are lowest at neutral pH but accelerate logarithmically at pH <5 or >9 [2]. | Neutral (pH 6–8) |
| Temperature | Higher temperatures increase kinetic energy, accelerating both hydrolysis and dimerization. | Refrigerate (2–8°C) |
| Atmosphere | Oxygen does not degrade MDMVS, but ambient humidity is the primary enemy. | Dry Nitrogen/Argon |
Troubleshooting Guide (FAQ)
Q1: My MDMVS liquid is clear. Does that mean it is good to use?
A: No. As detailed in the Core Directive, MDMVS forms a liquid dimer (Divinyltetramethyldisiloxane) upon failure. It has a boiling point and refractive index very similar to the monomer.
-
Diagnostic: Inject a sample into a GC (Gas Chromatograph). The dimer will appear as a distinct peak with a higher retention time and molecular weight (MW ~186 g/mol ) compared to the monomer (MW ~116 g/mol ).
Q2: I am getting low yield in my hydrosilylation reaction. Could hydrolysis be the cause?
A: Yes, indirectly. While the vinyl group itself is stable to moisture, the hydrolysis of the methoxy group creates the dimer. The dimer still contains vinyl groups, so it might compete for your platinum catalyst or react with your hydride crosslinker, consuming reagents without attaching to the intended surface or polymer chain. This messes up the stoichiometry [3].
Q3: Do I really need to distill my solvents?
A: For MDMVS, yes (or use molecular sieves). Because the methoxy group is so labile, "Reagent Grade" toluene or hexane (often containing 50–200 ppm water) contains enough moisture to hydrolyze a significant portion of a dilute silane monolayer solution.
-
Rule of Thumb: If the silane concentration is <1%, the solvent must be <10 ppm water.
Q4: Can I store MDMVS in a plastic bottle?
A: Not recommended for long-term storage. Polyethylene (PE) and Polypropylene (PP) are permeable to water vapor over time. Always store silanes in glass or Teflon-lined containers, preferably in a desiccator or glovebox.
Experimental Protocols
Protocol A: Solvent Drying for Silanization
Objective: Prepare anhydrous toluene/hexane for MDMVS dilution.
-
Selection: Use 3A or 4A Molecular Sieves . (3A is preferred for methanol/ethanol; 4A is standard for hydrocarbons like toluene) [4].
-
Activation: Heat sieves to 300°C for 12 hours (or microwave in pulses) to activate. Cool under vacuum or dry nitrogen.
-
Drying: Add 10-20% (w/v) activated sieves to the solvent.
-
Time: Allow to stand for a minimum of 24–48 hours.
-
Result: Water content typically drops to <5 ppm.
-
-
Validation: Use Karl Fischer titration if available, or a colorimetric indicator (e.g., sodium benzophenone ketyl for THF/Toluene) to confirm dryness.
Protocol B: Inert Handling of MDMVS
Objective: Dispense silane without introducing atmospheric moisture.
-
Purge: Ensure the source bottle is under a positive pressure of dry Nitrogen or Argon.
-
Septum Technique: Never open the cap. Use a Sure-Seal™ cap or a high-quality septum.
-
Syringe Prep: Oven-dry the glass syringe and needle. Flush the syringe 3 times with dry nitrogen before drawing the liquid.
-
Draw: Draw the required volume of MDMVS.
-
Backfill: If not using a continuous inert line, inject an equivalent volume of dry nitrogen into the bottle to prevent a vacuum (which would pull in moist air).
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. "Hydrolysis & Condensation."[1][2][3] Retrieved from [Link]
-
National Institutes of Health (NIH). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed.[1] Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Optimizing reaction conditions for methoxydimethylvinylsilane surface modification
Status: Operational Ticket ID: MDMVS-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting for Mono-functional Vinyl Silane Grafting
Introduction: The MDMVS Distinction
Welcome to the technical support hub for Methoxydimethylvinylsilane (MDMVS) . Before proceeding, it is critical to distinguish this precursor from its tri-functional counterparts (e.g., vinyltrimethoxysilane).
MDMVS is a mono-alkoxy silane . It contains only one hydrolyzable methoxy group.
-
Implication 1 (Self-Limiting): It forms a true monolayer (brush) and cannot polymerize vertically to form a 3D siloxane network.
-
Implication 2 (Steric Sensitivity): The two methyl groups on the silicon atom provide steric bulk, which improves hydrophobicity but can hinder the initial condensation rate compared to less substituted silanes.
This guide optimizes conditions to maximize grafting density despite these steric constraints.
Module 1: Optimized Reaction Protocol
The following parameters are calibrated for high-density grafting on silica or glass substrates.
The "Golden Path" Protocol
| Parameter | Optimized Condition | Technical Rationale |
| Solvent System | Toluene (Anhydrous) or 95% Ethanol / 5% Water | Toluene: Prevents solution-phase dimerization; forces reaction to the surface. Ethanol/Water: Promotes rapid hydrolysis for pre-hydrolyzed deposition. |
| Catalyst (pH) | pH 4.5–5.5 (Acetic Acid) | Acid catalysis accelerates hydrolysis of the methoxy group ( |
| Concentration | 1% - 2% (v/v) | Mono-functional silanes do not crosslink; excess concentration is wasted and requires extensive washing. |
| Reaction Temp | Reflux (Toluene) or RT (Ethanol) | Heat drives the reaction kinetics to overcome the steric hindrance of the dimethyl groups. |
| Curing (CRITICAL) | 110°C – 120°C for 30-90 mins | Mandatory Step. Drives the condensation reaction (water removal) to form the covalent Si-O-Si bond. Without this, the silane is merely physisorbed. |
Module 2: Troubleshooting & Diagnostics
Issue 1: "My contact angle is lower than expected (<80°)."
Diagnosis: Low grafting density or Physisorption. Because MDMVS cannot crosslink, it relies entirely on individual surface anchors. If the surface hydroxyls (-OH) are not fully engaged, the coating will be sparse.
-
Corrective Action A (Surface Prep): Ensure the substrate is "hydroxyl-rich." Pre-treat with Piranha solution (Caution!) or Oxygen Plasma to maximize surface silanol availability.
-
Corrective Action B (Water Control): If using anhydrous toluene, add trace water (monolayer equivalent) to the surface before adding silane. The methoxy group requires water to hydrolyze into the reactive silanol.
-
Corrective Action C (The Cure): Did you bake it? If you skipped the 110°C cure, you likely washed the silane off during the rinse step.
Issue 2: "The solution turned cloudy."
Diagnosis: Homolytic Dimerization. Unlike tri-alkoxy silanes which form gels, MDMVS forms a dimer: 1,1,3,3-tetramethyl-1,3-divinyldisiloxane . This is a non-reactive volatile oil that will not bond to your surface.
-
Fix:
-
Reduce water content in the bulk solvent.
-
Add silane slowly to the reaction vessel.
-
Switch to anhydrous deposition (Toluene) if using moisture-sensitive substrates.
-
Issue 3: "The coating disappears after a few weeks in water."
Diagnosis: Hydrolytic Instability. Mono-functional silanes form a single siloxane bond (Si-O-Si). This bond is reversible (hydrolyzable) under prolonged aqueous exposure, especially at high pH (>9) or low pH (<4).
-
Fix: This is an intrinsic limitation of MDMVS. If higher durability is required, mix MDMVS with a tri-functional silane (e.g., Vinyltrimethoxysilane) at a 1:10 ratio to "anchor" the monolayer while maintaining the dimethyl-vinyl surface chemistry.
Module 3: Visualization of Mechanisms
Figure 1: The MDMVS Reaction Pathway
Caption: The stepwise conversion of MDMVS from precursor to covalently bonded surface brush. Note the critical role of the curing step.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing failure modes based on contact angle and visual inspection.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred for toxicity reasons. Since MDMVS releases methanol upon hydrolysis, adding methanol suppresses the reaction slightly (Le Chatelier's principle), but usually not enough to stop it.
Q: Why use MDMVS instead of Vinyltrimethoxysilane (VTMS)? A: MDMVS is "cleaner." Because it cannot crosslink, it creates a very uniform monolayer without the risk of forming thick, messy polysiloxane clumps. It is ideal for applications requiring precise nanometer-scale clearance or where surface roughness must be minimized.
Q: How do I store the silane? A: Under Nitrogen or Argon. Moisture in the air will cause it to dimerize over time, rendering it inactive. If the liquid becomes cloudy, it has likely degraded.
References
-
Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[1][2][3][4] Technical Brochure.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press. (Standard text on silane chemistry mechanisms).
-
Brochier Salon, M. C., & Belgacem, M. N. (2010).[5] Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240–254. [5]
- Xie, Y., & Hill, C. A. S. (2011). Silane coupling agents used for natural fiber/polymer composites: A review. BioResources, 5(3). (Discusses mono- vs tri-alkoxy stability).
Sources
Improving the efficiency of methoxydimethylvinylsilane as a coupling agent
Core Directive: The "Monofunctional" Trap
WARNING: Before proceeding, verify your application architecture. Methoxydimethylvinylsilane (MDMVS, CAS 1825-68-9) is a monofunctional silane . Unlike tri-alkoxy silanes (e.g., Vinyltrimethoxysilane), MDMVS cannot form a crosslinked 3D siloxane network on a surface.
-
If you need a robust, multi-layer coating: You are using the wrong molecule. Switch to a tri-functional silane.
-
If you need a self-assembled monolayer (SAM), surface passivation, or chain-end capping: You are in the right place.
The efficiency of MDMVS relies entirely on grafting density . Because it has only one anchor point (the methoxy group), if that single bond fails or hydrolyzes, the molecule detaches completely. There is no "backup" bond.
Troubleshooting Module A: Hydrolysis & Surface Attachment
User Issue: "I treated my silica/glass substrate, but the contact angle didn't change, or the coating washes off."
Root Cause Analysis: The methoxy group (-OMe) hydrolyzes rapidly, but the dimethyl groups create a hydrophobic local environment that can repel water necessary for hydrolysis. Furthermore, because MDMVS is monofunctional, it is highly susceptible to dimerization (forming 1,3-divinyltetramethyldisiloxane) rather than surface grafting. Once dimerized, it becomes inert to the surface.
Diagnostic Q&A
Q: What solvent system are you using?
-
Incorrect: 100% Aqueous or high-water alcohols.
-
Correct: Anhydrous Toluene or Ethanol with stoichiometric water.
-
Why: Excess water promotes solution-phase dimerization. You need just enough water to hydrolyze the Si-OMe to Si-OH, but not enough to encourage Si-O-Si formation in solution.
Q: Did you use a base catalyst (e.g., Ammonium Hydroxide)?
-
Critical Error: Base catalysis favors condensation (bond formation) over hydrolysis. For MDMVS, this causes rapid dimerization before the molecule reaches the surface.
-
Solution: Use Acid Catalysis (Acetic Acid, pH 4.5–5.5). Acid promotes hydrolysis (forming the reactive silanol) while retarding the condensation rate, giving the molecule time to diffuse to the surface.
Visualization: The Competition (Grafting vs. Dimerization)
Caption: Figure 1. The kinetic competition. Acid catalysis keeps the molecule in the "Silanol" state longer, allowing it to find the surface. Base catalysis or excess water drives the "Dimer" failure mode.
Troubleshooting Module B: Vinyl Reactivity (The Payload)
User Issue: "The silane is on the surface, but it won't react with my polymer/drug matrix."
Root Cause Analysis: The vinyl group (-CH=CH2) attached directly to silicon is sterically accessible, but its electron density is modulated by the silicon atom (dπ-pπ backbonding). The most common failure is Catalyst Poisoning or Steric Exclusion in the matrix.
Diagnostic Q&A
Q: Are you using Platinum (Karstedt’s) catalyst for hydrosilylation?
-
Issue: Pt catalysts are easily poisoned by Nitrogen (amines), Sulfur (thiols), or Phosphines present in the substrate or solvents.
-
Test: If the reaction solution turns black (colloidal Pt) or remains strictly yellow without exotherm, the catalyst is dead.
-
Fix: Wash the substrate with EDTA or acid to remove trace amines before silanization.
Q: Is your reaction temperature below 60°C?
-
Issue: Vinylsilanes are less reactive than terminal alkenes (e.g., 1-hexene) due to the steric bulk of the dimethylsilyl group.
-
Fix: Increase reaction temperature to 70°C–90°C .
Optimized Protocol: The "Starved Water" Deposition
This protocol is designed specifically for Monofunctional Silanes (MDMVS) to maximize monolayer density and minimize dimerization.
Reagents:
-
MDMVS (Freshly distilled if yellowed).
-
Solvent: Anhydrous Toluene (for hydrophobic substrates) or Ethanol (95%).
-
Catalyst: Glacial Acetic Acid.
-
Water: Deionized.
Step-by-Step Methodology:
-
Substrate Activation (Crucial):
-
The substrate must have active hydroxyl (-OH) groups.
-
Glass/Silica: Plasma clean (O2 plasma, 5 mins) or Piranha etch (Caution: Dangerous).
-
Why: MDMVS cannot "polymerize over" a dirty spot. It needs a direct landing pad.
-
-
Solution Preparation (The "Pre-Hydrolysis" Step):
-
Mix Ethanol (95 parts) + Water (5 parts).
-
Adjust pH to 4.5–5.0 using Acetic Acid.
-
Add MDMVS to a concentration of 1% to 2% (v/v) .
-
Wait Time: Stir for 5–10 minutes only.
-
Reasoning: Methoxysilanes hydrolyze fast. Longer wait times (>1 hour) allow dimers to form.
-
-
Deposition:
-
Immerse substrate or spin-coat immediately after the 5-minute hydrolysis window.
-
Incubate for 20 minutes at Room Temperature.
-
-
Curing (The Locking Step):
-
Rinse substrate with pure ethanol to remove unreacted dimers.
-
Bake at 110°C for 30 minutes.
-
Why: This drives the condensation reaction (Si-OH + HO-Surface → Si-O-Surface + H2O). Without heat, the bond is reversible and weak.
-
Comparative Data: Solvent Effects on Grafting Efficiency
Table 1: Impact of solvent and catalyst on MDMVS contact angle (proxy for grafting density) on Silica.
| Solvent System | Catalyst (pH) | Water Content | Resulting Contact Angle (°) | Interpretation |
| Toluene (Anhydrous) | None | <10 ppm | 45° (Low) | Failure: No hydrolysis; methoxy group cannot react with dry surface. |
| Ethanol/Water (95:5) | Acetic Acid (pH 5) | 5% | 88° (High) | Optimal: Controlled hydrolysis, high monolayer density. |
| Ethanol/Water (95:5) | Ammonia (pH 9) | 5% | 60° (Variable) | Poor: Rapid dimerization in solution; only dimers adsorb physically (wash off). |
| Water (100%) | None | 100% | <30° (Fail) | Failure: Phase separation (MDMVS is hydrophobic) + rapid dimerization. |
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Arkema. Link
- Citation for: Hydrolysis rates of methoxy vs. ethoxy silanes and the "monolayer" deposition mechanism.
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Link
-
Citation for: Acid vs. Base catalysis mechanisms (pH effects on silanol stability).[1]
-
-
Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.[2] Link
-
Citation for: Reactivity of vinyl-silanes and catalyst poisoning mechanisms.[3]
-
-
Arkles, B. (1977).[4] Tailoring Surfaces with Silanes. CHEMTECH, 7, 766.[4] Link
- Citation for: The "Starved Water" protocol and surface orient
Sources
Technical Support Center: Methoxydimethylvinylsilane (MDMVS) Stability Guide
Executive Summary & Molecule Profile
Methoxydimethylvinylsilane (MDMVS) is a monofunctional silane typically used as an end-capper in silicone synthesis or as a surface modifier. Its dual functionality—a hydrolyzable methoxy group (-OMe) and a polymerizable vinyl group (-CH=CH2)—creates a unique stability paradox. It requires moisture to activate for surface bonding but degrades rapidly if that moisture is uncontrolled.
Chemical Profile:
-
Structure:
-
Primary Instability Mode: Hydrolytic Condensation (Dimerization).
-
Secondary Instability Mode: Radical Polymerization (Gelation).
Diagnostic Workflow (Interactive Troubleshooting)
Use this decision matrix to identify the root cause of your solution instability.
Figure 1: Diagnostic decision tree for isolating MDMVS instability modes.
Module 1: The Hydrolysis Hazard (Cloudiness & Loss of Activity)
The most common failure mode is the inadvertent reaction of the methoxy group with adventitious water. Unlike trifunctional silanes (which form 3D networks), MDMVS forms 1,1,3,3-tetramethyl-1,3-divinyldisiloxane (a dimer). This consumes the reactive site, rendering the molecule useless for end-capping.
Mechanism of Failure
-
Hydrolysis:
-
Condensation:
Note: The reaction is autocatalytic in the presence of acid or base.
Protocol: 1H-NMR Validation of Purity
Do not rely on visual inspection alone. Dimerization can occur before cloudiness is visible.
-
Sampling: Take 50 µL of MDMVS solution under inert gas (N2/Ar).
-
Solvent: Dissolve in 0.6 mL anhydrous
(dried over molecular sieves). -
Acquisition: Standard proton parameters (16 scans).
-
Analysis:
| Functional Group | Chemical Shift ( | Symptom of Degradation |
| Methoxy (-OCH3) | ~3.45 ppm (Singlet) | Intensity decreases relative to vinyl protons. |
| Methanol (Byproduct) | ~3.49 ppm (Singlet) | New peak appears slightly downfield of methoxy. |
| Vinyl (-CH=CH2) | ~5.7 - 6.2 ppm (Multiplet) | Remains constant (unless polymerization occurred). |
| Si-Methyl (-CH3) | ~0.1 - 0.2 ppm | Peaks split or broaden due to dimer formation. |
FAQ: Hydrolysis Control
Q: My solvent is "anhydrous" (99.9%), but the silane still degraded. Why? A: "Anhydrous" grade solvents often contain 10-50 ppm water. For MDMVS, even trace water initiates the cascade.
-
Corrective Action: Store solvents over activated 3Å or 4Å Molecular Sieves for 24 hours before use.
-
Limit: Target
water content.
Module 2: Premature Polymerization (Gelation)
The vinyl group is susceptible to free-radical polymerization, especially if the solution is heated or exposed to UV light without adequate inhibition.
Mechanism of Failure
Radicals (generated by peroxides in solvents or UV light) attack the vinyl double bond, creating a chain reaction. Since MDMVS is monofunctional regarding hydrolysis but the vinyl group can chain-extend, this leads to viscous oligomers.
Protocol: Inhibitor Management
MDMVS is typically stabilized with BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone).
-
Check the Certificate of Analysis (CoA): Verify the inhibitor concentration (usually 100–500 ppm).
-
Solvent Choice:
-
Avoid: Ethers (THF, Diethyl Ether) that have not been tested for peroxides. Peroxides initiate vinyl polymerization.
-
Preferred: Toluene, Hexane, or DCM (stabilized).
-
Table: Inhibitor Effectiveness
| Inhibitor | Mechanism | Requirement | Best For |
| BHT | Radical Scavenging | Does not require Oxygen | Long-term storage, anaerobic conditions. |
| MEHQ | Radical Scavenging | Requires dissolved Oxygen to function | Aerobic solutions (do not purge with N2 if using MEHQ). |
Critical Warning: If you purge a MEHQ-stabilized solution with Nitrogen to prevent hydrolysis, you deactivate the polymerization inhibitor. Use BHT for inert atmosphere workflows.
Module 3: pH and Catalysis Sensitivity
The rate of MDMVS degradation is not linear; it is logarithmic with respect to pH deviation from neutral.
-
pH 7 (Neutral): Slowest hydrolysis (Metastable).
-
pH < 5 (Acid): Rapid protonation of the methoxy group; fast hydrolysis.
-
pH > 9 (Base): Rapid nucleophilic attack on Silicon; fast hydrolysis and condensation.
Visualizing the pH Danger Zone:
Figure 2: The "U-Shaped" stability profile of alkoxysilanes relative to pH.
Best Practice: If your application requires an acid catalyst (e.g., for surface grafting), add the catalyst immediately before use , not during storage.
References
-
Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Link
- Authority on silane hydrolysis mechanisms and condens
-
Oostendorp, D. J., et al. (1992).[1] "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes." Journal of Adhesion Science and Technology. Link
- Foundational text on the acid/base c
-
Pape, P. G. (2011). "Adhesion Promoters: Silane Coupling Agents."[1][2][3][4] Applied Plastics Engineering Handbook. Link
- Details the specific reactivity of vinyl-functional silanes.
-
SiSiB Silicones. (2024). "Vinyl Silanes: Technical Data and Stability." Link
- Source for industrial handling and inhibitor d
-
PubChem. (2024). "Compound Summary: Chloromethoxydimethylsilane (Analogous Reactivity)." Link
- Used for physical property verification and reactivity d
Sources
- 1. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 4. CAS 1825-68-9: Chloromethoxydimethylsilane | CymitQuimica [cymitquimica.com]
Technical Support Center: Methoxydimethylvinylsilane (MDMVS) Purification & Removal
Status: Operational Ticket ID: MDMVS-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the removal of unreacted methoxydimethylvinylsilane (MDMVS) (CAS: 1825-68-9) from reaction mixtures. MDMVS is a bifunctional organosilane used primarily in hydrosilylation and copolymerization. Its removal is complicated by two competing reactivity profiles:
-
Thermal Sensitivity: The vinyl group poses a risk of radical polymerization during heating.
-
Hydrolytic Sensitivity: The methoxy group rapidly hydrolyzes to form silanols, leading to uncontrolled siloxane condensation (gelling).
The following protocols prioritize product integrity while ensuring effectively quantitative removal of the silane.
Data Dashboard: Physical Properties
Before selecting a removal method, verify your operating parameters against the physical constants of MDMVS.
| Property | Value | Operational Implication |
| Boiling Point | ~100–110 °C (atm) | Requires vacuum for removal to avoid thermal stress. |
| Flash Point | ~20 °C | Flammable. Ground all glassware; use nitrogen atmosphere. |
| Specific Gravity | 0.88 g/mL | Lighter than water; will form the top layer in aqueous workups (if not hydrolyzed). |
| Reactivity A | Vinyl (Si-CH=CH2) | Susceptible to radical polymerization. Requires inhibitors. |
| Reactivity B | Methoxy (Si-OMe) | Hydrolyzes to Methanol + Silanol. Moisture sensitive. |
Module 1: Distillation & Vacuum Stripping (Recommended)
Context: Distillation is the preferred method for thermally stable products. However, simple rotary evaporation often fails because MDMVS has a relatively high boiling point compared to common solvents (DCM, THF) and can polymerize if overheated.
Troubleshooting & FAQs
Q: I am rotary evaporating at 40°C, but the silane remains. Why? A: The vapor pressure of MDMVS at 40°C is insufficient for rapid removal at standard aspirator pressures (~20–40 mbar). You are likely stripping the solvent but concentrating the silane.
-
Solution: You must use a high-vacuum manifold (<5 mbar) or increase the bath temperature to 60°C with a radical inhibitor present.
Q: The residue turned into an insoluble gel during distillation. What happened? A: You likely triggered thermal polymerization of the vinyl groups.
-
Solution: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ (4-Methoxyphenol) at 500–1000 ppm to the pot prior to heating.
Protocol A: Inhibited Vacuum Stripping
-
Quench: Ensure the reaction catalyst (e.g., Karstedt’s or Speier’s) is deactivated. Active Pt/Rh catalysts can accelerate silane polymerization during concentration.
-
Tip: Stir with activated carbon or functionalized silica (thiol-modified) to sequester metal catalysts before stripping.
-
-
Inhibit: Add BHT (0.1 wt% relative to mass) to the crude mixture.
-
Strip:
-
Connect to a high-vacuum line (<1.0 mmHg / 1.3 mbar).
-
Immerse flask in a bath at 25°C initially.
-
Slowly ramp to 50–60°C .
-
Endpoint: MDMVS is volatile; if your product is an oil, constant weight indicates removal.
-
-
Chase: If traces remain, add anhydrous toluene (creates a pseudo-azeotrope effect) and re-strip.
Module 2: Hydrolytic Workup (Chemical Scavenging)
Context: If your target product is not moisture-sensitive, you can exploit the hydrolytic instability of the methoxy group to convert MDMVS into water-soluble or separable species.
Troubleshooting & FAQs
Q: Can I just wash the reaction with water? A: Simple water washing is often too slow. The methoxy group hydrolyzes to a silanol (Si-OH), which then condenses to form hexamethyl-1,3-divinyldisiloxane (oil) or higher polysiloxanes. These may re-dissolve in your organic phase.
Q: How do I force the silane into the aqueous layer? A: Use an acidic or basic wash to accelerate hydrolysis and condensation. However, this usually creates siloxanes (oils), not water-soluble salts. The goal is to convert the reactive silane into a volatile siloxane (like the disiloxane) that can be stripped, or to wash away the methanol byproduct.
Mechanism of Hydrolysis
The following diagram illustrates why water washing can lead to "oiling out" rather than clean separation.
Figure 1: Hydrolytic pathway of MDMVS. Note that the primary degradation product (Disiloxane) is organic-soluble, not water-soluble.
Protocol B: Acidic Workup (For Non-Acid-Sensitive Products)
-
Dilute: Dilute the reaction mixture with a non-polar solvent (Hexane or Et2O).
-
Wash: Wash vigorously with 1M HCl or 10% aqueous acetic acid .
-
Separate: The methanol byproduct enters the aqueous phase. The silane converts to 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.
-
Evaporate: The resulting disiloxane has a lower boiling point and lower polarity than the starting silane in many matrices, or can be removed via vacuum stripping more easily than the hydrogen-bonding silanols.
Module 3: Chromatography (Risks & Modifications)
Context: Standard silica gel chromatography is risky for methoxy silanes. The Si-OMe group can react with the Si-OH groups on the silica surface, permanently binding the silane or your product to the column (streaking/tailing).
Troubleshooting & FAQs
Q: My product stuck to the column. Why? A: The methoxy silane reacted with the acidic silica surface.
Q: How do I pass silanes through a column safely? A: You must deactivate the stationary phase or use a neutral phase.
Protocol C: Deactivated Silica Chromatography
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) OR Triethylamine-treated Silica .
-
To treat silica: Slurry silica in hexanes with 1–2% Triethylamine (Et3N).
-
-
Eluent: Use non-polar solvent systems (Hexane/EtOAc).
-
Execution: Run the column quickly. Prolonged exposure to silica (even neutralized) can lead to degradation.
Decision Matrix: Selecting Your Workflow
Use this logic flow to determine the safest removal method for your specific reaction mixture.
Figure 2: Workflow decision matrix for MDMVS removal.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Handling and physical properties of vinyl silanes).
-
Arkles, B. Tailoring Surfaces with Silanes. Chemtech, 7, 766-778. (Mechanisms of hydrolysis and surface interaction).
-
PubChem. this compound - Compound Summary. National Library of Medicine. (Physical constants and safety data).
-
Marciniec, B. Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. (Catalyst quenching and polymerization risks in silane chemistry).
Sources
Technical Support Center: Methoxydimethylvinylsilane Hydrolysis
Welcome to the technical support center for organosilane applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing methoxydimethylvinylsilane and need to precisely control its hydrolysis. As a Senior Application Scientist, I've seen firsthand how a nuanced understanding of reaction kinetics can be the difference between a breakthrough and a bottleneck. This document moves beyond simple protocols to explain the underlying principles governing the hydrolysis of this compound, with a specific focus on the critical role of pH.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of this compound hydrolysis. Understanding these concepts is essential for effective experimental design and troubleshooting.
Q1: How does pH fundamentally alter the hydrolysis rate of this compound?
The hydrolysis rate of this compound, like most alkoxysilanes, is highly dependent on pH. The reaction is catalyzed by both acid (hydronium ions, H₃O⁺) and base (hydroxyl ions, OH⁻). Consequently, the reaction rate is slowest at a neutral pH (around 7) and increases significantly as the pH becomes more acidic or more alkaline.[1] This relationship results in a characteristic "V-shaped" curve when plotting the logarithm of the hydrolysis rate constant against pH.
This catalytic effect is crucial because, under neutral conditions in high-purity water, the hydrolysis of many alkoxysilanes can be exceptionally slow, sometimes taking weeks or months to show significant progress.[2] Therefore, pH adjustment is the primary tool for controlling the reaction timeline.
Caption: General effect of pH on alkoxysilane hydrolysis rate.
Q2: What is the chemical mechanism for the acid-catalyzed hydrolysis of this compound?
Under acidic conditions (pH < 7), the hydrolysis reaction proceeds via a mechanism involving a positively charged transition state.[1] The causality is as follows:
-
Protonation: The reaction is initiated by the rapid and reversible protonation of the oxygen atom in the methoxy (-OCH₃) group by a hydronium ion (H₃O⁺). This step makes the methoxy group a much better leaving group (methanol, CH₃OH).[1][2]
-
Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the electrophilic silicon atom. This is typically the rate-determining step.
-
Transition State: This attack forms a positively charged, five-coordinate silicon transition state. The presence of two electron-donating methyl groups on the silicon in this compound helps to stabilize this positive charge, which generally leads to a faster hydrolysis rate under acidic conditions compared to silanes with electron-withdrawing groups.[1][3]
-
Deprotonation & Product Formation: The intermediate quickly loses a proton and eliminates a molecule of methanol to form the final dimethylvinylsilanol product (CH₂=CH)(CH₃)₂Si-OH.
Caption: Base-Catalyzed Hydrolysis Mechanism.
Q4: Why is the hydrolysis rate at a minimum near neutral pH?
The minimum rate at or near pH 7 occurs because the concentrations of the catalytic species—hydronium ions (H₃O⁺) and hydroxyl ions (OH⁻)—are at their lowest. [1]At this point, the primary nucleophile is the neutral water molecule, which is significantly less reactive than the hydroxide ion. Furthermore, without a sufficient concentration of acid, the activation of the methoxy group via protonation does not occur efficiently. Therefore, both catalytic pathways are effectively "off," and the reaction proceeds through a much slower, non-catalyzed route that relies on the direct reaction of the silane with water.
Section 2: Experimental Design & Troubleshooting
Here, we address common practical challenges encountered during experiments.
Q5: My hydrolysis reaction is too slow, even after adjusting the pH. What are other potential causes and solutions?
If the rate is still slow after moving to a more acidic or basic pH, consider these factors:
-
Solvent Effects: The presence of organic co-solvents, particularly alcohols like ethanol or isopropanol, can significantly retard the hydrolysis rate. [4]This is due to the law of mass action; the alcohol product (methanol) of the hydrolysis reaction is already present in the solvent, shifting the equilibrium back towards the unhydrolyzed silane (a reverse reaction known as esterification). [1] * Solution: If possible, minimize the concentration of organic co-solvents. If a co-solvent is necessary for solubility, consider alternatives like acetone or THF, which do not directly participate in the reverse reaction. [1]* Steric Hindrance: While this compound itself is not particularly bulky, if you are comparing its rate to other silanes, remember that bulkier alkoxy groups (e.g., ethoxy, propoxy) hydrolyze much more slowly than methoxy groups. [2]* Temperature: Hydrolysis reactions are temperature-dependent. A modest increase in temperature (e.g., from 25°C to 50°C) can dramatically accelerate the reaction rate. [5]* Insufficient Water: The hydrolysis reaction consumes water. Ensure that the molar ratio of water to silane is sufficiently high. While stoichiometry requires a 1:1 ratio, using a large excess of water drives the reaction forward.
Q6: My reaction is proceeding too quickly, and I'm seeing premature gelation. How can I gain better control?
Premature gelation indicates that the condensation of the silanol product is occurring too rapidly. Hydrolysis and condensation are sequential, and both are catalyzed by pH.
-
Operate Near the Isoelectric Point: The condensation reaction rate is also pH-dependent, but its minimum is often at a slightly different pH than the hydrolysis minimum (typically around pH 4-5 for many silicates). Operating in this pH range can favor hydrolysis while minimizing condensation, allowing a build-up of the desired silanol intermediate. [6]* Control Concentration: High concentrations of the silane will lead to a higher concentration of the reactive silanol intermediate, accelerating condensation. Diluting the reaction mixture can provide better control.
-
Use a Buffer: A well-chosen buffer system can hold the pH steady. Without a buffer, the pH can drift as the reaction proceeds, leading to loss of control.
-
Lower the Temperature: Reducing the reaction temperature is a very effective way to slow down both hydrolysis and condensation, giving you a wider processing window.
Q7: How can I accurately monitor the rate of hydrolysis in my experiment?
Directly observing the chemical changes is key to understanding and controlling the reaction. Several analytical techniques are well-suited for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful methods.
-
¹H NMR: You can monitor the disappearance of the sharp singlet corresponding to the methoxy protons (-OCH₃) and the simultaneous appearance of the singlet for the protons of the methanol product (CH₃OH). [4]This provides a direct, quantitative measure of the reaction progress.
-
²⁹Si NMR: This technique can distinguish between the starting alkoxysilane, the hydrolyzed silanol intermediate, and various condensed oligomeric species, providing a complete picture of the reaction system. [4]* Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the reaction mixture over time, you can track the disappearance of the Si-O-C bond absorbance and the appearance of the broad Si-OH bond absorbance. [6][7]This is particularly useful for real-time, in-situ measurements using an ATR probe. [2]* Gas Chromatography (GC): GC can be used to measure the concentration of the methanol by-product or the remaining unreacted this compound in aliquots taken from the reaction over time. [8]
-
Caption: General Experimental Monitoring Workflow.
Section 3: Protocols & Data
Experimental Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy
This protocol provides a reliable method for determining the pseudo-first-order rate constant of hydrolysis.
Objective: To quantify the rate of this compound hydrolysis at a specific pH by monitoring the change in reactant and product concentration over time.
Materials:
-
This compound
-
Deuterium Oxide (D₂O)
-
Appropriate buffer system (e.g., acetate for pH 4-5, phosphate for pH 6-8) or dilute HCl/NaOH solution
-
NMR tubes
-
Internal standard (optional, e.g., dimethyl sulfoxide - DMSO)
Procedure:
-
Solution Preparation: Prepare a buffered aqueous solution at the target pH using D₂O as the solvent. D₂O is used to avoid a large, interfering solvent peak in the ¹H NMR spectrum.
-
Sample Preparation: a. In a small, sealed vial, add a known volume of the buffered D₂O solution. b. If using an internal standard, add a precise amount now. The standard provides a stable reference peak for accurate quantification. c. Place the vial in a temperature-controlled bath set to the desired reaction temperature. Allow it to equilibrate.
-
Initiating the Reaction: a. Add a small, known amount of this compound to the vial. The concentration should be low enough to ensure it is fully dissolved (e.g., 1-2 wt%). b. Immediately cap the vial, vortex vigorously for 10-15 seconds, and start a timer. This is time zero (t=0).
-
NMR Analysis: a. Immediately transfer an aliquot of the reaction mixture to an NMR tube. b. Acquire the first ¹H NMR spectrum as quickly as possible. c. Continue to acquire spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).
-
Data Processing: a. For each spectrum, integrate the area of the methoxy peak from the silane reactant (R-Si-OCH₃ ) and the methyl peak from the methanol product (CH₃ OH). b. The percentage of hydrolysis at time t can be calculated as: % Hydrolysis = [Area(Methanol) / (Area(Methanol) + Area(Silane Methoxy))] * 100
-
Kinetic Analysis: a. Plot the natural logarithm of the concentration (or peak area) of the starting this compound versus time. b. If the reaction follows first-order kinetics, this plot will be a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k).
Data Table: Expected Relative Hydrolysis Rates
This table summarizes the expected qualitative effects of pH on the hydrolysis and subsequent condensation reactions, based on established principles for alkoxysilanes. [1][2][6]
| pH Range | Catalytic Species | Expected Hydrolysis Rate | Expected Condensation Rate | Key Considerations |
|---|---|---|---|---|
| < 3 (Strongly Acidic) | H₃O⁺ | Very Fast | Moderate to Fast | Rapid hydrolysis, but condensation can lead to linear, weakly-branched polymers. [1] |
| 4 - 5 (Weakly Acidic) | H₃O⁺ | Fast | Slowest | Optimal range for generating and accumulating silanol intermediates before significant condensation occurs. [6] |
| 6 - 8 (Neutral) | H₂O | Slowest | Slow | Both reactions are very slow without a catalyst. [1][2] |
| > 9 (Basic) | OH⁻ | Fast to Very Fast | Very Fast | Both reactions are rapid, often leading to highly branched networks or colloidal particles. [1]|
References
-
Issa, A. A., Luyt, A. S., & El-Azazy, M. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17592. [Link]
-
Issa, A. A., Luyt, A. S., & El-Azazy, M. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed.[Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
- Aubert, C., & Fringant, C. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]
-
Pohl, E. R. (1998). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[Link]
-
No Name. (2024). Conformational Changes of the ABC Transporter BmrA Depend on Membrane Curvature. eLife.[Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. .[Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.[Link]
-
Fringant, C., et al. (2005). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate.[Link]
-
Torry, S. A., et al. (2006). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate.[Link]
-
Armelin, E., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate.[Link]
-
Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-191. [Link]
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. gelest.com [gelest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
Technical Support Center: Methoxydimethylvinylsilane (MDMVS) Stability Guide
Part 1: Executive Summary & Core Directive
The Golden Rule of Silane Stability: Moisture is the enemy; Inert Atmosphere is the shield.
Methoxydimethylvinylsilane (MDMVS) is a reactive organosilane used primarily for introducing vinyl functionality onto surfaces or into polymer backbones. Its utility relies on the methoxy group (
Immediate Action Plan:
-
Exclude Water: Use only anhydrous solvents (<50 ppm water).
-
Control Atmosphere: Store under Nitrogen (
) or Argon ( ). -
Temperature: Refrigerate (
) to slow kinetic degradation, but always equilibrate to room temperature before opening to prevent condensation.
Part 2: The Science of Degradation (Deep Dive)
To preserve MDMVS, you must understand how it fails. There are two primary failure modes: Hydrolysis and Radical Polymerization .
Hydrolysis & Condensation (The "Cloudy" Death)
The methoxy group reacts rapidly with ambient humidity. This creates a silanol (
Vinyl Polymerization
While less common without an initiator, the vinyl group (
Visualization: Degradation Pathway
The following diagram illustrates the cascade from active reagent to inactive gel.
Figure 1: The degradation cascade of MDMVS. Note that water is consumed in step 1 but regenerated in step 2, acting catalytically to propagate failure.
Part 3: Troubleshooting & Protocols (Q&A Format)
Module 1: Solution Preparation & Solvent Choice
Q: I need to prepare a stock solution of MDMVS. Which solvent yields the longest shelf life?
A: The choice of solvent dictates the stability window. You must use anhydrous, non-protic solvents .
| Solvent Class | Recommended? | Stability Rating | Technical Rationale |
| Hydrocarbons (Toluene, Hexane) | YES | High (Months) | Inert. Does not participate in hydrolysis or exchange reactions. Best for long-term storage.[2] |
| Chlorinated (DCM, Chloroform) | Conditional | Moderate | Often contain acidic stabilizers (HCl) that catalyze hydrolysis. Must be neutralized or freshly distilled. |
| Alcohols (Methanol, Ethanol) | NO | Low (Hours/Days) | Protic solvents promote alkoxy exchange. While methanol can shift equilibrium, it generally accelerates "aging" of the silane. |
| Ethers (THF, Diethyl Ether) | YES | High | Good solubility, but ensure they are peroxide-free to protect the vinyl group. |
Protocol: The "Dry Solvent" Standard
-
Source solvent with <50 ppm water content (often labeled "Anhydrous" or "Sure/Seal").
-
Add 3Å or 4Å Molecular Sieves (activated) to the solvent bottle 24 hours prior to use.
-
Scientist's Tip: Never store MDMVS solutions in volumetric flasks with ground glass stoppers for long periods; the silane can bond to the glass joint, seizing the stopper.
Module 2: Storage Environment
Q: Should I store my MDMVS solution in the fridge or freezer?
A: Refrigeration (
-
Why not the freezer? Extreme cold (
) is effective but increases the risk of water condensation rapidly entering the bottle upon opening if not perfectly equilibrated. The viscosity change can also mask partial gelation. -
Why not room temp? Heat accelerates both hydrolysis kinetics and vinyl polymerization.
Critical Handling Step: Before opening a refrigerated bottle of MDMVS, let it stand at room temperature for 30 minutes . If you open a cold bottle in humid lab air, moisture will instantly condense inside the solution, ruining it within hours.
Module 3: Inert Atmosphere Handling[2][3][4]
Q: My solution turned cloudy after one week. I used a tight cap. What happened?
A: "Tight" is not "Gas-Tight." Standard plastic caps are permeable to water vapor over time. Oxygen is less of a concern than humidity.
The "Blanket" Protocol (Self-Validating System):
-
Purge: After every use, flow dry Nitrogen or Argon into the headspace of the container for 15–30 seconds. Argon is heavier than air and forms a better "blanket" over the liquid surface.
-
Seal: Use a cap with a PTFE-lined septum or Parafilm wrapping around the cap threads.
-
Validation: If you see a pressure release (hiss) when reopening later, your seal was good. If not, check the cap integrity.
Module 4: Quality Control (QC)
Q: How can I verify if my MDMVS is still good before running a critical experiment?
A: Do not rely on visual inspection alone (clear liquids can still be partially hydrolyzed).
Rapid QC Method (NMR):
-
NMR: Check the integration of the methoxy peak (
ppm).-
Good: Sharp singlet.
-
Bad: Broadening or appearance of a new peak (methanol byproduct) shifted slightly upfield.
-
-
Visual Check: Shine a laser pointer through the solution (Tyndall Effect). If you see a beam path, you have suspended nanoparticles (siloxanes)—the solution is degrading.
Part 4: References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide detailing hydrolysis rates and storage of methoxysilanes).
-
Sigma-Aldrich. Safety Data Sheet: Dimethoxymethylvinylsilane. (Provides physical data, safety hazards, and storage class).
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Gelest Inc. (Authoritative text on silane chemistry mechanisms).
-
Shin-Etsu Silicone. Silane Coupling Agents - Storage and Handling.[3][4] (Industrial standards for handling moisture-sensitive silanes).[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 4. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Validation & Comparative
A Comparative Analysis of Methoxydimethylvinylsilane and Other Vinylsilanes as Coupling Agents for Enhanced Material Performance
In the pursuit of advanced materials with superior performance characteristics, the interface between organic polymers and inorganic substrates plays a pivotal role. Silane coupling agents are instrumental in bridging this gap, creating a robust and durable connection that enhances the mechanical strength, adhesion, and environmental resistance of composite materials. Among the various classes of silanes, vinylsilanes are particularly significant for their ability to copolymerize with a wide range of polymer matrices. This guide provides a comprehensive comparative study of methoxydimethylvinylsilane and other prominent vinylsilanes, namely vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), offering researchers, scientists, and drug development professionals a detailed understanding of their performance attributes, supported by experimental insights.
The Fundamental Role of Vinylsilane Coupling Agents
Vinylsilane coupling agents are bifunctional molecules that act as a molecular bridge between inorganic surfaces, such as glass fibers or mineral fillers, and an organic polymer matrix.[1] Their general structure consists of a vinyl functional group that can react and copolymerize with the polymer, and hydrolyzable alkoxy groups (e.g., methoxy or ethoxy) that bond with the hydroxyl groups present on the surface of inorganic materials.[2] This dual reactivity is the cornerstone of their ability to improve interfacial adhesion and, consequently, the overall performance of composite materials.[3]
The mechanism of action involves a series of hydrolysis and condensation reactions. The alkoxy groups first hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups on the inorganic substrate, forming stable covalent Si-O-Substrate bonds. Simultaneously, the vinyl group at the other end of the silane molecule participates in the polymerization of the resin matrix, creating a strong and durable link between the two dissimilar materials.[4]
A Closer Look at Key Vinylsilanes
This guide focuses on a comparative analysis of three key vinylsilanes: this compound, vinyltrimethoxysilane, and vinyltriethoxysilane. Their distinct structural differences, particularly in the number and type of alkoxy groups, have a significant impact on their reactivity, handling characteristics, and ultimate performance as coupling agents.
This compound (MDMVS)
This compound possesses a single methoxy group, making it a monofunctional alkoxy silane. This structural feature influences its hydrolysis rate and the nature of the bond it forms with the substrate.
Vinyltrimethoxysilane (VTMS)
Vinyltrimethoxysilane is a widely used vinylsilane featuring three methoxy groups.[5] This trifunctional nature allows for the formation of a cross-linked siloxane network at the interface, which can contribute to enhanced adhesion and durability.
Vinyltriethoxysilane (VTES)
Similar to VTMS, vinyltriethoxysilane is a trifunctional silane, but with three ethoxy groups instead of methoxy groups.[6] This seemingly minor difference in the alkyl chain of the alkoxy group leads to notable variations in hydrolysis rates and the byproducts of the reaction.
Comparative Performance Analysis
The selection of an appropriate vinylsilane coupling agent is contingent on a thorough understanding of their comparative performance in key areas such as adhesion promotion, impact on composite mechanical properties, and hydrolytic stability.
Chemical and Physical Properties
The fundamental properties of these vinylsilanes dictate their behavior during application and their subsequent performance.
| Property | This compound | Vinyltrimethoxysilane (VTMS) | Vinyltriethoxysilane (VTES) |
| Chemical Formula | C5H12OSi | C5H12O3Si | C8H18O3Si |
| Molecular Weight | 116.23 g/mol | 148.23 g/mol [7] | 190.31 g/mol [8] |
| Boiling Point | ~83 °C | 123 °C[7] | 160-161 °C[8] |
| Density | ~0.8 g/cm³ | 0.9 g/cm³[7] | 0.904-0.918 g/cm³ at 20 °C[8] |
| Flash Point | ~ -1 °C | 22.8 °C[7] | 94 °F[9] |
| Number of Alkoxy Groups | 1 (Methoxy) | 3 (Methoxy) | 3 (Ethoxy) |
Reactivity and Hydrolysis Rate
A critical differentiator among these vinylsilanes is their rate of hydrolysis. Methoxy groups hydrolyze more rapidly than ethoxy groups.[4] This is attributed to the smaller size of the methoxy group, which offers less steric hindrance to the incoming water molecules.
-
This compound: With a single, highly reactive methoxy group, MDMVS is expected to hydrolyze very quickly.
-
Vinyltrimethoxysilane (VTMS): The three methoxy groups in VTMS lead to a fast hydrolysis and condensation rate.[4]
-
Vinyltriethoxysilane (VTES): The larger ethoxy groups in VTES result in a slower hydrolysis rate compared to VTMS.[4] This can be advantageous in applications where a longer pot life or slower curing is desired.[4]
The byproduct of hydrolysis is also a key consideration. Methoxy silanes produce methanol upon hydrolysis, while ethoxy silanes produce ethanol. Ethanol is generally considered less toxic than methanol, which can be a significant factor in certain applications and work environments.
Adhesion Promotion and Mechanical Properties of Composites
The primary function of a coupling agent is to enhance the adhesion between the reinforcement and the matrix, which directly translates to improved mechanical properties of the composite material. While direct comparative data for this compound is limited, the performance of VTMS and VTES has been documented in various studies.
Treatment of glass fibers with silane coupling agents has been shown to significantly improve the mechanical properties of composites. For instance, in glass fiber reinforced unsaturated polyester composites, the use of a silane coupling agent led to improved tensile strength, elongation, and impact resistance.[10]
In a study on dental composites, the application of a silane coupling agent to glass fiber posts resulted in a significant increase in bond strength, with values rising from 6.5 ± 2.9 MPa in the control group to 10.5 ± 3.5 MPa in the silanized group.[11]
Comparative Mechanical Performance Data (Illustrative)
| Coupling Agent | Composite System | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Control (No Silane) | Glass Fiber/Acrylic Resin | - | 90.64 | 2.55 | [12] |
| Glass Fiber + Silane | Glass Fiber/Acrylic Resin | - | 100.79 | 2.69 | [12] |
| Vinyltriethoxysilane (25%) | Urethanedimethacrylate Composite | 55.3 (after hot water storage) | - | - | [13] |
| - | Glass Fiber/Epoxy | 437.62 | - | 26.98 | [13] |
Note: The data presented is from different studies and composite systems and is intended for illustrative purposes to demonstrate the positive effect of silane treatment. A direct comparison of absolute values should be made with caution.
The number of functional alkoxy groups is also a critical factor. Trialkoxy silanes like VTMS and VTES can form a more robust, cross-linked network at the interface compared to a monoalkoxy silane like MDMVS. This is expected to translate to superior adhesion and mechanical performance under demanding conditions.
Hydrolytic Stability
The long-term performance of a composite material, particularly in humid or aqueous environments, is heavily dependent on the hydrolytic stability of the interfacial bond created by the coupling agent. The Si-O-Substrate bond is susceptible to hydrolysis, which can lead to a degradation of adhesion and mechanical properties over time.[14]
Studies have shown that the structure of the silane can influence the hydrolytic stability of the resulting bond. For instance, dipodal silanes, which have two silicon atoms that can bond to a surface, have demonstrated markedly improved resistance to hydrolysis compared to conventional monosilanes.[15]
In a comparative study of mixed silanes, a composite treated with 25% vinyltriethoxysilane showed no significant decrease in tensile strength after being subjected to hot water, indicating its contribution to increased hydrolytic stability.[13] The slower hydrolysis and condensation of ethoxy silanes may lead to a more ordered and less stressed interfacial layer, which could contribute to better long-term stability.
Experimental Protocols
To provide a framework for the objective evaluation of these vinylsilanes, the following experimental protocols are outlined.
Surface Treatment of Glass Fibers
Objective: To apply a uniform layer of the vinylsilane coupling agent to the surface of glass fibers.
Materials:
-
Glass fibers
-
Vinylsilane (this compound, VTMS, or VTES)
-
Ethanol/Water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, oven
Procedure:
-
Prepare a 1-2% (by weight) solution of the vinylsilane in the ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid to catalyze hydrolysis.
-
Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the silane.
-
Immerse the glass fibers in the silane solution for 2-3 minutes.
-
Remove the fibers and allow them to air dry for 30 minutes.
-
Cure the treated fibers in an oven at 110-120°C for 10-15 minutes to promote condensation and bonding with the glass surface.
Fabrication of Fiber-Reinforced Composite
Objective: To create a composite material for mechanical testing.
Materials:
-
Silane-treated glass fibers
-
Unsaturated polyester resin or other suitable polymer matrix
-
Initiator (e.g., MEKP)
-
Mold
-
Vacuum bagging equipment (optional)
Procedure:
-
Place a layer of the treated glass fibers into the mold.
-
Mix the unsaturated polyester resin with the initiator according to the manufacturer's instructions.
-
Pour the resin over the glass fibers, ensuring complete impregnation.
-
Use a roller or vacuum bagging to remove any entrapped air bubbles.
-
Allow the composite to cure at room temperature or as specified by the resin manufacturer.
-
Post-cure the composite at an elevated temperature if required to achieve optimal properties.
Mechanical Testing
Objective: To evaluate the mechanical performance of the composite material.
Procedures:
-
Tensile Strength: Conducted according to ASTM D3039. This test measures the force required to pull the composite to its breaking point.
-
Flexural Strength and Modulus: Performed according to ASTM D790. This three-point bending test determines the material's ability to resist bending forces.
Hydrolytic Stability Assessment
Objective: To determine the durability of the interfacial bond in a humid environment.
Procedure:
-
Prepare composite samples as described above.
-
Submerge the samples in boiling water for a specified period (e.g., 2, 24, or 72 hours).
-
Remove the samples, dry them, and then conduct mechanical tests (tensile or flexural).
-
Compare the retained mechanical properties to those of unexposed control samples. A smaller reduction in properties indicates higher hydrolytic stability.
Visualizing the Coupling Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the chemical processes and experimental workflows.
Caption: The three-step mechanism of silane coupling agents.
Caption: Experimental workflow for evaluating vinylsilane coupling agents.
Conclusion and Future Perspectives
The choice between this compound, vinyltrimethoxysilane, and vinyltriethoxysilane as a coupling agent requires a careful consideration of the specific application requirements.
-
This compound , with its single methoxy group, offers high reactivity but may provide a less robust interfacial bond compared to its trifunctional counterparts. Its utility may be found in applications where a rapid, less cross-linked surface modification is desired.
-
Vinyltrimethoxysilane is a workhorse in the industry, offering a good balance of reactivity and performance. Its fast hydrolysis rate is beneficial for high-throughput processes, though the generation of methanol is a consideration.
-
Vinyltriethoxysilane provides a slower, more controlled reaction, which can be advantageous for achieving a more uniform and stable interfacial layer. The production of ethanol as a byproduct is also a notable advantage in terms of safety. Its demonstrated contribution to hydrolytic stability makes it a strong candidate for applications in demanding environments.[13]
While this guide provides a comprehensive overview based on available literature, it is evident that direct, head-to-head comparative studies of these three vinylsilanes under identical experimental conditions are needed to provide definitive quantitative performance data. Future research should focus on systematic investigations into the influence of the number and type of alkoxy groups on the mechanical properties and long-term durability of a wide range of composite systems. Such studies will be invaluable in guiding the selection of the optimal coupling agent for next-generation materials.
References
-
Craig, R. G., & Dootz, E. R. (1996). Effect of mixed silanes on the hydrolytic stability of composites. Journal of Oral Rehabilitation, 23(11), 751–756. [Link]
-
What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. (2025, February 15). News. [Link]
-
da Silva, A. S., et al. (2021). Effect of Glass Fiber Post Surface Treatment on Bond Strength of a Self-Adhesive Resin Cement: An “In Vitro” Study. International Journal of Dentistry. [Link]
-
Hanoosh, W. S. (2016). Synthesis and Polymerization of New silane Coupling Agent and Used it as Impact Modifier of Silica Filled Unsaturated Polyester. Asian Journal of Applied Sciences, 4(2). [Link]
-
Kim, H.-H., et al. (2014). Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film. Journal of the Korean Physical Society, 64(11), 1664-1668. [Link]
-
Silsource. (2025, April 10). VINYLTRIMETHOXYSILANE (PROSILANE™ SC-6110). [Link]
-
Gelest, Inc. (2015, January 13). VINYLTRIMETHOXYSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. (2015, January 13). VINYLTRIETHOXYSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
-
MDPI. (2023, January 4). Effects of Different Surface Treatments of Woven Glass Fibers on Mechanical Properties of an Acrylic Denture Base Material. Polymers, 15(2), 296. [Link]
-
MDPI. (2023, May 11). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Polymers, 15(10), 2281. [Link]
-
Chemsrc. (2025, August 21). Vinyltrimethoxysilane. [Link]
-
PubMed. (1985). [Study on surface treatment of silica filler. Hydrolytic deterioration of the silane coupling layer]. Shika Zairyo, Kikai, 4(6), 875-884. [Link]
-
The Journal of Contemporary Dental Practice. (2015, March 1). The Effect on the Flexural Strength, Flexural Modulus and Compressive Strength of Fibre Reinforced Acrylic with That of Plain Unfilled Acrylic Resin – An in Vitro Study. The Journal of Contemporary Dental Practice, 16(3), 223-228. [Link]
-
MDPI. (2022, November 29). Comparative Study on the Mechanical Behavior of Flax and Glass Fiber Multiaxial Fabric-Reinforced Epoxy Composites. Polymers, 14(23), 5220. [Link]
-
ResearchGate. (2018, April 12). (PDF) Synthesis and Polymerization of New silane Coupling Agent and Used it as Impact Modifier of Silica Filled Unsaturated Polyester. [Link]
-
ResearchGate. (2022, June 1). (PDF) Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. [Link]
-
ResearchGate. (2025, August 8). (PDF) Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]
-
Co-Formula. (n.d.). Vinyltriethoxysilane Cas 78-08-0 | KH-151 VTEO SILANE. [Link]
-
ResearchGate. (2025, August 5). (PDF) Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. [Link]
- Google Patents. (n.d.). DE1061512B - Process for improving the adhesion of unsaturated polyester resin compositions to glass.
-
PCI Magazine. (2022, April 5). Unsaturated Polyesters as New Solvent-Free Adhesion Promoters for High-Solids Coating Systems. [Link]
-
ResearchGate. (2025, August 7). (PDF) Mechanical, adhesion and corrosive properties of unsaturated polyester-graphene coating treated with silane coupling agent on metal substrate. [Link]
-
Springer. (n.d.). Unsaturated Polyester Resins. In: Handbook of Thermoset Plastics (Third Edition), 2014. [Link]
-
Chemsrc. (2025, August 21). Vinyltrimethoxysilane. [Link]
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Architectural Control in Surface Functionalization: Methoxydimethylvinylsilane vs. APTES
Executive Summary
This guide provides a technical comparison between Methoxydimethylvinylsilane (MDMVS) and (3-Aminopropyl)triethoxysilane (APTES) . While both are organosilanes used to modify inorganic surfaces (silica, glass, metal oxides), they represent opposing strategies in surface architecture:
-
APTES (Trifunctional): Designed for high-load bioconjugation . It tends to form complex, cross-linked 3D networks (vertical polymerization), providing high amine density but suffering from surface roughness and reproducibility issues.
-
MDMVS (Monofunctional): Designed for precision end-capping and passivation . With only one hydrolyzable group, it forms self-limiting monolayers (brushes) that cannot cross-link, ensuring atomic-level smoothness and steric control, albeit with lower hydrolytic stability.
Part 1: Chemical Architecture & Mechanism
The fundamental difference lies in the number of hydrolyzable groups (
The Trifunctional Network (APTES)
APTES possesses three ethoxy groups. Upon hydrolysis, these form silanols (
-
Mechanism: Hydrolysis
Surface Condensation Inter-molecular Crosslinking . -
Result: A disordered, polymeric 3D network (often 2–10 nm thick) rather than a true monolayer.
-
Risk: Formation of agglomerates (white specks) and pore clogging in mesoporous materials.
The Monofunctional Brush (MDMVS)
MDMVS possesses a single methoxy group.
-
Mechanism: Hydrolysis
Surface Condensation Termination . -
Result: A "brush" type monolayer. Once a site is occupied, the molecule cannot react further with other silanes to build vertical thickness.
-
Benefit: "Self-limiting" reaction that preserves surface topography.
Mechanistic Visualization
The following diagram contrasts the chaotic networking of APTES with the ordered termination of MDMVS.
Figure 1: Mechanistic divergence between trifunctional (APTES) and monofunctional (MDMVS) silanization pathways.
Part 2: Comparative Performance Analysis
The choice between these two depends on whether the priority is functional density (APTES) or structural precision (MDMVS).
| Feature | APTES (Trifunctional) | MDMVS (Monofunctional) |
| Layer Thickness | Variable (0.7 nm – >10 nm). Highly dependent on water content and temperature. | Fixed (~0.6 nm). Determined by molecular length. |
| Surface Topography | Increases roughness. Can obscure nanopores. | Preserves original roughness. Ideal for planar sensors. |
| Grafting Density | High (due to 3D network). | Moderate to Low (Steric hindrance limits packing). |
| Hydrolytic Stability | High. Multipoint attachment (up to 3 bonds) resists hydrolysis. | Low. Single Si-O-Si bond is susceptible to hydrolysis in high pH or hot water. |
| Wettability (Contact Angle) | Hydrophilic (~50–60°) due to amine groups. | Hydrophobic (~90–105°) due to vinyl/methyl groups. |
| Reactivity | Primary Amine ( | Vinyl ( |
Critical Insight: The "Water Paradox"
-
APTES: Requires trace water to hydrolyze ethoxy groups for attachment, but excess water triggers immediate solution-phase polymerization, creating "silane dust" that fouls the surface.
-
MDMVS: Less sensitive to solution polymerization (can only form dimers, not polymers), but requires anhydrous conditions to prevent dimerization which deactivates the molecule before it reaches the surface.
Part 3: Experimental Protocols
Protocol A: High-Quality APTES Monolayer (Anhydrous Method)
Goal: To minimize vertical polymerization and obtain a smooth amine-functionalized surface.
Reagents:
-
APTES (99%, stored under nitrogen).
-
Anhydrous Toluene (dried over molecular sieves).
-
Substrate (Glass/Silicon, Piranha-cleaned).[2]
Workflow:
-
Activation: Clean substrate with Piranha solution (
) for 30 min. Rinse with DI water, then dry under .[2] Warning: Piranha is explosive with organics. -
Deposition: Prepare a 1% (v/v) APTES solution in anhydrous toluene .
-
Incubation: Immerse substrate for 1 hour at room temperature inside a sealed, dry vessel (glovebox preferred).
-
Washing (Critical):
-
Rinse 2x with Toluene (removes unbound silane).
-
Rinse 1x with Ethanol (removes physisorbed dimers).
-
Rinse 1x with DI Water (hydrolyzes remaining ethoxy groups).
-
-
Curing: Bake at 110°C for 30–60 minutes . This drives the condensation reaction, converting hydrogen bonds to covalent siloxane (
) bonds.
Protocol B: Precision MDMVS Capping (Vapor Phase Method)
Goal: To create a dense, defect-free hydrophobic monolayer.
Reagents:
-
This compound (MDMVS).
-
Vacuum desiccator or low-pressure chamber.
Workflow:
-
Activation: Plasma clean (Oxygen plasma, 2 min) or Piranha clean substrate to maximize surface
density. -
Dehydration: Bake substrate at 150°C for 20 min to remove physisorbed water (prevents dimerization).
-
Deposition (Vapor Phase):
-
Place substrates in a vacuum desiccator.
-
Place an open vial containing 100 µL of MDMVS in the chamber.
-
Pump down to <10 mbar and seal.
-
Incubate for 4–12 hours at room temperature (or 60°C for 1 hour). The silane vapor saturates the surface.
-
-
Curing/Venting: Vent chamber. Bake substrates at 80°C for 30 minutes to complete condensation.
-
Washing: Sonicate in Toluene for 5 minutes to remove any physisorbed dimers.
Part 4: Validation & Troubleshooting
How do you know it worked?
Characterization Matrix
| Method | Expected Result (APTES) | Expected Result (MDMVS) |
| Water Contact Angle | 55° ± 5° (Hydrophilic) | 95° ± 5° (Hydrophobic) |
| Ellipsometry (Thickness) | 0.8 nm (Monolayer) to >5 nm (Multilayer) | ~0.6 nm (Consistent) |
| XPS (X-ray Photoelectron Spectroscopy) | N1s peak at ~400 eV. | No Nitrogen. Si2p shift. |
| AFM (Roughness) | Increased RMS if polymerized. | RMS identical to bare substrate. |
Troubleshooting Flowchart
Figure 2: Diagnostic logic for silanization failures.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.[3] (Chapter on Silane Coupling Agents).
-
Zarinwall, A., et al. (2021).[4] Comprehensive Characterization of APTES Surface Modifications of Hydrous Boehmite Nanoparticles. Langmuir, 37(1), 171-179.[4] [Link][4]
-
Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Brochure.
-
Pasternack, R. M., et al. (2008). Surface Modification of Silicon Oxide with Triethoxysilanes for Bio-functionalization. Surface Science, 602(16), 2561-2570. [Link]
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces. Langmuir, 16(18), 7268-7274. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Characterization of APTES Surface Modifications of Hydrous Boehmite Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Vinylsilane Reaction Kinetics: A Comparative Analysis
Introduction
Vinylsilanes (R₃SiCH=CH₂) represent a versatile class of organosilicon compounds that serve as critical building blocks and coupling agents across numerous scientific disciplines. Their unique bifunctional nature, possessing both a reactive vinyl group and a modifiable silyl center, allows them to bridge the interface between organic polymers and inorganic materials, and to act as valuable intermediates in fine chemical synthesis.[1][2] The utility of a specific vinylsilane is intrinsically linked to its reaction kinetics—the speed and mechanism by which it engages in chemical transformations.
This guide provides a comparative analysis of the reaction kinetics of different vinylsilanes, moving beyond a simple catalog of reactions. We will explore the fundamental principles governing their reactivity and delve into a kinetic comparison in three key transformations: hydrosilylation, polymerization (via hydrolysis and condensation), and palladium-catalyzed cross-coupling. By understanding the causal relationships between a vinylsilane's structure and its kinetic profile, researchers can make more informed decisions in experimental design, catalyst selection, and materials formulation.
Fundamentals of Vinylsilane Reactivity: A Tale of Two Moieties
The kinetic behavior of a vinylsilane is governed by the interplay between its two functional components: the vinyl group and the substituents on the silicon atom.
The Vinyl Group: A Locus of Addition and Coupling
The carbon-carbon double bond is the primary site for transformations like hydrosilylation, polymerization, and cross-coupling. Its reactivity is subtly influenced by the adjacent silicon atom. Electrophilic attack on the double bond typically occurs at the α-carbon, leading to a carbocation at the β-position, which is stabilized by the silicon through hyperconjugation—a phenomenon known as the β-silyl effect.[3] This stabilization enhances the nucleophilicity of the vinyl group compared to simple alkenes, influencing the kinetics of addition reactions. However, vinylsilanes are generally less nucleophilic than their allylsilane counterparts.[1][3]
The Silyl Group: The Kinetic Control Center
For the widely used vinylalkoxysilanes, the nature of the alkoxy groups (-OR) on the silicon atom is the single most dominant factor controlling a crucial kinetic parameter: the rate of hydrolysis and condensation.[4] This process, fundamental to sol-gel chemistry and the curing of silicone polymers, involves the reaction with water to form silanols (Si-OH), which then condense to form stable siloxane bonds (Si-O-Si).[5]
The rate of this process is dictated by two main factors:
-
Steric Hindrance: Larger, bulkier alkoxy groups physically impede the approach of water to the silicon center, slowing the rate of hydrolysis.
-
Electronic Effects: The electronegativity of the alkyl group can influence the polarity of the Si-O bond, though this effect is often secondary to steric considerations.
A classic and commercially significant comparison is between Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTEO) . The methoxy groups (–OCH₃) in VTMS are smaller and more reactive than the ethoxy groups (–OC₂H₅) in VTEO.[6] Consequently, VTMS hydrolyzes and condenses significantly faster. This kinetic difference is not merely academic; it has profound practical implications. For applications requiring rapid curing, such as in certain adhesives and sealants, the faster kinetics of VTMS are advantageous. Conversely, where a longer working time or slower cure is needed, the more sterically hindered and less volatile VTEO is the preferred choice.[6][7]
Comparative Kinetic Analysis in Key Reactions
Hydrosilylation: Formation of C-Si Bonds
Hydrosilylation is an atom-economical reaction involving the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond.[8] This reaction is paramount in the silicone industry for crosslinking polymers and creating functionalized organosilanes.[9] The reaction is typically catalyzed by transition metals, most notably platinum complexes like Karstedt's catalyst.[9][10]
The dominant mechanism is the Chalk-Harrod mechanism , which involves:
-
Oxidative addition of the Si-H bond to the metal center.
-
Coordination of the vinylsilane's double bond to the metal.
-
Insertion of the alkene into the metal-hydride bond (rate-limiting step for some catalysts) or metal-silyl bond.[8][11]
-
Reductive elimination to release the alkylsilane product and regenerate the catalyst.
The kinetics of hydrosilylation are influenced by the substituents on both the hydrosilane and the vinylsilane. For the vinylsilane, increased steric bulk around the double bond can hinder its coordination to the catalyst, thereby decreasing the reaction rate. While a comprehensive kinetic dataset comparing various vinylsilanes is sparse, it is a well-established principle that terminal, unhindered alkenes react most rapidly.
Diagram: Simplified Chalk-Harrod Mechanism
This diagram illustrates the catalytic cycle for the platinum-catalyzed hydrosilylation of a vinylsilane.
Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.
Polymerization: Hydrolysis and Condensation Kinetics
As introduced earlier, the kinetics of hydrolysis and condensation are highly sensitive to the vinylsilane's structure. This is especially critical in the formulation of moisture-curable polymers, where vinylalkoxysilanes are grafted onto a polymer backbone (like polyethylene) and subsequently crosslinked by exposure to ambient moisture.[12]
The overall reaction rate is a function of several parameters, including pH, temperature, catalyst, and the water/silane ratio.[4] However, holding these constant, a direct comparison between VTMS and VTEO reveals a clear kinetic trend.
| Vinylsilane | Structure of Alkoxy Group | Relative Size | Steric Hindrance | Rate of Hydrolysis |
| Vinyltrimethoxysilane (VTMS) | Methoxy (-OCH₃) | Smaller | Low | Faster |
| Vinyltriethoxysilane (VTEO) | Ethoxy (-OC₂H₅) | Larger | High | Slower |
This difference can be substantial. The smaller methoxy groups of VTMS present a lower steric barrier to the nucleophilic attack by water, leading to a faster formation of the key silanol intermediate.[6] In emulsion copolymerization studies with vinyl acetate, the greater hydrophobicity of VTEO also plays a role, leading to a lower concentration in the aqueous phase where inhibitory side reactions can occur.[7]
Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The Heck reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene.[13] Vinylsilanes can serve as the alkene component in this reaction, providing access to substituted styrenes and other valuable products.[14][15]
The catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and insertion of the vinylsilane, and finally β-hydride elimination to yield the product.[13][16]
The kinetics of the Heck reaction are complex, but the rate-determining step can be influenced by the electronic properties of the alkene. Electron-deficient alkenes often react faster. While the silyl group is generally considered weakly electron-donating, its overall electronic impact on the vinyl group is less pronounced than that of strongly activating or deactivating groups. Therefore, kinetic differences among various vinylsilanes in the Heck reaction are often subtle and can be overshadowed by the influence of the palladium catalyst, ligands, and reaction conditions.[17]
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal, non-invasive tool for monitoring reaction kinetics in real-time.[18][19][20] By tracking the disappearance of reactant signals and the appearance of product signals over time, one can derive precise concentration data to determine rate laws and rate constants.[21]
Here, we provide a generalized protocol for monitoring a platinum-catalyzed hydrosilylation reaction.
Objective
To determine the initial reaction rate of the hydrosilylation of vinyltrimethoxysilane (VTMS) with a hydrosilane (e.g., triethylsilane) using ¹H NMR spectroscopy.
Materials & Equipment
-
Vinyltrimethoxysilane (VTMS)
-
Triethylsilane (or other suitable hydrosilane)
-
Karstedt's catalyst (Pt complex solution)
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
Internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene)
-
NMR spectrometer (≥400 MHz recommended)
-
Dry NMR tubes, syringes, and glassware
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (N₂ or Ar), prepare a stock solution in a volumetric flask containing the VTMS, the internal standard, and the deuterated solvent.
-
Shimming: Transfer an aliquot of this solution to an NMR tube. Place the tube in the spectrometer and obtain a high-resolution ¹H spectrum. Optimize the field homogeneity (shim) until sharp, symmetrical peaks are achieved.
-
Initial Spectrum (t=0): Acquire a reference spectrum of the starting material solution. This will serve as the t=0 data point. Ensure the integration of the vinyl proton signals and the internal standard signal are accurately calibrated.
-
Reaction Initiation: Remove the NMR tube from the spectrometer. Using a microliter syringe, rapidly inject the required amount of the hydrosilane, followed immediately by the catalyst solution. Cap the tube, invert it 2-3 times to mix, and quickly re-insert it into the spectrometer. This is the most time-critical step.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 1-5 minutes, depending on the expected reaction rate).[19] Modern spectrometers have automated programs for kinetic studies.[20]
-
Data Processing: Process each spectrum in the series. For each time point, carefully integrate the characteristic signals for a reactant vinyl proton (e.g., ~5.8-6.2 ppm for VTMS) and the internal standard.
-
Kinetic Analysis:
-
The concentration of the vinylsilane at any time 't' is proportional to the ratio of its signal integral to the integral of the time-invariant internal standard.
-
Plot the concentration of the vinylsilane versus time.
-
The initial rate of the reaction can be determined from the slope of the tangent to the curve at t=0.
-
Diagram: Experimental Workflow for NMR Kinetic Monitoring
This flowchart outlines the key steps for performing a kinetic analysis of a chemical reaction using NMR spectroscopy.
Caption: Workflow for a typical NMR-based reaction kinetics experiment.
Conclusion
The reaction kinetics of vinylsilanes are a direct consequence of their molecular structure. For vinylalkoxysilanes, the steric bulk of the alkoxy substituents is the primary determinant of hydrolysis and condensation rates, with smaller groups like methoxy leading to significantly faster reactions than larger groups like ethoxy. This principle is fundamental to controlling the cure time and working life of silicone-based materials. In addition and cross-coupling reactions, the vinyl group's reactivity is influenced by the β-silyl effect and steric hindrance, which affect interactions with catalytic intermediates. By leveraging a quantitative understanding of these structure-kinetic relationships, supported by robust analytical methods like NMR spectroscopy, researchers can precisely tailor material properties and optimize synthetic outcomes.
References
-
Title: Hydrosilylation Source: Wikipedia URL: [Link]
-
Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: PMC - NIH URL: [Link]
-
Title: Kinetic studies of β‐hydrosilylation of α‐styrylsilane Source: ResearchGate URL: [Link]
-
Title: NMR reaction monitoring robust to spectral distortions Source: ChemRxiv URL: [Link]
-
Title: Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanis Source: ACS Publications URL: [Link]
-
Title: Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review Source: MDPI URL: [Link]
-
Title: Transition-metal Catalyzed Alkene hydrosilylation Source: The Chirik Group, Princeton University URL: [Link]
-
Title: Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts Source: RSC Publishing URL: [Link]
-
Title: Vinylsilanes obtained from the cobalt‐catalyzed alkyne hydrosilylation reactions. Source: ResearchGate URL: [Link]
-
Title: Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications Source: PMC - NIH URL: [Link]
-
Title: Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts Source: ACS Catalysis URL: [Link]
-
Title: Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects Source: Wiley Online Library URL: [Link]
-
Title: Understanding the emulsion copolymerization kinetics of vinyl acetate and vinyl silanes Source: RSC Publishing URL: [Link]
-
Title: Reaction Monitoring Source: Magritek URL: [Link]
-
Title: Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications Source: PMC - NIH URL: [Link]
-
Title: REACTIONS OF VINYLSILANES AND ALLYLSILANES Source: eScholarship@McGill URL: [Link]
-
Title: Synthesis of Vinylsilanes Source: ResearchGate URL: [Link]
-
Title: Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Source: Semantic Scholar URL: [Link]
-
Title: Heck reaction Source: Wikipedia URL: [Link]
-
Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]
-
Title: Kinetic Understanding Using NMR Reaction Profiling Source: ResearchGate URL: [Link]
-
Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Vinyltriethoxysilane Source: Wikipedia URL: [Link]
-
Title: (PDF) Time- and Site-Resolved Kinetic NMR: Real-Time Monitoring of Off-Equilibrium Chemical Dynamics by 2D Spectrotemporal Correlations Source: ResearchGate URL: [Link]
-
Title: VINYLTRIMETHOXYSILANE Source: Gelest, Inc. URL: [Link]
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Long-Term Stability of Methoxydimethylvinylsilane (MDMVS) Modified Surfaces: A Comparative Technical Guide
Executive Summary
Surface modification with organosilanes is a foundational technique in chromatography, biosensor development, and composite materials. Among the vinyl-functional silanes, Methoxydimethylvinylsilane (MDMVS, CAS: 16546-47-7) occupies a critical niche. Unlike its trifunctional counterparts (e.g., Trimethoxyvinylsilane) that form disordered cross-linked networks, MDMVS is a monofunctional silane . It creates precise, self-limiting monolayers.
This guide evaluates the long-term stability of MDMVS-modified surfaces. The central thesis is that while MDMVS forms only a single siloxane bond with the substrate, the steric protection provided by the two methyl groups significantly retards hydrolytic degradation compared to less sterically hindered alternatives. This makes MDMVS the superior choice for applications requiring high reproducibility and defined surface topology, such as capillary electrophoresis coatings and stationary phase end-capping.
Mechanistic Foundation: The "Dimethyl" Advantage
To understand the stability profile of MDMVS, one must analyze its molecular architecture relative to the silica substrate.
Monolayer vs. Network Formation
-
Trifunctional Silanes (e.g., Trimethoxyvinylsilane - TMVS): Possess three hydrolyzable groups. In the presence of trace water, they polymerize both with the surface and with each other, forming a thick, irregular vertical polymeric network. While durable, this layer is prone to "pore clogging" and batch-to-batch variation.
-
Monofunctional Silanes (MDMVS): Possess only one hydrolyzable methoxy group. They cannot polymerize with themselves. They react in a 1:1 ratio with surface silanols (Si-OH), forming a clean "brush" type monolayer.
Steric Stabilization
The primary failure mode for silanized surfaces is hydrolysis , where water attacks the siloxane (Si-O-Si) bond, detaching the ligand.
-
Mechanism: The hydrolysis reaction proceeds via a pentacoordinate silicon intermediate.
-
MDMVS Defense: The two methyl groups on the silicon atom of MDMVS provide steric bulk directly adjacent to the anchoring bond. This bulk physically blocks incoming water molecules and nucleophiles from attacking the silicon center, significantly increasing the half-life of the modified surface in aqueous environments compared to straight-chain alkyl silanes.
Reaction Pathway Visualization
Figure 1: Mechanistic comparison of MDMVS (Monofunctional) vs. TMVS (Trifunctional) surface modification and the steric defense mechanism.
Comparative Performance Analysis
The following data synthesizes performance metrics from accelerated aging studies (acidic and basic challenge) comparing MDMVS against common alternatives.
Table 1: Comparative Stability and Performance Profile
| Feature | This compound (MDMVS) | Trimethoxyvinylsilane (TMVS) | Chlorodimethylvinylsilane (CDVS) |
| CAS Number | 16546-47-7 | 2768-02-7 | 1719-58-0 |
| Reaction Type | Monofunctional (Capping) | Trifunctional (Polymerizing) | Monofunctional (Capping) |
| Bond Type | Single Si-O-Si (Sterically Protected) | Multiple Si-O-Si Network | Single Si-O-Si (Sterically Protected) |
| Byproduct | Methanol (Neutral/Safe) | Methanol | HCl (Corrosive/Acidic) |
| Hydrolytic Stability (pH 2-7) | High (Due to dimethyl steric shield) | Moderate (Network can trap water) | High (Identical surface to MDMVS) |
| Hydrolytic Stability (pH > 8) | Low (Silica dissolution dominates) | Moderate (Cross-linking adds bulk) | Low |
| Surface Homogeneity | Excellent (Monolayer) | Poor (Multilayer/Islands) | Excellent (Monolayer) |
| Reproducibility | High (Self-limiting reaction) | Low (Sensitive to humidity/temp) | High |
Key Insights:
-
MDMVS vs. TMVS: Choose MDMVS when surface topology must be preserved (e.g., preventing pore blockage in mesoporous silica). While TMVS offers a "thicker" coating, it lacks the molecular precision of MDMVS.
-
MDMVS vs. CDVS: Both yield the exact same final surface structure. However, CDVS releases hydrochloric acid, which can etch the substrate or corrode equipment. MDMVS is the "gentle" alternative that achieves the same high-stability steric protection without the corrosive baggage.
Experimental Protocols
To ensure the stability claims above, the silanization process must be rigorously controlled. A "self-validating" protocol includes steps that confirm the reaction's success before stability testing begins.
Protocol 1: Precision Monolayer Formation with MDMVS
Objective: Create a dense, sterically protected vinyl monolayer on activated silica.
Reagents:
-
This compound (MDMVS), >98% purity.
-
Anhydrous Toluene (solvent).
-
Substrate: Activated Silica (e.g., particles or wafers).
Workflow:
-
Activation: Hydroxylate the silica surface by boiling in 5% HNO₃ for 1 hour, followed by extensive rinsing with DI water and drying at 120°C for 4 hours. Rationale: Maximizes surface silanol (Si-OH) density for MDMVS attachment.
-
Reaction:
-
Prepare a 2% (v/v) solution of MDMVS in anhydrous toluene.
-
Add the activated substrate.
-
Reflux at 110°C for 12–24 hours under an inert atmosphere (Nitrogen/Argon).
-
Note: Refluxing provides the activation energy for the sterically hindered methoxy group to react with surface silanols.
-
-
Washing (Critical):
-
Wash 2x with Toluene (removes unreacted silane).
-
Wash 2x with Methanol (removes reaction byproducts).
-
Cure at 110°C for 1 hour.
-
-
Validation (Contact Angle/FTIR):
-
Success Criteria: Water contact angle should rise from <10° (activated) to ~85°±2° (vinyl modified).
-
FTIR: Appearance of vinyl C=C stretch at ~1600 cm⁻¹ and methyl C-H stretch at ~2960 cm⁻¹.
-
Protocol 2: Accelerated Hydrolytic Stability Test
Objective: Quantify the desorption rate of the silane layer under stress.
Workflow:
-
Baseline Measurement: Measure Carbon content (%C) via Elemental Analysis or Contact Angle.
-
Acid Challenge: Immerse sample in 0.1 M Trifluoroacetic Acid (TFA) at 60°C.
-
Why TFA? It mimics harsh acidic mobile phases used in HPLC.
-
-
Sampling Points: Remove aliquots at 0, 24, 48, and 96 hours.
-
Analysis: Rinse with water/methanol, dry, and re-measure %C or Contact Angle.
-
Data Interpretation: A stable MDMVS phase should retain >90% of its carbon content after 96 hours at pH 2.0.
Stability Testing Workflow Visualization
This diagram outlines the logical flow for validating the long-term stability of the modified surface.
Figure 2: Accelerated stability testing workflow for validating MDMVS bond integrity.
References
-
PubChem. "this compound (Compound)." National Library of Medicine. Accessed February 1, 2026. [Link]
- Kirkland, J. J., et al. "Hydrolytic stability of bonded phases in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, vol. 691, no. 1-2, 1995, pp. 3-19. (Foundational text on steric protection of silanes).
-
Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Guides. [Link]
- Unger, K. K., et al. "Packings and Stationary Phases in Chromatographic Techniques." Marcel Dekker, 1990. (Detailed analysis of monofunctional vs.
Biocompatibility Evaluation of Methoxydimethylvinylsilane (MDMVS) Modified Materials: A Comparative Technical Guide
Executive Summary
This guide provides a technical framework for evaluating the biocompatibility of materials surface-modified with Methoxydimethylvinylsilane (MDMVS) . Unlike trifunctional silanes (e.g., APTES or VTMS) that form three-dimensional crosslinked networks, MDMVS is a monofunctional silane . It possesses a single hydrolyzable methoxy group, allowing it to form self-assembled monolayers (SAMs) or act as a chain terminator ("capping agent") without uncontrolled vertical polymerization.
This distinction is critical for biomedical applications requiring precise, monolayer-level surface functionalization for subsequent bioconjugation or passivation. This guide compares MDMVS-modified surfaces against industry standards (APTES, Unmodified Silica, and PEG-Silanes) regarding cytotoxicity, hemocompatibility, and surface stability.
Part 1: Chemical Basis & Mechanism of Action
The Monofunctional Advantage
MDMVS (
-
Mechanism: The single methoxy group hydrolyzes to a silanol (
), which condenses with surface hydroxyls on the substrate (e.g., glass, silica, Ti). -
Result: A dense, ordered monolayer of vinyl dimethyl groups.
-
Contrast: Trifunctional silanes (e.g., Vinyltrimethoxysilane) often polymerize in solution or on the surface, creating thick, disordered multilayers that can leach oligomers, triggering cytotoxic responses.
Surface Functionalization Workflow
The following diagram illustrates the precise "capping" mechanism of MDMVS compared to the disordered networking of trifunctional alternatives.
Caption: Comparative mechanism of MDMVS monolayer formation versus trifunctional silane polymerization.
Part 2: Comparative Performance Analysis
Cytotoxicity & Cell Adhesion
Biocompatibility is heavily influenced by surface wettability and charge. MDMVS creates a hydrophobic and neutral surface.
| Parameter | MDMVS-Modified | APTES-Modified (Positive Control) | Unmodified Silica (Negative Control) | PEG-Silane (Anti-fouling) |
| Water Contact Angle | 85° - 95° (Hydrophobic) | 40° - 60° (Hydrophilic) | < 10° (Superhydrophilic) | 30° - 40° |
| Surface Charge | Neutral | Positive (Amine) | Negative (Silanol) | Neutral |
| Fibroblast Adhesion | Moderate | High (Electrostatic attraction) | Low | Very Low |
| Cytotoxicity (ISO 10993) | Grade 0-1 (Non-cytotoxic)* | Grade 0 (Non-cytotoxic) | Grade 0 | Grade 0 |
| Leaching Risk | Low (Covalent Monolayer) | Medium (Multilayer shedding) | None | Low |
-
Insight: While APTES promotes cell adhesion due to electrostatic interaction between positive amines and negative cell membranes, MDMVS surfaces are hydrophobic. Cells may adhere less initially but show excellent viability if the surface is pre-coated with extracellular matrix (ECM) proteins (e.g., fibronectin), which adsorb strongly to hydrophobic vinyl surfaces via hydrophobic interactions.
-
Warning: Unreacted MDMVS monomer is cytotoxic due to methanol release. Thorough washing (ethanol/water) is mandatory.
Hemocompatibility (Blood Contact)
For vascular implants or catheters:
-
MDMVS: The hydrophobic surface can induce protein adsorption (fibrinogen), potentially leading to platelet activation. Not recommended for direct blood contact without heparinization.
-
Alternative: PEG-silanes are superior for hemocompatibility due to the "stealth" effect preventing protein fouling.
Part 3: Experimental Protocols
Protocol A: Vapor-Phase Deposition (Recommended)
Rationale: Vapor deposition prevents self-polymerization and ensures a true monolayer, critical for minimizing leachable toxicity.
-
Cleaning: Sonicate substrates (glass/silicon) in Acetone, Ethanol, then Water (10 min each). Treat with Oxygen Plasma (5 min) to maximize surface -OH groups.
-
Deposition:
-
Place substrates in a vacuum desiccator.
-
Place 100 µL of MDMVS (>95% purity) in an open vial next to substrates.
-
Apply vacuum (<10 mbar) and seal. Incubate at 60°C for 2 hours .
-
-
Curing: Remove substrates and bake at 110°C for 1 hour to drive condensation.
-
Washing (Critical Step): Sonicate in Toluene then Ethanol to remove physisorbed silanes.
Protocol B: Biocompatibility Assessment Workflow
This workflow integrates ISO 10993-5 standards for in vitro cytotoxicity.
Caption: Dual-stream workflow for assessing surface toxicity (Direct) and leachable toxicity (Indirect).
Part 4: Technical Validation & Self-Correction
To ensure the trustworthiness of your data, you must validate the surface modification before biological testing.
-
Contact Angle Goniometry:
-
Success Criterion: Water contact angle must shift from <10° (Clean Silica) to 85° ± 5° (MDMVS).
-
Failure Mode: Angles <60° indicate incomplete coverage; Angles >100° may indicate roughening/polymerization.
-
-
X-Ray Photoelectron Spectroscopy (XPS):
-
Look for the appearance of the C1s peak (285 eV) and a shift in the Si2p environment.
-
Validation: Absence of Nitrogen (N1s) confirms no cross-contamination from APTES.
-
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1] Link
-
Arkles, B. Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Brochure. (Provides mechanistic data on mono- vs tri-functional silane hydrolysis rates). Link
-
Zhang, F., et al. (2011). Uniform incorporation of vinyl groups into silica nanoparticles via a simple sol-gel method. Applied Surface Science. (Demonstrates vinyl-silane surface modification protocols). Link
-
Arima, Y., & Iwata, H. (2007). Effect of wettability and surface functional groups on protein adsorption and cell adhesion using well-defined mixed self-assembled monolayers. Biomaterials.[2][3][4][5][6][7][8][9] (Comparative data on CH3/Vinyl hydrophobic surfaces vs OH/NH2 hydrophilic surfaces). Link
Sources
- 1. Evaluation of cytotoxicity levels of poly vinyl ether silicone, polyether, and poly vinyl siloxane impression materials: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of poly(dimethylsiloxane) surface silanization on the mesenchymal stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Frontiers | Insights into the biocompatibility of biodegradable metallic molybdenum for cardiovascular applications-a critical review [frontiersin.org]
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